Garvicin KS, GakB
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C145H247N39O37S |
|---|---|
Poids moléculaire |
3160.8 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C145H247N39O37S/c1-25-80(12)117(182-144(220)121(84(16)29-5)181-136(212)99(48-36-41-58-149)172-126(202)88(20)164-111(192)72-156-124(200)86(18)168-134(210)97(46-34-39-56-147)175-141(217)119(82(14)27-3)183-143(219)120(83(15)28-4)179-127(203)89(21)166-112(193)73-157-129(205)95(151)54-60-222-24)140(216)161-75-114(195)169-96(45-33-38-55-146)130(206)160-74-115(196)171-103(63-79(10)11)139(215)176-101(61-77(6)7)131(207)158-67-107(188)153-69-109(190)163-87(19)125(201)167-85(17)123(199)155-66-106(187)152-70-110(191)165-90(22)128(204)184-122(91(23)185)145(221)178-105(65-93-50-52-94(186)53-51-93)132(208)159-68-108(189)154-71-113(194)170-102(62-78(8)9)138(214)174-98(47-35-40-57-148)135(211)173-100(49-37-42-59-150)137(213)180-118(81(13)26-2)142(218)177-104(133(209)162-76-116(197)198)64-92-43-31-30-32-44-92/h30-32,43-44,50-53,77-91,95-105,117-122,185-186H,25-29,33-42,45-49,54-76,146-151H2,1-24H3,(H,152,187)(H,153,188)(H,154,189)(H,155,199)(H,156,200)(H,157,205)(H,158,207)(H,159,208)(H,160,206)(H,161,216)(H,162,209)(H,163,190)(H,164,192)(H,165,191)(H,166,193)(H,167,201)(H,168,210)(H,169,195)(H,170,194)(H,171,196)(H,172,202)(H,173,211)(H,174,214)(H,175,217)(H,176,215)(H,177,218)(H,178,221)(H,179,203)(H,180,213)(H,181,212)(H,182,220)(H,183,219)(H,184,204)(H,197,198)/t80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,117-,118-,119-,120-,121-,122-/m0/s1 |
Clé InChI |
GYOSHFSTTRFIRM-HTIAAACWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Structural Elucidation of GakB: A Core Component of the Antimicrobial Peptide Garvicin KS
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Garvicin KS, a potent multi-peptide bacteriocin (B1578144) produced by Lactococcus garvieae, has garnered significant interest for its broad-spectrum antimicrobial activity against various Gram-positive pathogens. This guide provides a comprehensive technical overview of the structure of the GakB peptide, one of the three essential components of Garvicin KS. This document delves into the primary and predicted secondary and tertiary structures of GakB, outlines detailed experimental protocols for its purification and characterization, and presents a putative mechanism of action. The information is intended to serve as a valuable resource for researchers engaged in the study of bacteriocins and the development of novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, represent a promising class of therapeutics. Garvicin KS is a leaderless, three-peptide bacteriocin composed of GakA, GakB, and GakC.[1] These peptides act synergistically to exert their antimicrobial effect. This guide focuses specifically on the GakB peptide, providing a detailed analysis of its structural characteristics.
GakB Peptide: Primary Structure and Physicochemical Properties
The primary structure of the GakB peptide has been determined through sequencing. The quantitative data for GakB and its companion peptides, GakA and GakC, are summarized in Table 1 for comparative analysis.
| Property | GakA | GakB | GakC |
| Amino Acid Sequence | MGAIIKAGAKIVGKGVLGGGASWLGWNVGEKIWK | MGAIIKAGAKIIGKGLLGGAAGGATYGGLKKIFG | MGAIIKAGAKIVGKGALTGGGVWLAEKLFGGK |
| Number of Amino Acids | 34 | 34 | 32 |
| Molecular Weight (Da) | 3453.38 | 3161.08 | 3099.98 |
| CAS Number | 2098351-24-5 | 2098351-25-6 | Not Available |
Table 1: Quantitative Data for the Constituent Peptides of Garvicin KS.[1][2][3]
Predicted Structure of the GakB Peptide
As of the latest available data, the definitive three-dimensional structure of the GakB peptide has not been experimentally determined via X-ray crystallography or NMR spectroscopy. However, based on its amino acid sequence and homology to other bacteriocins, a predicted structure can be proposed.
Secondary Structure Prediction
Secondary structure prediction algorithms suggest that the GakB peptide likely adopts a conformation rich in alpha-helices and random coils. A representative prediction of the secondary structure is presented below.
Homology Modeling of the Tertiary Structure
Given the absence of an experimental structure for GakB, homology modeling provides a valuable approach to generate a theoretical three-dimensional model. Garvicin Q, another bacteriocin from Lactococcus garvieae with a known solution structure determined by NMR spectroscopy, serves as a potential template.[4] Garvicin Q exhibits a characteristic helix-hinge-helix fold.[4] Although the sequence identity between GakB and Garvicin Q is not high, the shared origin and function suggest that they may adopt a similar structural scaffold.
The homology modeling process involves aligning the amino acid sequence of GakB with that of the template (Garvicin Q), followed by building the 3D model of GakB based on the template's coordinates. The resulting model would then be subjected to energy minimization to resolve any steric clashes and refine the structure. This predicted model can guide further experimental studies, such as site-directed mutagenesis, to probe structure-function relationships.
Experimental Protocols
While specific, detailed protocols for the structural determination of GakB are not publicly available, this section outlines a representative workflow for the purification and characterization of a bacteriocin like Garvicin KS, based on established methodologies.
Purification of Garvicin KS Peptides
The purification of the GakA, GakB, and GakC peptides from the culture supernatant of Lactococcus garvieae can be achieved through a multi-step chromatographic process.
Methodology:
-
Ammonium Sulfate Precipitation: The cell-free supernatant from a L. garvieae culture is subjected to ammonium sulfate precipitation to concentrate the bacteriocins.
-
Cation Exchange Chromatography: The resuspended pellet is loaded onto a cation exchange column. The cationic nature of the Gak peptides allows them to bind to the column, while many other proteins are washed away. Elution is typically performed using a salt gradient (e.g., NaCl).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from the cation exchange step are further purified by RP-HPLC. This separates the GakA, GakB, and GakC peptides based on their hydrophobicity, yielding highly pure individual peptides.
Structural Characterization
Once purified, the structure of the GakB peptide can be investigated using the following techniques:
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified GakB peptide and verify its amino acid sequence through tandem mass spectrometry (MS/MS).
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of the GakB peptide in different solvent environments, which can provide insights into its folding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a high-resolution 3D structure, multidimensional NMR spectroscopy is the method of choice for peptides of this size. This would involve isotopic labeling (¹³C, ¹⁵N) of the peptide, followed by a series of NMR experiments (e.g., COSY, TOCSY, NOESY) to determine through-bond and through-space correlations between atoms. These correlations are then used as constraints to calculate the three-dimensional structure of the peptide in solution.
Proposed Mechanism of Action of Garvicin KS
The precise signaling pathway of Garvicin KS is not fully elucidated. However, based on studies of related bacteriocins, a membrane-disruption mechanism is proposed. It is hypothesized that Garvicin KS targets the mannose phosphotransferase system (Man-PTS) on the membrane of susceptible bacteria.[4][5]
Hypothesized Steps:
-
Receptor Binding: The GakA, GakB, and GakC peptides synergistically bind to the Man-PTS receptor on the surface of the target bacterial cell.
-
Pore Formation: This binding event induces a conformational change in the membrane, leading to the formation of pores.
-
Ion Leakage and Dissipation of Proton Motive Force: The pores disrupt the membrane integrity, causing the leakage of essential ions and molecules, and dissipating the proton motive force.
-
Cell Death: The loss of cellular contents and membrane potential ultimately leads to cell death.
Conclusion
The GakB peptide is a critical component of the broad-spectrum bacteriocin Garvicin KS. While its precise three-dimensional structure awaits experimental determination, predictive modeling suggests a structure containing α-helical regions. The outlined experimental protocols provide a roadmap for the purification and detailed structural analysis of GakB. A deeper understanding of the structure of GakB and its role in the synergistic action of Garvicin KS will be instrumental in the rational design of novel and more potent antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection [mdpi.com]
- 2. Homology modeling - Wikipedia [en.wikipedia.org]
- 3. Solution Structure of the Broad-Spectrum Bacteriocin Garvicin Q - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Garvicin KS: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garvicin KS (GarKS) is a potent, broad-spectrum bacteriocin (B1578144) produced by Lactococcus garvieae KS1546, a strain originally isolated from cow milk.[1][2] This leaderless, three-peptide bacteriocin, comprising GakA, GakB, and GakC, has demonstrated significant antimicrobial activity against a wide range of Gram-positive pathogens, including notorious species such as Listeria monocytogenes, Staphylococcus aureus, and Enterococcus faecalis.[1][2][3] Notably, Garvicin KS also exhibits inhibitory effects against certain Gram-negative bacteria, a rare trait among bacteriocins from Gram-positive origins. Its unique properties and synergistic potential with other antimicrobials position Garvicin KS as a promising candidate for various therapeutic and food preservation applications. This guide provides a comprehensive overview of the discovery, isolation, and characterization of Garvicin KS, including detailed experimental protocols and quantitative data.
Discovery and Producing Organism
Garvicin KS was identified from Lactococcus garvieae strain KS1546. L. garvieae is a Gram-positive, ovoid coccus that has been isolated from diverse environments, including dairy products and aquatic species. While some strains of L. garvieae are pathogenic to fish, the KS1546 strain has been recognized for its production of this potent antimicrobial peptide.
Genetic Organization of the Garvicin KS Gene Cluster (gak)
The production of Garvicin KS is encoded by the gak gene cluster. This cluster contains the structural genes for the three peptides (gakA, gakB, and gakC), genes likely involved in immunity (gakI and gakR), and a gene associated with transport (gakT). The organization of this gene cluster is a key determinant of Garvicin KS biosynthesis and the producing organism's self-protection.
Production and Optimization
The native production of Garvicin KS by L. garvieae KS1546 in standard laboratory media like GM17 is relatively low. However, significant improvements in yield have been achieved through the optimization of culture conditions and genetic engineering.
Culture Media Optimization
The composition of the growth medium has a profound impact on Garvicin KS production. While standard media such as GM17, MRS, and BHI support the growth of L. garvieae KS1546, they do not necessarily lead to high bacteriocin yields. A systematic evaluation of media components has shown that a combination of pasteurized milk and tryptone (PM-T) can increase Garvicin KS production by approximately 60-fold compared to GM17 medium.
Fermentation Parameter Optimization
Beyond media composition, controlling fermentation parameters is crucial for maximizing Garvicin KS production. Cultivation at a constant pH of 6.0 and maintaining a dissolved oxygen level of 50-60% have been shown to dramatically increase the yield.
Genetic Engineering Approaches
Increasing the gene dosage of the gak cluster in the native producer has proven to be an effective strategy for boosting Garvicin KS production. By introducing the gak gene cluster on a multicopy plasmid, a 4-fold increase in production was observed. When combined with optimized culture conditions, this approach has led to a remarkable 2000-fold increase in Garvicin KS yield, reaching up to 1.2 g/L.
Table 1: Optimization of Garvicin KS Production
| Condition | Fold Increase in Production (compared to native strain in GM17) | Reference |
| Optimized Medium (PM-T) | ~60 | |
| Increased Gene Dose of gak cluster | 4 | |
| Optimized Medium + Increased Gene Dose + Controlled pH and Aeration | ~2000 |
Isolation and Purification of Garvicin KS
Garvicin KS is a leaderless bacteriocin, and its purification follows a multi-step process designed to isolate the three active peptides from the culture supernatant.
Experimental Protocol: Purification of Garvicin KS
-
Culture and Harvesting: Cultivate L. garvieae KS1546 in an optimized production medium. Harvest the culture by centrifugation at 8,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the cell-free supernatant, which contains the secreted Garvicin KS.
-
Ammonium Sulfate Precipitation: While stirring, slowly add ammonium sulfate to the supernatant to achieve 60-80% saturation. Allow precipitation to occur overnight at 4°C.
-
Resuspension and Dialysis: Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0). Dialyze the resuspended sample against the same buffer to remove excess salt.
-
Cation Exchange Chromatography: Load the dialyzed sample onto a cation exchange column (e.g., SP Sepharose). Elute the bound peptides using a linear gradient of NaCl (e.g., 0 to 1 M) in the same buffer. Collect fractions and test for antimicrobial activity.
-
Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a hydrophobic interaction column (e.g., Phenyl Sepharose). Elute using a decreasing gradient of ammonium sulfate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the active fractions using a C18 RP-HPLC column with a water-acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). This step will separate the three Garvicin KS peptides (GakA, GakB, and GakC).
-
Purity and Concentration Determination: Assess the purity of the final peptides by mass spectrometry and determine their concentration.
Antimicrobial Activity and Spectrum
Garvicin KS exhibits a broad spectrum of antimicrobial activity, primarily against Gram-positive bacteria. It is also effective against some Gram-negative species, particularly when the outer membrane is compromised.
Methods for Determining Antimicrobial Activity
Agar (B569324) Well Diffusion Assay:
-
Prepare an overnight culture of the indicator bacterium in a suitable broth.
-
Inoculate a molten soft agar overlay (e.g., 0.7% agar) with the indicator culture and pour it over a base of solid agar in a petri dish.
-
Once the overlay has solidified, create wells of 4-6 mm in diameter.
-
Add a known concentration of purified Garvicin KS or culture supernatant to each well.
-
Incubate the plates under appropriate conditions for the indicator strain.
-
Measure the diameter of the zone of inhibition around each well.
Microtiter Plate Assay for Minimum Inhibitory Concentration (MIC):
-
Prepare serial two-fold dilutions of purified Garvicin KS in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the indicator bacterium.
-
Include positive (no antimicrobial) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions.
-
The MIC is defined as the lowest concentration of Garvicin KS that completely inhibits the visible growth of the indicator organism.
Antimicrobial Spectrum of Garvicin KS
Table 2: Minimum Inhibitory Concentrations (MIC) of Garvicin KS against Various Bacteria
| Target Organism | Type | MIC (µg/mL) | Reference |
| Listeria monocytogenes | Gram-positive | 0.1 - 1.0 | |
| Staphylococcus aureus | Gram-positive | 1.0 - 10 | |
| Enterococcus faecalis | Gram-positive | 0.5 - 5.0 | |
| Bacillus cereus | Gram-positive | 0.1 - 1.0 | |
| Streptococcus agalactiae | Gram-positive | 3.3 - 33 | |
| Acinetobacter baumannii | Gram-negative | 10 - >100 | |
| Aeromonas salmonicida | Gram-negative | 3.3 - 33 | |
| Escherichia coli | Gram-negative | >100 (synergy with Polymyxin (B74138) B) |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Synergistic Activity
A key feature of Garvicin KS is its ability to act synergistically with other antimicrobial agents. This synergy can broaden its spectrum of activity and enhance its efficacy against resistant strains.
-
With Nisin: Garvicin KS and nisin exhibit synergistic activity against Staphylococcus aureus, suggesting different modes of action.
-
With Polymyxin B: The combination of Garvicin KS and polymyxin B is effective against Gram-negative bacteria such as Acinetobacter spp. and Escherichia coli. Polymyxin B is thought to disrupt the outer membrane, allowing Garvicin KS to access its target on the cytoplasmic membrane.
-
With Farnesol: Farnesol, a quorum-sensing molecule, acts synergistically with Garvicin KS and nisin to rapidly eradicate S. aureus.
Mode of Action
Garvicin KS is a membrane-active bacteriocin. Its primary mode of action involves the disruption of the cytoplasmic membrane of susceptible bacteria. This leads to the dissipation of the proton motive force, leakage of intracellular contents, and ultimately, cell death. The exact receptor on the target cell membrane has not been fully elucidated.
Conclusion and Future Perspectives
Garvicin KS is a promising antimicrobial peptide with a broad inhibitory spectrum and high potency. The successful optimization of its production to commercially viable levels, coupled with its synergistic properties, makes it an attractive candidate for development as a therapeutic agent and a food biopreservative. Further research should focus on elucidating its precise molecular target, understanding the mechanisms of synergy in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy in various applications. The unique characteristics of this three-peptide leaderless bacteriocin offer a valuable addition to the arsenal (B13267) of antimicrobial compounds in an era of increasing antibiotic resistance.
References
GAK Gene Cluster: A Technical Guide to its Organization, Sequence Analysis, and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase implicated in a diverse range of cellular processes, from clathrin-mediated endocytosis to cell cycle regulation. Its association with pathologies such as Parkinson's disease and various cancers has positioned GAK as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the GAK gene cluster, detailing its genomic organization, sequence analysis, and the functional roles of its protein products. We present quantitative data on GAK's genomic architecture, transcript variants, and protein isoforms. Furthermore, this document outlines detailed experimental protocols for the functional investigation of GAK, including gene knockdown and knockout techniques, and kinase activity assays. Finally, we visualize the intricate signaling pathways in which GAK participates, offering a deeper understanding of its molecular interactions and regulatory mechanisms.
GAK Gene and Protein Characteristics
The GAK gene is located on the p-arm of chromosome 4 and encodes a multifunctional protein with several conserved domains that dictate its diverse cellular roles.
Genomic Organization
The human GAK gene is found on the reverse strand of chromosome 4 at the cytogenetic band 4p16.3.[1][2] Its genomic coordinates on the GRCh38 assembly are from base pair 849,275 to 932,411.[3] The gene spans approximately 83.1 kilobases and contains 33 exons.[4]
| Feature | Details |
| Gene Symbol | GAK |
| Full Name | Cyclin G Associated Kinase |
| Aliases | DNAJC26, Auxilin-2[5] |
| Chromosomal Location | 4p16.3 |
| Genomic Coordinates (GRCh38) | Chr4: 849,275 - 932,411 (reverse strand) |
| Gene Size | ~83.1 kb |
| Exon Count | 33 |
Transcript Variants and Protein Isoforms
Alternative splicing of the GAK gene results in multiple transcript variants, leading to the production of several protein isoforms. The canonical isoform, designated O14976-1 by UniProt, is a 1311 amino acid protein with a molecular mass of approximately 143 kDa. Another notable isoform, O14976-2, is shorter due to the exclusion of a portion of the N-terminal region.
The GAK protein is characterized by a modular architecture comprising several functional domains:
-
N-terminal Kinase Domain: A serine/threonine kinase domain responsible for its enzymatic activity.
-
PTEN-like Domain: A region with structural homology to the PTEN tumor suppressor, which is involved in regulating GAK's recruitment to membranes.
-
Clathrin-Binding Domain: Mediates the interaction with clathrin, a key protein in the formation of coated vesicles.
-
C-terminal J-domain: Interacts with the Hsc70 chaperone protein, facilitating the uncoating of clathrin vesicles.
| Isoform | UniProt ID | Length (Amino Acids) | Molecular Weight (Da) | Domain Architecture |
| Canonical (1) | O14976-1 | 1311 | 143,191 | Kinase, PTEN-like, Clathrin-binding, J-domain |
| Isoform 2 | O14976-2 | 1232 | 134,896 | Lacks amino acids 49-127 of the canonical isoform |
GAK Expression in Normal and Cancer Tissues
GAK is ubiquitously expressed in human tissues, with the highest levels typically observed in the testis. Its expression is often dysregulated in various cancers, with overexpression being a common feature.
GAK Expression in Cancer
Studies have shown that GAK is overexpressed in several cancer cell lines, including those from prostate, breast, and cervical cancers. In hormone-insensitive prostate cancer cells like PC-3, GAK is expressed at higher levels in the nucleus compared to the cytoplasm. This nuclear localization is also observed in hormone-sensitive LNCaP cells, although at lower levels. The differential migration of nuclear and cytoplasmic GAK on Western blots suggests distinct post-translational modifications in these compartments.
| Cell Line | Cancer Type | GAK Protein Expression (Relative to Normal Fibroblasts) | Subcellular Localization |
| PC-3 | Prostate Cancer (hormone-insensitive) | Higher than hormone-sensitive cells | Predominantly Nuclear |
| LNCaP | Prostate Cancer (hormone-sensitive) | Lower than hormone-insensitive cells | Nuclear and Cytoplasmic |
| MDA-MB231 | Breast Cancer (hormone-insensitive) | Higher than hormone-sensitive cells | Nuclear and Cytoplasmic |
| MCF-7 | Breast Cancer (hormone-sensitive) | Lower than hormone-insensitive cells | Nuclear and Cytoplasmic |
| HeLaS3 | Cervical Cancer | - | Nuclear and Cytoplasmic |
| TIG-1 | Normal Fibroblasts | Baseline | Predominantly Cytoplasmic |
A pan-cancer analysis of The Cancer Genome Atlas (TCGA) data can provide a broader perspective on GAK expression across different tumor types, often revealing significant upregulation in various malignancies compared to normal tissues.
Experimental Protocols
Investigating the function of GAK often involves modulating its expression or activity. The following sections provide detailed methodologies for key experiments.
siRNA-Mediated Gene Knockdown
Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression. The following protocol is a general guideline for GAK knockdown in cultured mammalian cells.
Materials:
-
Validated siRNA sequences targeting human GAK (e.g., from Santa Cruz Biotechnology)
-
Control (scrambled) siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture medium and plates
-
HeLa or A549 cells
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute 10-30 pmol of GAK siRNA or control siRNA in 100 µL of Opti-MEM I Medium. Mix gently.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells to assess the knockdown efficiency by Western blot or qRT-PCR.
CRISPR/Cas9-Mediated Gene Knockout
For stable and complete loss of GAK function, CRISPR/Cas9-mediated gene editing is the method of choice. This protocol provides a general framework for generating GAK knockout cell lines.
Materials:
-
Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting an early exon of GAK.
-
HEK293T cells for lentivirus production.
-
Target cells (e.g., A549).
-
Polybrene.
-
Puromycin (B1679871) (or other selection marker).
Protocol:
-
sgRNA Design: Design and clone two to three sgRNAs targeting an early exon of the GAK gene to induce frameshift mutations.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector containing the Cas9 and sgRNA constructs, along with packaging and envelope plasmids.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cells (e.g., A549) with the lentivirus in the presence of Polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution to isolate individual knockout clones.
-
Validation: Expand the clones and validate the knockout of the GAK protein by Western blot and confirm the genomic edit by Sanger sequencing of the targeted locus.
In Vitro Kinase Assay
To measure the enzymatic activity of GAK, an in vitro kinase assay using a common substrate like histone H1 can be performed.
Materials:
-
Recombinant active GAK protein.
-
Histone H1 protein.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP.
-
SDS-PAGE gels and reagents.
-
Phosphorimager.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Kinase buffer
-
Recombinant GAK (e.g., 100 ng)
-
Histone H1 (e.g., 1 µg)
-
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP (e.g., 10 µCi) to a final concentration of 50 µM.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Visualization: Dry the gel and expose it to a phosphor screen. Analyze the incorporation of ³²P into histone H1 using a phosphorimager.
Signaling Pathways and Molecular Interactions
GAK is a central node in several critical signaling pathways, regulating processes from vesicular trafficking to hormone receptor signaling and neurodegeneration.
Clathrin-Mediated Endocytosis
GAK plays a crucial role in the uncoating of clathrin-coated vesicles, a late-stage event in endocytosis. It acts as a co-chaperone for Hsc70, recruiting it to the clathrin lattice. The J-domain of GAK stimulates the ATPase activity of Hsc70, which provides the energy to disassemble the clathrin coat, allowing the vesicle to fuse with its target membrane.
Caption: GAK's role in the uncoating of clathrin-coated vesicles.
GAK and LRRK2 in Parkinson's Disease
Genetic studies have identified variants in both GAK and LRRK2 as risk factors for Parkinson's disease. These two proteins interact physically and are involved in pathways related to autophagy and the clearance of aggregated proteins. LRRK2 and GAK are part of a complex that promotes the clearance of Golgi-derived vesicles through the autophagy-lysosome system. Dysregulation of this pathway can lead to the accumulation of toxic protein aggregates, a hallmark of neurodegenerative diseases.
Caption: GAK and LRRK2 interaction in autophagic clearance.
GAK and Androgen Receptor Signaling in Prostate Cancer
GAK has been identified as a coactivator of the Androgen Receptor (AR), a key driver of prostate cancer. GAK interacts with the N-terminal domain of the AR and enhances its transcriptional activity, even at low androgen concentrations. This is particularly relevant in the context of castration-resistant prostate cancer, where AR signaling remains active despite low levels of androgens. The overexpression of GAK in hormone-refractory prostate cancer suggests its role in disease progression.
Caption: GAK as a coactivator of the Androgen Receptor.
Conclusion
The GAK gene cluster and its protein products are integral to fundamental cellular processes and are increasingly recognized for their roles in human disease. This technical guide has provided a detailed overview of GAK's genomic organization, expression, and functional analysis. The provided experimental protocols and pathway visualizations serve as a resource for researchers aiming to further elucidate the complex biology of GAK and explore its potential as a therapeutic target. Future investigations into the precise molecular mechanisms of GAK's interactions and the development of specific inhibitors will be crucial for translating our understanding of this multifaceted kinase into clinical applications.
References
- 1. Cyclin G-associated kinase: a novel androgen receptor-interacting transcriptional coactivator that is overexpressed in hormone refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GAK (protein) - Wikipedia [en.wikipedia.org]
- 3. med.upenn.edu [med.upenn.edu]
- 4. A Comprehensive Pan-Cancer Analysis Reveals Cyclin-Dependent Kinase Inhibitor 2A Gene as a Potential Diagnostic and Prognostic Biomarker in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic early recruitment of GAK–Hsc70 regulates coated pit maturation - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Role of GakA, GakB, and GakC Peptides in Garvicin KS Activity: A Technical Guide
Executive Summary
Garvicin KS is a potent, broad-spectrum bacteriocin (B1578144) produced by Lactococcus garvieae. Its antimicrobial activity is unique in that it requires the synergistic action of three distinct peptides: GakA, GakB, and GakC. This technical guide provides an in-depth analysis of the individual and combined roles of these peptides, their genetic basis, mechanism of action, and the experimental protocols used for their characterization. Quantitative data on their antimicrobial efficacy is presented, along with visualizations of the genetic organization and proposed mechanism of action to facilitate a comprehensive understanding for research and drug development applications.
Introduction to Garvicin KS
Garvicin KS (GarKS) is a multi-peptide, leaderless bacteriocin, a class of ribosomally synthesized antimicrobial peptides. It is produced by Lactococcus garvieae KS1546, a strain originally isolated from raw bovine milk.[1][2] GarKS exhibits a broad inhibitory spectrum against a variety of Gram-positive bacteria, including notable pathogens such as Listeria, Staphylococcus, Bacillus, Streptococcus, and Enterococcus.[1][2] Unlike many other bacteriocins from Gram-positive bacteria, Garvicin KS also shows activity against some Gram-negative species, such as Acinetobacter. Its potency and broad spectrum make it a compelling candidate for applications in food preservation and as a potential therapeutic agent against antibiotic-resistant bacteria.
The functional unit of Garvicin KS is composed of three peptides: GakA, GakB, and GakC.[3] These peptides are small, with sizes ranging from 32 to 34 amino acids.[4] For maximal antimicrobial activity, all three peptides are required, indicating a synergistic mechanism of action.
The GakA, GakB, and GakC Peptides: Structure and Synergistic Activity
The antimicrobial efficacy of Garvicin KS is dependent on the interplay of its three constituent peptides. While each peptide alone exhibits some level of antimicrobial activity, their combination results in a significant potentiation of this effect.
Physicochemical Properties of GakA, GakB, and GakC
The GakA, GakB, and GakC peptides are characterized by their small size and cationic nature. Their primary sequences and molecular weights are detailed in Table 1. These properties are crucial for their interaction with the negatively charged bacterial cell membrane.
| Peptide | Amino Acid Sequence | Molecular Formula | Molecular Weight ( g/mol ) |
| GakA | MGAIIKAGAKIVGKGVLGGGASWLGWNVGEKIWK | C₁₆₁H₂₅₉N₄₃O₃₉S | 3453.38 |
| GakB | MGAIIKAGAKIIGKGLLGGAAGGATYGGLKKIFG | C₁₄₅H₂₄₇N₃₉O₃₇S | 3161.08 |
| GakC | MGAIIKAGAKIVGKGALTGGGVWLAEKLFGGK | C₁₄₃H₂₄₀N₃₈O₃₆S | 3099.98 |
Table 1: Physicochemical properties of GakA, GakB, and GakC peptides.[4]
Synergistic Antimicrobial Activity
The hallmark of the Garvicin KS system is the synergy between GakA, GakB, and GakC. While comprehensive studies detailing the Minimum Inhibitory Concentrations (MICs) of all possible combinations of the three peptides are not extensively available in the public literature, the existing data strongly indicates that the combination of all three is required for the highest level of activity.
The available quantitative data for the complete Garvicin KS bacteriocin (a 1:1:1 mixture of GakA, GakB, and GakC) against various pathogens is summarized in Table 2.
| Target Organism | Strain | MIC (nM) |
| Listeria monocytogenes | 20 - 275 | |
| Staphylococcus aureus | LMGT 3242 | Varies |
| Bacillus cereus | Varies | |
| Enterococcus faecalis | Varies |
Table 2: Minimum Inhibitory Concentration (MIC) of Garvicin KS against selected pathogens.[5] (Note: Specific MIC values for all listed organisms were not available in the searched literature; ranges are provided where known).
Genetic Organization of the gak Locus
The production of Garvicin KS is orchestrated by the gak gene cluster. This locus contains the structural genes for the three peptides, as well as genes responsible for their transport and for the self-immunity of the producer strain.
Components of the gak Gene Cluster
The gak gene cluster comprises the following key components:
-
gakA, gakB, gakC : These are the structural genes that encode the three antimicrobial peptides.
-
gakT : This gene encodes a putative ABC transporter. Its function is to secrete the GakA, GakB, and GakC peptides out of the producer cell.
-
gakIR : These genes are predicted to encode immunity proteins. Their role is to protect the Lactococcus garvieae producer strain from the antimicrobial action of its own Garvicin KS peptides.
The organization of the gak gene cluster is depicted in the following diagram:
Mechanism of Action
While the precise molecular mechanism of Garvicin KS has not been fully elucidated, it is believed to act on the cytoplasmic membrane of target bacteria, a common mechanism for many bacteriocins. The synergistic action of GakA, GakB, and GakC is likely required for efficient membrane disruption and pore formation.
Based on the mechanism of other class II bacteriocins, a plausible model for Garvicin KS action involves the following steps:
-
Electrostatic Attraction: The cationic GakA, GakB, and GakC peptides are initially attracted to the negatively charged surface of the bacterial cell membrane.
-
Receptor Binding (Hypothesized): The peptides may then interact with a specific docking molecule or receptor on the cell surface. For many class IIa bacteriocins, the mannose phosphotransferase system (Man-PTS) serves as a receptor.[6] It is hypothesized that a similar system may be the target for Garvicin KS.
-
Synergistic Membrane Insertion and Pore Formation: Following binding, the three peptides synergistically insert into the cell membrane, leading to the formation of pores. This disruption of the membrane integrity results in the leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, cell death.
The proposed mechanism of action is illustrated in the following diagram:
Experimental Protocols
The characterization of Garvicin KS and its constituent peptides relies on a set of standardized microbiology and biochemistry protocols. The following sections detail the methodologies for determining antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Overnight culture of the indicator bacterium
-
Sterile solutions of GakA, GakB, and GakC peptides (and their combinations)
-
Microplate reader
Protocol:
-
Preparation of Peptide Solutions: Prepare stock solutions of the individual peptides and their desired combinations in a suitable solvent (e.g., 0.1% TFA).
-
Preparation of Inoculum: Dilute an overnight culture of the indicator bacterium in fresh broth to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the peptide solutions in broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without peptides) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the indicator bacterium for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the peptide(s) at which no visible growth of the bacterium is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Agar (B569324) Well Diffusion Assay
This method is used for screening the antimicrobial activity of a substance.
Materials:
-
Petri dishes with appropriate agar medium
-
Soft agar (0.75% agar)
-
Overnight culture of the indicator bacterium
-
Sterile solutions of GakA, GakB, and GakC peptides (and their combinations)
-
Sterile cork borer or pipette tip
Protocol:
-
Preparation of Indicator Lawn: Prepare a lawn of the indicator bacterium by inoculating molten soft agar with an overnight culture and pouring it over a pre-poured agar plate.
-
Well Formation: Once the soft agar has solidified, create wells using a sterile cork borer or pipette tip.
-
Application of Peptides: Add a known volume of the peptide solution(s) to each well.
-
Incubation: Incubate the plates at the optimal temperature for the indicator bacterium for 18-24 hours.
-
Observation: The presence of a clear zone of inhibition around a well indicates antimicrobial activity. The diameter of the zone is proportional to the activity of the substance.
The general workflow for assessing bacteriocin activity is as follows:
Conclusion and Future Directions
The Garvicin KS bacteriocin system, with its tripartite synergistic activity, represents a fascinating and potent antimicrobial agent. The GakA, GakB, and GakC peptides work in concert to effectively kill a broad range of Gram-positive pathogens. Understanding the nuances of their synergistic interactions, the specifics of their mechanism of action, and the regulation of their production is crucial for harnessing their full potential.
Future research should focus on:
-
Detailed Synergism Studies: A comprehensive analysis of the MICs of all seven combinations of the three peptides against a wide panel of clinically relevant bacteria is needed to fully map their synergistic interactions.
-
Mechanism of Action Elucidation: Experimental validation of the hypothesized interaction with the Man-PTS or other potential receptors will provide a more complete understanding of their mode of action.
-
Preclinical and Clinical Evaluation: Further studies are warranted to evaluate the in vivo efficacy and safety of Garvicin KS as a potential therapeutic for bacterial infections.
-
Bioengineering: The potential for engineering hybrid peptides based on the GakA, GakB, and GakC structures to enhance their activity or spectrum could be explored.
References
- 1. Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions [frontiersin.org]
- 3. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. garvicin KS | AgriBiotix [agribiotix.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
The Ecological Role of Garvicin KS: A Technical Guide to its Native Function and Competitive Advantage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garvicin KS (GarKS) is a potent, leaderless, three-peptide bacteriocin (B1578144) produced by Lactococcus garvieae KS1546, a strain originally isolated from raw bovine milk. This technical guide provides an in-depth analysis of the native function of Garvicin KS within the ecological context of L. garvieae. It details the antimicrobial peptide's role in mediating microbial competition, its production under various conditions, and the experimental methodologies used for its characterization. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual workflows and pathways to offer a comprehensive resource for researchers in microbiology and professionals in drug development.
Introduction: Garvicin KS in the Ecology of Lactococcus garvieae
Bacteriocins are ribosomally synthesized antimicrobial peptides that provide producer organisms with a competitive advantage in their ecological niche[1]. Lactococcus garvieae, a versatile bacterium, is found in diverse environments, ranging from dairy products to aquatic ecosystems where it is a known fish pathogen[2]. In these complex microbial communities, the ability to inhibit the growth of competing bacteria is crucial for survival and dominance.
Garvicin KS is a key component of the competitive arsenal (B13267) of L. garvieae KS1546. Its primary ecological function is to mediate interference competition by killing or inhibiting the growth of susceptible bacteria. This allows the producer strain to secure essential resources, such as nutrients and space. The broad inhibitory spectrum of Garvicin KS suggests its ecological significance in diverse microbial consortia[1][3].
Quantitative Data Presentation
Production of Garvicin KS
The native production of Garvicin KS by Lactococcus garvieae KS1546 is relatively low under standard laboratory conditions but can be significantly enhanced through the optimization of various parameters.
| Parameter | Condition | Garvicin KS Production (BU/mL) | Cell Growth (cells/mL) | Specific Production (BU/10⁸ cells) | Reference |
| Growth Medium | GM17 | 80 | 30 x 10⁸ | 2.7 | [4][5] |
| MRS | - | 10 x 10⁸ | 32 | [4] | |
| Skim Milk (SM) | 160 | 2 x 10⁸ | 80 | [4] | |
| Pasteurized Milk + Tryptone (PM-T) | ~4800 | - | - | [4] | |
| pH Control | Uncontrolled | - | - | - | |
| Constant pH 5 | Low | Low | 81 | [4] | |
| Constant pH 6 | 82,000 | 70 x 10⁸ | 1170 | [4] | |
| Aeration | 50-60% Dissolved Oxygen (with PM-T & pH 6) | 164,000 | 100 x 10⁸ | 1640 | [4] |
| Gene Dose | Increased gak cluster | 20,000 (in PM-T) | - | - | [4] |
BU/mL: Bacteriocin Units per milliliter.
Antimicrobial Spectrum of Garvicin KS
Garvicin KS exhibits a broad spectrum of activity against numerous Gram-positive bacteria, including significant foodborne and clinical pathogens. It also shows activity against some Gram-negative species, which is less common for bacteriocins from Gram-positive bacteria[3].
| Target Organism | Strain(s) | MIC Value | Reference |
| Staphylococcus aureus | General | ~30-32 µg/mL | [6] |
| Staphylococcus aureus | MRSA strains | 25-50 µg/mL | [5] |
| Listeria monocytogenes | Strains from fish processing | 20-275 nM | [7][8] |
| Enterococcus faecalis | - | Potent inhibition observed | [6] |
| Streptococcus agalactiae | Serotypes Ia and Ib | Inhibition at 3.3 µg/mL and 33 µg/mL | [9] |
| Aeromonas salmonicida | Strain 6421 | Inhibition at 3.3 µg/mL and 33 µg/mL | [9] |
| Aeromonas hydrophila | - | Inhibition at 3.3 µg/mL and 33 µg/mL | [9] |
| Acinetobacter spp. | - | Inhibited | [3] |
| Escherichia coli | - | No inhibition alone; synergistic with polymyxin (B74138) B | [3] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Determination of Bacteriocin Activity (Agar Well Diffusion Assay)
This method is used for the qualitative and semi-quantitative assessment of Garvicin KS activity.
-
Preparation of Indicator Strain: An overnight culture of a sensitive indicator strain (e.g., Lactococcus lactis IL1403 or Listeria monocytogenes) is diluted to an OD₆₀₀ of ~0.1 in fresh broth.
-
Plate Preparation: The indicator strain suspension is used to inoculate molten soft agar (B569324) (e.g., BHI with 0.75% agar) which is then poured over a base of solid agar in a petri dish.
-
Well Creation: Once the agar has solidified, sterile cork borers are used to create wells in the agar.
-
Sample Application: A defined volume (e.g., 50 µL) of the Garvicin KS-containing sample (e.g., cell-free supernatant from a L. garvieae culture) is added to each well.
-
Incubation: The plates are incubated under conditions suitable for the indicator strain (e.g., 30°C or 37°C for 18-24 hours).
-
Analysis: The diameter of the clear zone of inhibition around each well is measured. The activity can be expressed in Arbitrary Units per milliliter (AU/mL), defined as the reciprocal of the highest dilution that still results in a clear zone of inhibition.
Quantification of Bacteriocin Activity (Microtiter Plate Assay)
This method provides a quantitative measure of bacteriocin activity.
-
Sample Preparation: Serial two-fold dilutions of the Garvicin KS sample are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the indicator organism.
-
Incubation: The plate is incubated at the optimal growth temperature for the indicator strain.
-
Measurement: The optical density (OD) at 600 nm is measured after a defined incubation period.
-
Calculation: One Bacteriocin Unit (BU) is defined as the amount of bacteriocin that causes 50% growth inhibition of the indicator strain compared to a control culture without bacteriocin[10].
Purification of Garvicin KS
A multi-step chromatography process is typically used for the purification of Garvicin KS.
-
Ammonium Sulfate Precipitation: Proteins, including Garvicin KS, are precipitated from the cell-free supernatant of a large-volume culture of L. garvieae KS1546.
-
Cation-Exchange Chromatography: The re-suspended precipitate is loaded onto a cation-exchange column. The bacteriocin, which is cationic, binds to the column and is eluted with a salt gradient (e.g., NaCl).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from the cation-exchange step are further purified by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water with trifluoroacetic acid is used for elution. The three peptides of Garvicin KS (GakA, GakB, and GakC) are separated in this step.
-
Activity Confirmation: Fractions from each purification step are tested for antimicrobial activity using the agar well diffusion or microtiter plate assay.
Visualizations: Pathways and Workflows
Generalized Bacteriocin Regulation in Gram-Positive Bacteria
The production of many bacteriocins in Gram-positive bacteria is regulated by a quorum sensing mechanism, often involving a two-component system. While the specific regulatory pathway for the leaderless Garvicin KS has not been fully elucidated, a general model is presented below.
References
- 1. garvicin KS | AgriBiotix [agribiotix.com]
- 2. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions [frontiersin.org]
Garvicin KS: A Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial spectrum of Garvicin KS (GarKS), a multi-peptide bacteriocin (B1578144) produced by Lactococcus garvieae. Garvicin KS has garnered significant interest as a potential therapeutic agent due to its broad inhibitory activity against a range of pathogenic bacteria, including antibiotic-resistant strains. This document summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its activity and mechanism of action.
Antimicrobial Spectrum of Activity
Garvicin KS exhibits a broad inhibitory spectrum, particularly against Gram-positive bacteria.[1][2] Unlike many bacteriocins produced by Gram-positive bacteria, Garvicin KS also demonstrates activity against certain Gram-negative bacteria, such as Acinetobacter species.[1][2] Its potency, however, can vary significantly among different bacterial species.[1]
Quantitative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentrations (MICs) and other reported inhibitory concentrations of Garvicin KS against various pathogenic bacteria.
| Target Pathogen | Strain | Gram Stain | MIC/Inhibitory Concentration | Source |
| Listeria monocytogenes | Gram-Positive | MICs reported, specific values not stated | ||
| Staphylococcus aureus | Gram-Positive | Synergistic activity with nisin and farnesol | ||
| Acinetobacter spp. | Gram-Negative | Synergistic activity with polymyxin (B74138) B | ||
| Escherichia coli | Gram-Negative | No inhibition alone; synergistic activity with polymyxin B | ||
| Streptococcus agalactiae | Serotype Ia | Gram-Positive | Inhibited by 3.3 µg/mL and 33 µg/mL | |
| Streptococcus agalactiae | Serotype Ib | Gram-Positive | Inhibited by 3.3 µg/mL and 33 µg/mL | |
| Aeromonas hydrophila | Gram-Negative | Inhibited by 3.3 µg/mL and 33 µg/mL | ||
| Aeromonas salmonicida | 6421 | Gram-Negative | Inhibited by 3.3 µg/mL and 33 µg/mL | |
| Aeromonas salmonicida | 6422 | Gram-Negative | Not inhibited | |
| Edwardsiella tarda | Gram-Negative | Not inhibited | ||
| Yersinia ruckeri | Gram-Negative | Not inhibited | ||
| Salmonella enterica | Gram-Negative | Not inhibited | ||
| Klebsiella pneumoniae | Gram-Negative | Not inhibited |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of Garvicin KS.
Agar (B569324) Well Diffusion Assay
This method is used for qualitatively assessing the antimicrobial activity of Garvicin KS against a target microorganism.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Overnight culture of the target bacterial strain
-
Sterile saline solution (0.85% NaCl)
-
Sterile cotton swabs
-
Garvicin KS solution of known concentration
-
Sterile pipette tips or cork borer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile cotton swab to create a lawn of bacteria.
-
Allow the plate to dry for 3-5 minutes.
-
Create wells in the agar using a sterile pipette tip or a cork borer.
-
Pipette a known volume (e.g., 50 µL) of the Garvicin KS solution into each well.
-
Incubate the plates under appropriate conditions for the test organism (e.g., 25°C, 30°C, or 37°C) for 18-24 hours.
-
Measure the diameter of the zone of inhibition (clear zone) around each well. A larger diameter indicates greater sensitivity of the microorganism to Garvicin KS.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard microtiter plate assay is commonly used.
Materials:
-
Sterile 96-well microtiter plates
-
Overnight culture of the target bacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, BHI, GM17)
-
Garvicin KS solution of known concentration
-
Sterile multichannel pipette
-
Microplate reader or incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its concentration in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare two-fold serial dilutions of the Garvicin KS solution in the broth medium directly in the wells of the 96-well plate.
-
Add 100 µL of the bacterial suspension to each well containing 100 µL of the serially diluted Garvicin KS.
-
Include a positive control well (broth with bacteria, no Garvicin KS) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for the target organism for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of Garvicin KS that shows no turbidity (no bacterial growth). Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
Visualizations
Experimental Workflow for Antimicrobial Spectrum Determination
The following diagram illustrates the typical workflow for assessing the antimicrobial activity of Garvicin KS.
References
- 1. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of the Garvicin KS Antimicrobial Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garvicin KS (GarKS) is a potent, broad-spectrum antimicrobial peptide produced by Lactococcus garvieae. As a leaderless, three-peptide bacteriocin (B1578144), it represents a promising candidate for various therapeutic and food preservation applications. This document provides a comprehensive overview of the initial characterization of Garvicin KS, detailing its antimicrobial properties, methods for its study, and insights into its genetic organization and mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows are accompanied by detailed protocols and visual diagrams to facilitate understanding and replication.
Introduction
The rise of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, are a promising class of molecules due to their potent activity and often novel mechanisms of action.[1] Garvicin KS, produced by Lactococcus garvieae KS1546 isolated from raw bovine milk, is a noteworthy example.[1] It is a multi-peptide bacteriocin composed of three distinct peptides: GakA, GakB, and GakC.[2][3] This leaderless bacteriocin exhibits a broad inhibitory spectrum, particularly against Gram-positive bacteria, including significant pathogens like Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, and Enterococcus species.[1][4] This guide summarizes the foundational scientific data and methodologies related to the initial characterization of Garvicin KS.
Physicochemical and Biological Properties
Garvicin KS is composed of three peptides, GakA, GakB, and GakC, which are 32-34 amino acids in size.[3] It is characterized as a heat-stable and protease-sensitive antimicrobial peptide.[3]
Antimicrobial Activity
Garvicin KS demonstrates a broad spectrum of activity against numerous Gram-positive bacteria.[5][6][7] It has also been shown to inhibit the Gram-negative bacterium Acinetobacter.[5][7][8]
Minimum Inhibitory Concentrations (MIC)
The potency of Garvicin KS against various bacterial strains has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values.
| Target Organism | Strain | MIC (nM) | Reference |
| Listeria monocytogenes | 20 - 275 | [9] | |
| Staphylococcus aureus | ~30,000 |
Note: The MIC value for Staphylococcus aureus was reported as approximately 30 µg/ml. This has been converted to nM for consistency, assuming an average molecular weight of the three peptides.
Synergistic Activity
Garvicin KS exhibits synergistic antimicrobial activity when combined with other antimicrobial agents, enhancing its efficacy and potential for therapeutic applications.[5][6][7][8]
| Combination | Target Organism | Fractional Inhibitory Concentration (FIC) Index | Outcome | Reference |
| Garvicin KS + Nisin | Staphylococcus aureus | 0.22 | Synergy | [5] |
| Garvicin KS + Farnesol | Staphylococcus aureus | 0.47 | Synergy | [5] |
| Garvicin KS + Nisin + Farnesol | Staphylococcus aureus | 0.33 | Synergy | [5] |
| Garvicin KS + Polymyxin B | Acinetobacter spp. | Not specified | Synergy | [5][7][8] |
| Garvicin KS + Nisin + Polymyxin B | Acinetobacter spp. | Not specified | Synergy | [5] |
| Garvicin KS + Polymyxin B | Escherichia coli | Not specified | Synergy | [5][7][8] |
| Garvicin KS + Nisin + Polymyxin B | Escherichia coli | Not specified | Synergy | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of Garvicin KS.
Production and Crude Purification of Garvicin KS
Objective: To produce and partially purify Garvicin KS from a culture of Lactococcus garvieae KS1546.
Protocol:
-
Inoculation and Culture: Inoculate 1 liter of GM17 broth with a 1% overnight culture of Lactococcus garvieae KS1546. Incubate at 30°C for 8 hours.[4]
-
Cell Removal: Centrifuge the culture at 12,000 x g for 25 minutes to pellet the bacterial cells.[4]
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Decant the cell-free supernatant. Dissolve 258 g of ammonium sulfate in the supernatant and leave the mixture at 4°C for 24 hours to precipitate the bacteriocin.[4]
-
Collection of Crude Bacteriocin: Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to collect the precipitated crude bacteriocin.[4]
-
Solubilization and Heat Treatment: Dissolve the pellet in 20 mL of water and heat in a boiling water bath for 10 minutes.[4]
Antimicrobial Activity Assay (Microtiter Plate Method)
Objective: To quantify the antimicrobial activity of Garvicin KS.
Protocol:
-
Preparation of Indicator Strain: Grow the indicator strain, such as Lactococcus lactis IL1403, to the mid-log phase.
-
Serial Dilutions: Prepare two-fold serial dilutions of the Garvicin KS sample in a 96-well microtiter plate.[4]
-
Inoculation: Add the indicator strain to each well to a final volume of 200 µL.
-
Incubation: Incubate the plate at the optimal growth temperature for the indicator strain.
-
Measurement: Measure the optical density at 600 nm (OD600) after a suitable incubation period (e.g., 7-12 hours).[4]
-
Calculation of Bacteriocin Units (BU): One Bacteriocin Unit (BU/mL) is defined as the reciprocal of the highest dilution that inhibits the growth of the indicator strain by 50%.[4]
Cytotoxicity Assay (LDH Release Assay)
Objective: To assess the cytotoxic effect of Garvicin KS on eukaryotic cells.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., CHSE-214 or RTG-2) in a 96-well plate until confluency.[2][10]
-
Treatment: Expose the cells to various concentrations of purified Garvicin KS for a defined period (e.g., 24 hours). Include positive (lysis buffer) and negative (untreated cells) controls.[2][10]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with the LDH assay reagent according to the manufacturer's instructions (e.g., Pierce LDH Cytotoxicity Assay Kit).[2]
-
Incubation: Incubate the mixture at room temperature, protected from light, for the recommended time (e.g., 30 minutes).[2][10]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm and 680 nm).
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, untreated, and maximum LDH release controls.
Genetic Organization and Mechanism of Action
The genetic determinants for Garvicin KS production are located on the gak gene cluster.[1][4] This cluster contains the structural genes for the three peptides (gakA, gakB, and gakC), as well as genes likely involved in immunity (gakIR) and transport (gakT).[1][4] The mechanism of action of Garvicin KS is believed to involve the disruption of the target cell's membrane, leading to cell death.[4]
Garvicin KS Gene Cluster (gak)
The gak gene cluster orchestrates the production and secretion of the three active peptides of Garvicin KS, along with providing self-immunity to the producer organism.
Caption: Organization of the Garvicin KS (gak) gene cluster.
Proposed Experimental Workflow for Garvicin KS Characterization
A systematic approach is required for the comprehensive characterization of a novel bacteriocin like Garvicin KS.
Caption: Experimental workflow for Garvicin KS characterization.
Conclusion
Garvicin KS is a multi-peptide bacteriocin with significant potential as a novel antimicrobial agent. Its broad spectrum of activity against pathogenic Gram-positive bacteria, coupled with its synergistic effects with other antimicrobials, makes it a compelling candidate for further development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of Garvicin KS. Further research should focus on elucidating the precise mechanism of action, identifying its cellular receptor, and optimizing its production and delivery for clinical and food-related applications.
References
- 1. Frontiers | In silico Prediction and Exploration of Potential Bacteriocin Gene Clusters Within the Bacterial Genus Geobacillus [frontiersin.org]
- 2. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. garvicin KS | AgriBiotix [agribiotix.com]
- 4. Frontiers | Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions [frontiersin.org]
- 5. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria | Semantic Scholar [semanticscholar.org]
- 8. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Garvicin KS Activity Assay: MIC Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garvicin KS is a bacteriocin (B1578144) produced by Lactococcus garvieae, demonstrating a broad spectrum of antimicrobial activity against various Gram-positive bacteria, including notable pathogens.[1] Unlike many bacteriocins, Garvicin KS has also shown inhibitory effects against certain Gram-negative bacteria, such as Acinetobacter species.[1][2] Bacteriocins are ribosomally synthesized antimicrobial peptides that can either kill or inhibit the growth of other bacteria.[3][4] The rising concern over antibiotic resistance has spurred interest in bacteriocins like Garvicin KS as potential therapeutic agents.
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Garvicin KS using the broth microdilution method. The MIC is a critical parameter for assessing the potency of an antimicrobial agent, representing the lowest concentration that prevents visible growth of a microorganism.[5][6]
Data Presentation
The antimicrobial efficacy of Garvicin KS has been quantified against a range of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC50) values, which represent the concentration required to inhibit 50% of bacterial growth.
| Target Microorganism | MIC50 (BU/mL) | Gram Stain |
| Acinetobacter baumannii B1162 | 2560 | Negative |
| Acinetobacter calcoaceticus B1165 | 2560 | Negative |
| Acinetobacter iwoffii B1163 | 2560 | Negative |
| Bacillus cereus LMGT 2805 | 640–1280 | Positive |
| Cellulomonas fimi LMGT3232 | 10–20 | Positive |
| Enterococcus faecalis LMGT 2333 | 40–80 | Positive |
| Enterococcus faecium LMGT 2763 | 20 | Positive |
| Lactococcus lactis IL1403 | 5 | Positive |
| Listeria monocytogenes LMGT 2799 | 320 | Positive |
| Staphylococcus aureus LMGT 3242 | 640 | Positive |
| Escherichia coli LMGT 3704 | No inhibition | Negative |
Data sourced from Chi et al., 2018.[1] BU/mL: Bacteriocin Units per milliliter. One bacteriocin unit is defined as the amount of Garvicin KS that causes 50% growth inhibition of L. lactis IL1403.[1]
Experimental Protocols
Production and Preparation of Garvicin KS
For optimal production of Garvicin KS, the native producer strain, Lactococcus garvieae KS1546, can be cultured in GM17 broth (M17 broth supplemented with 0.5% glucose) and incubated at 30°C under static conditions.[3][7] More advanced fermentation strategies, such as cultivation at a constant pH of 6 with 50-60% dissolved oxygen, can significantly increase the yield.[8]
Preparation of Garvicin KS Stock Solution:
-
After cultivation, centrifuge the bacterial culture to pellet the cells.
-
Collect the cell-free supernatant, which contains the secreted Garvicin KS.
-
For initial assays, the supernatant can be used directly. For more precise MIC determination, purification of Garvicin KS is recommended.
-
Filter-sterilize the Garvicin KS solution through a 0.22 µm filter.
-
Determine the activity of the Garvicin KS solution in Bacteriocin Units per milliliter (BU/mL) against a sensitive indicator strain, such as Lactococcus lactis IL1403.[1]
Broth Microdilution Protocol for MIC Determination
This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of Garvicin KS.[5][9][10][11][12][13]
Materials:
-
Garvicin KS stock solution (of known activity in BU/mL)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth (MHB) or Brain Heart Infusion (BHI) broth)
-
Target bacterial strains
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select several morphologically similar colonies of the target bacterium.
-
Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the assay broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of Garvicin KS:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Garvicin KS stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control for bacterial growth (no Garvicin KS).
-
The twelfth column will serve as a negative control (sterile broth only, no bacteria) to check for contamination.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and further dilute the Garvicin KS by a factor of two.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Garvicin KS at which no visible growth of the bacterium is observed.
-
Alternatively, the optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control.
-
Visualization
Experimental Workflow for MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of Garvicin KS using the broth microdilution method.
References
- 1. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. scispace.com [scispace.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]
Application of Garvicin KS in Aquaculture Disease Prevention: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacteriocins, ribosomally synthesized antimicrobial peptides, are emerging as a promising alternative to traditional antibiotics in aquaculture for combating bacterial diseases.[1][2] The increasing prevalence of antibiotic resistance in aquatic pathogens necessitates the exploration of novel therapeutic agents.[1][3] Garvicin KS, a multi-peptide leaderless bacteriocin (B1578144), has demonstrated a broad spectrum of activity against a range of Gram-positive and some Gram-negative pathogens, making it a strong candidate for development as an aquaculture biotherapeutic.[4][5][6] This document provides detailed application notes and experimental protocols for the evaluation and use of Garvicin KS in aquaculture disease prevention.
Garvicin KS is a multi-peptide bacteriocin composed of three small peptides: GakA, GakB, and GakC.[4][7] It exhibits potent activity against numerous pathogenic bacteria, including strains resistant to conventional antibiotics.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Garvicin KS against Aquaculture Pathogens
| Target Pathogen | Strain(s) | Garvicin KS Concentration (µg/mL) | Result | Reference |
| Lactococcus garvieae | 5 fish isolates | 33 | Growth inhibition | [5][6] |
| Streptococcus agalactiae | Serotypes Ia and Ib | 3.3 - 33 | Growth inhibition | [1][5][6] |
| Aeromonas hydrophila | Not specified | 33 | Growth inhibition | [5][6][8] |
| Aeromonas salmonicida | Strain 6421 | 33 | Growth inhibition | [1][6][8] |
| Aeromonas salmonicida | Strain 6422 | 33 | No inhibition | [1][6][8] |
| Yersinia ruckeri | Not specified | 33 | No inhibition | [1][6][8] |
| Edwardsiella tarda | Not specified | 33 | No inhibition | [6][8] |
Table 2: In Vitro Cytotoxicity of Garvicin KS on Fish Cell Lines
| Cell Line | Origin | Garvicin KS Concentration (µg/mL) | Cytotoxicity | Reference |
| CHSE-214 | Chinook Salmon Embryo | ≤ 3.3 | No cytotoxicity | [1][5][6] |
| CHSE-214 | Chinook Salmon Embryo | 33 | Low cytotoxicity | [1][5][6] |
| RTG-2 | Rainbow Trout Gonad | ≤ 3.3 | No cytotoxicity | [1][5][6] |
| RTG-2 | Rainbow Trout Gonad | 33 | Low cytotoxicity | [1][5][6] |
Table 3: In Vivo Efficacy of Garvicin KS in a Zebrafish Larvae Challenge Model
| Treatment Group | Garvicin KS Concentration (µg/mL) | Challenge Pathogen | Survival Rate (%) | Reference |
| Control (PBS) | 0 | Lactococcus garvieae | Not specified (control) | [1][5][6][7] |
| Garvicin KS | 33 | Lactococcus garvieae | 53 | [1][5][6][7] |
| Garvicin KS | 3.3 | Lactococcus garvieae | 48 | [1][5][6][7] |
| Garvicin KS | ≤ 0.33 | Lactococcus garvieae | Non-protective | [1][5][6][7] |
Experimental Protocols
Protocol 1: Determination of Antimicrobial Activity of Garvicin KS (Agar Well Diffusion Assay)
This protocol is adapted from standard methods for determining the antimicrobial activity of bacteriocins.
1. Materials:
-
Garvicin KS (synthesized or purified)[7]
-
Target bacterial pathogen (e.g., Lactococcus garvieae, Aeromonas hydrophila)
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
Appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar)
-
Sterile PBS (phosphate-buffered saline)
-
Sterile Petri dishes
-
Sterile swabs
-
Micropipettes and sterile tips
-
Incubator
2. Procedure:
-
Prepare Inoculum: Culture the target pathogen in broth medium overnight at its optimal temperature to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an agar plate to create a bacterial lawn.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
Application of Garvicin KS: Add a known concentration of Garvicin KS solution (e.g., 33 µg/mL) into each well. A control with the solvent (e.g., sterile PBS or 0.1% TFA) should also be included.
-
Incubation: Incubate the plates at the optimal temperature for the target pathogen for 18-24 hours.
-
Result Analysis: Measure the diameter of the zone of inhibition (clear zone) around each well. A larger diameter indicates greater antimicrobial activity.
Protocol 2: In Vitro Cytotoxicity Assay of Garvicin KS on Fish Cell Lines (LDH Release Assay)
This protocol is based on the methodology described by Dubey et al. (2022).[1]
1. Materials:
-
Garvicin KS
-
Fish cell lines (e.g., CHSE-214, RTG-2)
-
Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed the fish cells into 96-well plates at a density of approximately 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Garvicin KS in cell culture medium (e.g., 33, 3.3, 0.33, 0.033, and 0.0033 µg/mL). Remove the old medium from the cells and add 100 µL of the Garvicin KS dilutions to the respective wells. Include a negative control (medium only) and a positive control (lysis buffer provided in the LDH kit).
-
Incubation: Incubate the plates at the optimal temperature for the cell line (e.g., 20-25°C) for 24 hours.
-
LDH Assay: Following the manufacturer's instructions for the LDH cytotoxicity assay kit, transfer a portion of the cell culture supernatant from each well to a new 96-well plate. Add the LDH reaction mixture to each well.
-
Measurement: Incubate the plate at room temperature for 30 minutes in the dark. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
Protocol 3: In Vivo Efficacy Testing of Garvicin KS in a Zebrafish Larvae Infection Model
This protocol is based on the in vivo experiments described by Dubey et al. (2022).[1][6]
1. Materials:
-
Garvicin KS
-
Zebrafish larvae (e.g., 2-3 days post-fertilization)
-
Pathogenic bacterial strain (e.g., Lactococcus garvieae)
-
Sterile fish water (e.g., E3 medium)
-
Petri dishes or multi-well plates
-
Microscope
2. Procedure:
-
Acclimatization: Place healthy zebrafish larvae into Petri dishes containing sterile fish water.
-
Pre-treatment with Garvicin KS: Expose groups of larvae to different concentrations of Garvicin KS (e.g., 33 µg/mL, 3.3 µg/mL) in the fish water for a defined period (e.g., 3 hours) prior to infection. A control group should be exposed to fish water without Garvicin KS.
-
Bacterial Challenge: Prepare an inoculum of the pathogenic bacteria in sterile fish water. The concentration should be predetermined to cause a significant level of mortality in the control group (e.g., LD50).
-
Infection: After the pre-treatment period, transfer the larvae to fresh Petri dishes containing the bacterial suspension.
-
Incubation and Monitoring: Incubate the larvae at an appropriate temperature (e.g., 28°C) and monitor for mortality at regular intervals (e.g., every 12 or 24 hours) for a specified duration (e.g., 72-96 hours).
-
Data Analysis: Record the number of surviving larvae in each group at each time point. Calculate the percentage of survival for each treatment group and compare it to the control group. Statistical analysis (e.g., Kaplan-Meier survival analysis) should be performed to determine the significance of the protective effect of Garvicin KS.
Mandatory Visualizations
Caption: Proposed mechanism of action for Garvicin KS.
Caption: Experimental workflow for the agar well diffusion assay.
Caption: Workflow for in vivo efficacy testing in zebrafish larvae.
References
- 1. Garvicin Q: characterization of biosynthesis and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zebrafish Larvae as an in vivo Model for Antimicrobial Activity Tests against Intracellular Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. garvicin KS | AgriBiotix [agribiotix.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Garvicin KS as a Food Preservative Against Listeria monocytogenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Listeria monocytogenes is a significant foodborne pathogen responsible for listeriosis, a serious infection with high hospitalization and mortality rates. The pathogen's ability to grow at refrigeration temperatures poses a considerable challenge to the food industry. Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, offer a promising alternative to traditional chemical preservatives. Garvicin KS, a multi-peptide leaderless bacteriocin (B1578144) produced by Lactococcus garvieae, has demonstrated potent antilisterial activity.[1] This document provides detailed application notes and protocols for the use of Garvicin KS as a food preservative against Listeria monocytogenes.
Garvicin KS is composed of three distinct peptides: GakA, GakB, and GakC.[1][2] These peptides act synergistically to inhibit the growth of a broad spectrum of Gram-positive bacteria, including Listeria.[3] The primary mechanism of action involves the upregulation of the phage shock protein (Psp) response in Listeria monocytogenes, which is indicative of cell envelope stress.[4][5]
Quantitative Data on Efficacy
The efficacy of Garvicin KS against Listeria monocytogenes has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). These values represent the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) Range | 20 - 275 nM | [4][5] |
Mechanism of Action: The Phage Shock Protein Response
Exposure of Listeria monocytogenes to Garvicin KS leads to the upregulation of genes involved in the phage shock protein (Psp) response.[4] The Psp system is a conserved stress response pathway in bacteria that is typically activated by factors that threaten the integrity of the cell envelope and the proton motive force.[6][7][8] In Listeria, the upregulation of this pathway suggests that Garvicin KS disrupts the cell membrane, leading to a loss of cellular integrity and ultimately, cell death. The multi-peptide nature of Garvicin KS, consisting of GakA, GakB, and GakC, likely contributes to a synergistic interaction at the cell surface to induce this stress response.[1][2]
Garvicin KS inducing the Phage Shock Protein response in Listeria.
Experimental Protocols
The following protocols are designed for researchers to evaluate the efficacy of Garvicin KS against Listeria monocytogenes in both laboratory and food matrix settings.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the steps to determine the MIC of Garvicin KS against Listeria monocytogenes using a broth microdilution method.
Materials:
-
Garvicin KS (synthetic GakA, GakB, and GakC peptides)[1]
-
Listeria monocytogenes strain(s)
-
Brain Heart Infusion (BHI) broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Garvicin KS Stock Solution: Reconstitute synthetic Garvicin KS peptides in a suitable solvent (e.g., sterile deionized water or a mild acidic solution) to a known stock concentration.
-
Preparation of Listeria monocytogenes Inoculum:
-
Culture L. monocytogenes in BHI broth overnight at 37°C.
-
Dilute the overnight culture in fresh BHI broth to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of Garvicin KS:
-
Add 100 µL of BHI broth to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the Garvicin KS stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no Garvicin KS).
-
-
Inoculation: Add 100 µL of the prepared L. monocytogenes inoculum to each well (wells 1-12).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of Garvicin KS at which no visible growth of L. monocytogenes is observed. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
References
- 1. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. garvicin KS | AgriBiotix [agribiotix.com]
- 3. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The phage-shock-protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Phage Shock Protein Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Mass Spectrometry Analysis of Gak-Related Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, plays a crucial role in cellular trafficking and signaling pathways.[1][2] Its involvement in clathrin-mediated endocytosis and the regulation of key signaling molecules like the epidermal growth factor receptor (EGFR) makes it a protein of significant interest in various research and drug development contexts.[1][2] Mass spectrometry has become an indispensable tool for the detailed analysis of proteins and their derived peptides, offering high sensitivity and speed for sequencing, post-translational modification (PTM) characterization, and quantification.[3]
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of peptides derived from GAK and its potential interacting partners, here hypothetically designated as GakA, GakB, and GakC for the purpose of illustrating a comprehensive analytical workflow. These protocols are designed to guide researchers in designing and executing robust experiments for the identification, characterization, and quantification of these peptides.
I. Quantitative Data Summary
Quantitative analysis is critical for understanding the dynamics of protein expression and modification in response to various stimuli or in different disease states. Below are example tables summarizing typical quantitative data obtained from a mass spectrometry experiment, such as label-free quantification (LFQ) or tandem mass tag (TMT) labeling.
Table 1: Relative Abundance of GAK Peptides in Control vs. Treated Samples
| Peptide Sequence | Gene/Protein Source | UniProt ID | Fold Change (Treated/Control) | p-value | Post-Translational Modifications |
| TIDEVFTK | GAK | O14976 | 2.5 | 0.001 | - |
| NVYLILEK | GAK | O14976 | -1.8 | 0.015 | Phosphorylation (S123) |
| FPEEIVASVK | GakA | PXXXXX | 3.1 | 0.0005 | - |
| LPYGELVR | GakB | PYYYYY | 0.9 | 0.85 | - |
| AGTFIYSAK | GakC | PZZZZZ | -2.2 | 0.008 | Ubiquitination (K48) |
Table 2: Absolute Quantification of GAK Peptides using Stable Isotope Labeled (SIL) Standards
| Peptide Sequence | Gene/Protein Source | UniProt ID | Concentration in Control (fmol/µg) | Concentration in Treated (fmol/µg) | Standard Deviation |
| TIDEVFTK | GAK | O14976 | 15.2 | 38.0 | ± 2.1 |
| NVYLILEK | GAK | O14976 | 21.5 | 12.0 | ± 1.5 |
| FPEEIVASVK | GakA | PXXXXX | 8.9 | 27.6 | ± 3.2 |
| LPYGELVR | GakB | PYYYYY | 35.1 | 34.5 | ± 4.5 |
| AGTFIYSAK | GakC | PZZZZZ | 12.8 | 5.8 | ± 1.1 |
II. Signaling Pathway and Experimental Workflow
GAK Signaling Pathway
GAK is a key regulator in clathrin-mediated endocytosis and has been shown to influence signaling pathways downstream of the Epidermal Growth Factor Receptor (EGFR).[1][2] Down-regulation of GAK can lead to increased EGFR expression and activity, altering the downstream signaling cascade.[1] The following diagram illustrates a simplified representation of GAK's role in this pathway.
Caption: Simplified signaling pathway of GAK in EGFR trafficking.
Experimental Workflow for Peptide Mass Spectrometry
The general workflow for analyzing peptides by mass spectrometry involves several key steps from sample preparation to data analysis. This "bottom-up" proteomics approach is a standard and robust method for identifying and quantifying proteins.[4]
Caption: General experimental workflow for peptide mass spectrometry.
III. Experimental Protocols
The following protocols provide a detailed methodology for the mass spectrometry analysis of peptides.
Protocol 1: Protein Extraction and Digestion
This protocol describes the preparation of peptide samples from cell lysates for mass spectrometry analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes with intermittent vortexing.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines the general procedure for analyzing the prepared peptide samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system (e.g., nanoLC)
-
Tandem mass spectrometer (e.g., Q-Exactive, Orbitrap, or Triple Quadrupole)
Procedure:
-
Sample Resuspension: Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid in 2% acetonitrile) to a final concentration of approximately 0.5-1 µg/µL.
-
LC Separation:
-
Inject the peptide sample onto a trap column followed by separation on an analytical column (e.g., C18).
-
Use a gradient of increasing acetonitrile concentration to elute the peptides. A typical gradient might be from 2% to 40% acetonitrile over 60-120 minutes.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire a full MS scan to detect the peptide precursor ions.
-
Select the most intense precursor ions for fragmentation (e.g., top 10-20) and acquire MS/MS spectra.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
Protocol 3: Data Analysis
This protocol describes the steps for processing the raw mass spectrometry data to identify and quantify peptides.
Software:
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer, SEQUEST)
-
Statistical analysis software (e.g., R, Perseus)
Procedure:
-
Database Searching:
-
Use the raw MS/MS data to search against a protein sequence database (e.g., UniProt) containing the sequences of GAK and other relevant proteins.
-
Specify the enzyme (trypsin), fixed modifications (carbamidomethylation of cysteine), and variable modifications (e.g., oxidation of methionine, phosphorylation of serine/threonine/tyrosine).
-
-
Peptide and Protein Identification:
-
Filter the search results based on a false discovery rate (FDR) of typically 1% at both the peptide and protein levels.
-
-
Quantification:
-
For label-free quantification, use the precursor ion intensities to determine the relative abundance of peptides across different samples.
-
For labeled quantification (e.g., TMT), use the reporter ion intensities.
-
-
Statistical Analysis:
-
Perform statistical tests (e.g., t-test, ANOVA) to identify peptides and proteins that are significantly differentially abundant between experimental groups.
-
Perform bioinformatics analysis to identify enriched pathways and biological processes.
-
IV. Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the mass spectrometry-based analysis of GAK-related peptides. By following these methodologies, researchers can achieve high-quality, reproducible data for the identification, characterization, and quantification of these important molecules. This will, in turn, facilitate a deeper understanding of the biological roles of GAK and its associated pathways, and potentially aid in the development of novel therapeutic strategies.
References
Techniques for Synthesizing the GakB Peptide for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides, short chains of amino acids, are crucial signaling molecules in a vast array of biological processes and represent a burgeoning class of therapeutics.[1][2][3] The ability to chemically synthesize peptides with high purity is fundamental to research in pharmacology, biochemistry, and drug development, enabling the exploration of their structure-activity relationships, therapeutic potential, and roles in cellular signaling.[4] This document provides detailed application notes and protocols for the synthesis of the hypothetical research peptide, "GakB." While specific details for GakB are not publicly available, this guide outlines the established and widely used techniques for custom peptide synthesis, which are broadly applicable. The primary methods covered are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), followed by protocols for purification and characterization.[5]
Peptide Synthesis Strategies: SPPS and LPPS
The two principal methods for chemical peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS, developed by R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, is the most common method for research-scale peptide synthesis. In SPPS, the peptide chain is assembled step-by-step while one end is attached to an insoluble solid support (resin). This allows for the easy removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying the purification of intermediates.
LPPS, a more traditional method, involves synthesizing the peptide entirely in a solution phase. While it can be more labor-intensive due to the need for purification after each step, LPPS is advantageous for large-scale synthesis of short peptides and allows for easier monitoring of the reaction progress.
Comparison of Peptide Synthesis Methods
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide chain is anchored to a solid resin support. | Peptide chain is synthesized in a homogeneous solution. |
| Typical Scale | Milligrams to grams | Grams to kilograms |
| Peptide Length | Suitable for peptides up to ~50 amino acids. | Generally used for shorter peptides (<10-15 amino acids). |
| Excess Reagents | Requires a significant excess of reagents to drive reactions to completion. | Uses a moderate excess of reagents. |
| Purification | Intermediates are purified by simple washing and filtration. | Requires purification (e.g., extraction, crystallization) after each step. |
| Automation | Easily automated. | More challenging to automate. |
| Speed | Relatively fast due to simplified purification. | Slower due to multi-step purifications. |
| Advantages | High efficiency, speed, and suitability for long peptides. | Scalability, lower cost for short peptides, and easier process monitoring. |
| Disadvantages | Use of large excess of reagents, potential for aggregation of long chains on the resin. | Labor-intensive, solubility issues with longer peptides. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of GakB Peptide
This protocol describes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, a common and versatile approach in SPPS.
1. Resin Selection and Swelling:
-
Select an appropriate resin based on the C-terminal amino acid of GakB. For a C-terminal amide, a Rink Amide resin is commonly used. For a C-terminal carboxylic acid, a Wang or 2-Chlorotrityl chloride resin is suitable.
-
Place the resin in a reaction vessel and swell it in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
2. First Amino Acid Loading:
-
If using a pre-loaded resin, proceed to step 3.
-
For an unloaded resin, dissolve the first Fmoc-protected amino acid and an activating agent (e.g., HBTU/HOBt) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF to remove excess reagents.
3. Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection: Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin extensively with DMF to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid and activating agents in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat this cycle of deprotection, washing, coupling, and washing for each amino acid in the GakB sequence.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM).
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
5. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the crude peptide pellet under vacuum.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Peptide Purification by RP-HPLC
The crude peptide obtained from synthesis contains impurities and must be purified, typically by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Sample Preparation:
-
Dissolve the crude GakB peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile (B52724) with 0.1% TFA.
2. HPLC System Setup:
-
Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% water with 0.1% TFA, 5% acetonitrile with 0.1% TFA).
3. Chromatographic Separation:
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of increasing acetonitrile concentration to elute the peptide and separate it from impurities. The gradient will depend on the hydrophobicity of the GakB peptide.
-
Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.
4. Fraction Collection:
-
Collect fractions corresponding to the major peak, which should be the desired GakB peptide.
5. Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the purified GakB peptide as a white, fluffy powder.
Protocol 3: Peptide Characterization
1. Mass Spectrometry (MS):
-
Determine the molecular weight of the purified GakB peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
The observed molecular weight should match the calculated theoretical molecular weight of the GakB peptide.
2. Analytical RP-HPLC:
-
Assess the purity of the final peptide product by injecting a small amount onto an analytical RP-HPLC column.
-
A single, sharp peak indicates a high degree of purity. The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks.
| Technique | Purpose | Key Parameters | Expected Outcome |
| RP-HPLC | Purification and Purity Assessment | Column (e.g., C18), Mobile Phase (Water/Acetonitrile with 0.1% TFA), Gradient, UV Detection (214/280 nm) | A single major peak in the chromatogram for the purified peptide. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Molecular Weight Verification | Mass Analyzer, Ionization Source | The experimentally determined mass should match the calculated mass of the GakB peptide. |
GakB Peptide in a Biological Context: A Representative Signaling Pathway
Synthetic peptides are invaluable tools for studying biological signaling pathways. They can act as agonists, antagonists, or inhibitors of protein-protein interactions. The diagram below illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for therapeutic peptides, showing where a synthetic peptide like GakB might interact.
References
- 1. Peptide - Wikipedia [en.wikipedia.org]
- 2. lifestyle.egcitizen.com [lifestyle.egcitizen.com]
- 3. Peptides as Biological Signaling Molecules and Novel Drugs | Biology | MIT OpenCourseWare [dspace.mit.edu]
- 4. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cloning and Expression of the Human GAK Gene in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cloning and expression of the human Cyclin G-associated kinase (GAK) gene in Escherichia coli. The protocols outlined below cover the entire workflow from gene amplification to protein purification and include strategies for optimizing protein yield and solubility.
Introduction
Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in regulating clathrin-mediated membrane trafficking and mitotic progression. Recombinant GAK protein is a valuable tool for biochemical and structural studies, as well as for screening potential therapeutic inhibitors. E. coli is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and cost-effectiveness.[1][2] This document provides detailed protocols for the successful cloning and expression of the full-length human GAK protein in E. coli.
Materials and Reagents
-
Human GAK cDNA (or a template containing the GAK open reading frame)
-
High-fidelity DNA polymerase
-
pET expression vector (e.g., pET28a(+))
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA ligase
-
Chemically competent E. coli cloning strain (e.g., DH5α)
-
Chemically competent E. coli expression strain (e.g., BL21(DE3), BL21(DE3)pLysS)
-
Luria-Bertani (LB) agar (B569324) and broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography resin
-
Standard buffers for lysis, washing, and elution (see protocol for details)
Experimental Protocols
The first step involves amplifying the full-length human GAK coding sequence and cloning it into a suitable expression vector. The pET28a(+) vector is recommended as it provides a strong T7 promoter for high-level expression and an N-terminal His-tag for subsequent purification.
Protocol 3.1.1: Primer Design and PCR Amplification
-
Obtain the GAK cDNA sequence: The full-length human GAK cDNA sequence can be obtained from the National Center for Biotechnology Information (NCBI) database.
-
Design Primers: Design forward and reverse primers to amplify the entire coding sequence of GAK. Incorporate restriction sites for NdeI (forward primer) and XhoI (reverse primer) to facilitate directional cloning into the pET28a(+) vector. The NdeI site (CATATG) contains the start codon (ATG), allowing for the expression of the native protein or a protein with only a vector-derived sequence before the tag.
-
Forward Primer (with NdeI site): 5' - GATATACATATGTCCGGGGAGCCGGGCGCG - 3' (The CATATG sequence is the NdeI site, and the following sequence corresponds to the start of the GAK coding region).
-
Reverse Primer (with XhoI site): 5' - CTCGAGCTCGAGTCAGCTGGCTGCTGAGGCG - 3' (The CTCGAG sequence is the XhoI site, and the sequence preceding it is the reverse complement of the end of the GAK coding region, omitting the stop codon if a C-terminal tag from the vector is desired).
-
-
Perform PCR: Use a high-fidelity DNA polymerase to amplify the GAK gene from a suitable cDNA template.
-
Set up a 50 µL PCR reaction with appropriate concentrations of template DNA, primers, dNTPs, and polymerase.
-
Use a touchdown PCR protocol to increase specificity.
-
-
Analyze PCR Product: Run the PCR product on a 1% agarose (B213101) gel to confirm the amplification of a band of the expected size for full-length GAK (~3.9 kb).
Protocol 3.1.2: Vector and Insert Preparation
-
Purify PCR Product: Purify the amplified GAK PCR product from the agarose gel using a gel extraction kit.
-
Restriction Digest: Digest both the purified PCR product and the pET28a(+) vector with NdeI and XhoI restriction enzymes.
-
Purify Digested Products: Purify the digested GAK insert and pET28a(+) vector using a PCR purification kit or by gel extraction.
Protocol 3.1.3: Ligation and Transformation into Cloning Strain
-
Ligation: Set up a ligation reaction with the digested GAK insert and pET28a(+) vector at a molar ratio of 3:1 (insert:vector).
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain, such as DH5α.
-
Plating: Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.
Protocol 3.1.4: Screening and Plasmid DNA Extraction
-
Colony PCR: Screen individual colonies by PCR using the GAK-specific primers to identify colonies containing the recombinant plasmid.
-
Plasmid Extraction: Inoculate positive colonies into LB broth with kanamycin and grow overnight. Extract the recombinant plasmid DNA using a miniprep kit.
-
Sequence Verification: Verify the sequence of the cloned GAK gene by Sanger sequencing to ensure there are no mutations.
Once the construct is verified, the recombinant plasmid is transformed into an expression strain of E. coli. The BL21(DE3) strain is a common choice as it contains the T7 RNA polymerase gene under the control of a lac promoter, which is inducible by IPTG.[3][4][5] For potentially toxic proteins, strains like BL21(DE3)pLysS, which contains a plasmid expressing T7 lysozyme (B549824) to reduce basal expression, are recommended.[3][6][7]
Protocol 3.2.1: Transformation into Expression Strain
-
Transformation: Transform the confirmed pET28a-GAK plasmid into a competent E. coli expression strain (e.g., BL21(DE3) or BL21(DE3)pLysS).
-
Plating: Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) (and chloramphenicol (B1208) at 34 µg/mL for pLysS strains) and incubate overnight at 37°C.
Protocol 3.2.2: Small-Scale Expression Trial
-
Inoculation: Inoculate a single colony into 5 mL of LB broth containing the appropriate antibiotic(s) and grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 50 mL of LB broth with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 - 1.0 mM. It is recommended to test a range of IPTG concentrations and induction temperatures to optimize expression.[8]
-
Expression: Continue to incubate the culture under the desired conditions (e.g., 18°C, 25°C, or 37°C) for a set period (e.g., 4 hours to overnight). Lower temperatures often improve the solubility of recombinant proteins.[1]
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
Protocol 3.2.3: Analysis of Protein Expression
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or with a chemical lysis reagent.
-
Fractionation: Separate the soluble and insoluble fractions by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
SDS-PAGE Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of the GAK protein. The expected molecular weight of His-tagged full-length GAK is approximately 145 kDa.
The His-tag on the recombinant GAK protein allows for efficient purification using Immobilized Metal Affinity Chromatography (IMAC), typically with a Ni-NTA resin.[4][9][10]
Protocol 3.3.1: Large-Scale Culture and Lysis
-
Scale-up: Based on the optimal conditions determined in the small-scale trial, grow a larger volume of culture (e.g., 1 L).
-
Harvest and Lyse: Harvest the cells and lyse them as described in Protocol 3.2.3.
Protocol 3.3.2: Affinity Chromatography
-
Binding: Apply the soluble fraction of the cell lysate to a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged GAK protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity of the GAK protein.
Protocol 3.3.3: Further Purification (Optional)
If higher purity is required, further purification steps such as ion-exchange chromatography or size-exclusion chromatography can be performed.
Data Presentation
The expression of human kinases in E. coli can be variable. The following table summarizes representative data for the expression of different human kinases in various E. coli strains, which can serve as a reference for expected yields and the impact of different expression conditions.
| Kinase | Expression Strain | Induction Conditions | Yield (mg/L of culture) | Reference |
| Epidermal Growth Factor Receptor (EGFR) Kinase Domain | BL21(DE3) | 0.5 mM IPTG, 18°C, overnight | ~1.7 | [8] |
| Aurora Kinase A (AurKA) Kinase Domain | BL21(DE3)pLysS | 0.1 mM IPTG, 16°C, overnight | ~9.0 | [8] |
| Mitogen-activated Protein Kinase Kinase 3 (MKK3) | BL21(DE3) | 0.5 mM IPTG, 18°C, overnight | ~1.0 | [8] |
| Human Tousled-like Kinase 1B (hTLK1B) | BL21(DE3) with λ phosphatase co-expression | 0.5 mM IPTG, 25°C, 9 hours | 6-12 | [1] |
Visualizations
Diagram 1: Experimental Workflow for GAK Cloning
A schematic overview of the cloning process for the GAK gene.
Diagram 2: Workflow for GAK Expression and Purification
The workflow for expressing and purifying the recombinant GAK protein.
Diagram 3: T7 Expression System Logic
The logic of the IPTG-inducible T7 expression system in E. coli.
References
- 1. High yield bacterial expression, purification and characterisation of bioactive Human Tousled-like Kinase 1B involved in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. neb.com [neb.com]
- 5. chem-agilent.com [chem-agilent.com]
- 6. Optimizing Recombinant Cas9 Expression: Insights from E. coli BL21(DE3) Strains for Enhanced Protein Purification and Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Preparation of Highly Stable Recombinant Human Acidic Fibroblast Growth Factor in Escherichia coli BL21(DE3) plysS Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative expression of soluble, active human kinases in specialized bacterial strains | PLOS One [journals.plos.org]
- 9. Purification and Characterization of His-Tagged Antibody Fragments | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Garvicin KS in Controlling Gram-Positive Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garvicin KS is a bacteriocin (B1578144) produced by Lactococcus garvieae with a broad inhibitory spectrum against Gram-positive bacteria.[1][2] Its potential as an antimicrobial agent extends to the control of bacterial biofilms, which are notoriously resistant to conventional antibiotics. These notes provide an overview of the application of Garvicin KS in combating biofilms of clinically relevant Gram-positive bacteria, including Staphylococcus aureus, Listeria monocytogenes, and Streptococcus pyogenes. The information compiled herein, including quantitative data and detailed experimental protocols, is intended to guide researchers in evaluating and utilizing Garvicin KS for biofilm control.
Mechanism of Action
While the precise molecular receptor for Garvicin KS is yet to be fully elucidated, its primary mechanism of action is believed to involve the disruption of the bacterial cell membrane.[1] As a cationic peptide, Garvicin KS likely interacts with the negatively charged components of the Gram-positive bacterial cell envelope, leading to membrane permeabilization, dissipation of the membrane potential, and ultimately cell death. This direct action on the cell membrane is a key advantage, as it is less likely to be compromised by resistance mechanisms that target intracellular processes.
In the context of biofilms, this membrane-disrupting activity can lead to the killing of bacteria encased within the biofilm matrix and may also contribute to the destabilization of the biofilm structure itself. Furthermore, sublethal concentrations of bacteriocins have been shown to interfere with bacterial signaling pathways, such as quorum sensing, which are crucial for biofilm formation and maturation.[3][4]
Quantitative Data on Anti-Biofilm Activity
The following tables summarize the available quantitative data on the efficacy of Garvicin KS against Gram-positive bacterial biofilms. It is important to note that research has predominantly focused on Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MIC) of Garvicin KS against Staphylococcus aureus Biofilms
| Strain | MIC (µg/mL) | Reference |
| S. aureus (various strains) | ~30 | |
| MRSA Xen31 | 32 (synergistically reduced to 4 in combination with micrococcin (B1169942) P1 and penicillin G) |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) Data
Currently, specific MBEC values for Garvicin KS against Staphylococcus aureus, Listeria monocytogenes, or Streptococcus pyogenes biofilms are not extensively reported in the available literature. Further research is required to establish these critical parameters for biofilm eradication.
Experimental Protocols
The following are detailed protocols for assessing the anti-biofilm activity of Garvicin KS. These protocols are based on established methods for biofilm research and can be adapted for specific bacterial strains and laboratory conditions.
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol determines the ability of Garvicin KS to prevent the formation of biofilms.
Materials:
-
Garvicin KS (purified or as a cell-free supernatant)
-
Gram-positive bacterial strain of interest (e.g., S. aureus, L. monocytogenes, S. pyogenes)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus and L. monocytogenes, Brain Heart Infusion (BHI) for S. pyogenes)
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium and incubate overnight at 37°C.
-
Preparation of Inoculum: Dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05 (corresponds to ~10⁷ CFU/mL).
-
Plate Setup:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of Garvicin KS solution at twice the desired final concentration to the first column of wells.
-
Perform a two-fold serial dilution of Garvicin KS across the plate by transferring 100 µL from one column to the next.
-
The last column should contain only growth medium as a positive control for biofilm formation.
-
Include a negative control with sterile medium only.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader.
-
Analysis: The Minimum Biofilm Inhibitory Concentration (MBIC) is defined as the lowest concentration of Garvicin KS that shows a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Biofilm Eradication Assay (Metabolic Activity - XTT Assay)
This protocol assesses the ability of Garvicin KS to eradicate pre-formed biofilms by measuring the metabolic activity of the remaining viable cells.
Materials:
-
Garvicin KS
-
Gram-positive bacterial strain of interest
-
Appropriate growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
PBS, sterile
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial inoculum as described in Protocol 1.
-
Add 200 µL of the inoculum to each well of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
-
Washing: Gently remove the planktonic cells and wash the biofilms three times with 200 µL of sterile PBS.
-
Treatment:
-
Prepare serial dilutions of Garvicin KS in fresh growth medium.
-
Add 200 µL of the Garvicin KS dilutions to the wells containing the pre-formed biofilms.
-
Include a positive control (biofilm with medium only) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 37°C for a specified treatment time (e.g., 24 hours).
-
Washing: Remove the treatment solutions and wash the biofilms three times with 200 µL of sterile PBS.
-
XTT Assay:
-
Prepare a fresh XTT-menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours, or until a color change is visible.
-
-
Quantification: Measure the absorbance at 492 nm using a microplate reader.
-
Analysis: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of Garvicin KS that results in a significant reduction in metabolic activity compared to the untreated control.
Visualizations
Experimental Workflow
Caption: Experimental workflows for biofilm inhibition and eradication assays.
Hypothetical Signaling Pathway of Garvicin KS Action on Biofilms
References
- 1. Frontiers | Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions [frontiersin.org]
- 2. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiofilm Effects of Bacteriocin BMP32r on Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiofilm effects of bacteriocin PCM7-4 on Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Garvicin KS yield in Lactococcus garvieae fermentation
Welcome to the technical support center for optimizing Garvicin KS yield in Lactococcus garvieae fermentation. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during Garvicin KS production, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Garvicin KS Yield
Question: My Lactococcus garvieae culture is growing, but the Garvicin KS activity is significantly lower than expected. What are the potential causes and how can I improve the yield?
Answer:
Low Garvicin KS yield is a common challenge, with baseline production in standard laboratory conditions often being quite low.[1][2][3] Under typical batch culture in GM17 medium at 30°C, the yield can be as low as 80 BU/mL.[1][2][3] Several factors can contribute to suboptimal production. A systematic evaluation of nutritional requirements and growth conditions is crucial for yield enhancement.[2]
Potential Causes & Solutions:
-
Suboptimal Growth Medium: The composition of the culture medium is a key factor influencing bacteriocin (B1578144) production.[4] While standard media like GM17, MRS, BHI, and TH support cell growth, they may not be optimal for Garvicin KS production.[4] In fact, GarKS production was found to be best in MRS (320 BU/ml) and lowest in BHI and TH (both 20 BU/ml), despite similar cell growth in these media.[4]
-
pH Fluctuation: The pH of the culture medium can drastically affect both cell growth and bacteriocin production. During fermentation, the production of lactic acid by L. garvieae causes a drop in pH, which can inhibit further growth and bacteriocin synthesis.[2][4]
-
Recommendation: Maintain a constant pH of 6.0 in the culture medium. This can be achieved using a bioreactor with automated pH control through the addition of 5 M HCl or 5 M NaOH.[2][4] Cultivation at a constant pH of 6.0 has been shown to yield the highest cell growth and bacteriocin production.[1][2][4]
-
-
Inadequate Aeration: Lactococcus garvieae is a facultative anaerobe, and controlled aeration can positively impact cell growth and bacteriocin production.[1]
-
Low Gene Dosage: The native producer strain may have a limited number of copies of the Garvicin KS gene cluster (gak), restricting the overall production capacity.
Frequently Asked Questions (FAQs)
Q1: What is Garvicin KS and why is it significant?
Garvicin KS (GarKS) is a leaderless bacteriocin produced by Lactococcus garvieae.[1][2] It is a potent antimicrobial peptide active against a wide range of important pathogens, including Staphylococcus, Bacillus, Listeria, Streptococcus, and Enterococcus.[1] Its broad spectrum of activity makes it an attractive candidate for various applications, from food preservation to medicine, especially in the context of rising antibiotic resistance.[2]
Q2: What are the standard laboratory growth conditions for Lactococcus garvieae?
The native bacteriocin producer, Lactococcus garvieae KS1546, is typically grown in M17 broth supplemented with 0.5% glucose (GM17) at 30°C under static conditions.[1][2][4]
Q3: How is Garvicin KS activity quantified?
Garvicin KS activity is typically measured in Bacteriocin Units per milliliter (BU/mL). This is determined through a critical dilution assay where serial dilutions of the cell-free supernatant are tested for their ability to inhibit the growth of a sensitive indicator strain, such as Lactococcus lactis IL1403.[1]
Q4: Can Garvicin KS be produced in a host other than Lactococcus garvieae?
Yes, heterologous expression of bacteriocins is a common strategy to increase production. For instance, Garvicin Q, another bacteriocin, has been successfully produced in Corynebacterium glutamicum.[7] Similarly, Garvicin A and Garvicin Q have been expressed in various Lactococcus lactis strains.[8] These approaches can sometimes overcome the production limitations of the native host.[8]
Q5: Are there any cost-effective alternatives to tryptone in the optimized PM-T medium?
While the pasteurized milk and tryptone (PM-T) medium is highly effective, tryptone can be a costly component. Preliminary studies have explored using a chicken hydrolysate (a waste product from the meat industry) as a substitute (PM-CH medium). While the cell density was good, Garvicin KS production was lower than in the PM-T medium, indicating that further optimization of a PM-CH-based medium is necessary for a high-yield, cost-effective process.[1]
Data Summary
Table 1: Effect of Different Complex Media on Garvicin KS Production
| Growth Medium | Cell Growth (cells/ml) | Garvicin KS Production (BU/ml) | Specific Production (BU/10⁸ cells) |
| GM17 | 30 x 10⁸ | 80 | 2.7 |
| MRS | 10 x 10⁸ | 320 | 32 |
| BHI | Not specified | ~20-40 | Not specified |
| TH | Not specified | ~20-40 | Not specified |
Data sourced from Telke et al., 2019.[1][2]
Table 2: Impact of Optimized Conditions on Garvicin KS Production
| Condition | Cell Growth (cells/ml) | Garvicin KS Production (BU/ml) | Specific Production (BU/10⁸ cells) |
| Constant pH 5 | Lowest | Lowest | 81 |
| Constant pH 6 | 70 x 10⁸ | 82,000 | 1170 |
| Constant pH 7 | Not specified | Not specified | Not specified |
| Constant pH 6 + 50-60% Aeration | 100 x 10⁸ | 164,000 | 1640 |
Data sourced from Telke et al., 2019.[1][2]
Experimental Protocols
1. Protocol for Cultivation of Lactococcus garvieae for Garvicin KS Production
-
Bacterial Strain: Lactococcus garvieae KS1546
-
Standard Medium: M17 broth supplemented with 0.5% glucose (GM17).
-
Optimized Medium: Pasteurized milk and tryptone (PM-T).
-
Inoculum: Prepare an overnight culture of L. garvieae in GM17 medium. Inoculate the production medium with 1% (v/v) of the overnight culture.
-
Incubation:
-
Standard Conditions: Incubate at 30°C without agitation.
-
Optimized Conditions (Bioreactor):
-
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 2 hours) to determine cell growth (OD600 or CFU counting) and bacteriocin production.[2][4]
2. Protocol for Quantification of Garvicin KS Activity (Critical Dilution Assay)
-
Indicator Strain: Lactococcus lactis IL1403
-
Procedure:
-
Centrifuge the L. garvieae culture sample to pellet the cells.
-
Collect the supernatant and sterilize it by passing it through a 0.22 µm filter.
-
Perform two-fold serial dilutions of the sterile supernatant in a suitable medium.
-
In a microtiter plate, mix each dilution with a suspension of the indicator strain.
-
Incubate the plate under conditions suitable for the indicator strain's growth.
-
Determine the highest dilution that completely inhibits the growth of the indicator strain.
-
The bacteriocin activity (BU/mL) is calculated as the reciprocal of the highest inhibitory dilution.
-
Visualizations
Caption: Workflow for optimizing Garvicin KS production.
Caption: Key factors influencing Garvicin KS production.
References
- 1. Frontiers | Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions [frontiersin.org]
- 2. Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. microbiota-ism.com [microbiota-ism.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Solubility of Synthetic Peptides
Disclaimer: Information regarding a specific peptide designated "GakB" is not publicly available. The following technical support guide provides comprehensive strategies and troubleshooting advice for overcoming low solubility issues commonly encountered with synthetic peptides, particularly those with hydrophobic properties. The experimental data and signaling pathways presented are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my synthetic peptide?
A1: The solubility of a synthetic peptide is primarily determined by its physicochemical properties. Key factors include:
-
Amino Acid Composition: The polarity of the amino acids in your peptide sequence is a critical determinant of its solubility. Peptides with a high content of hydrophobic (non-polar) amino acids like Leucine, Valine, and Phenylalanine tend to have lower solubility in aqueous solutions.[1][2][3][4]
-
Peptide Length: Longer peptides, especially those rich in hydrophobic residues, have a greater tendency to aggregate and precipitate.
-
pH and Net Charge: A peptide's solubility is significantly influenced by the pH of the solution. At its isoelectric point (pI), a peptide has a net neutral charge and is often least soluble. Adjusting the pH away from the pI increases the net charge of the peptide, enhancing its interaction with water molecules and improving solubility.[2][3][5]
-
Secondary Structure: The formation of secondary structures like β-sheets can lead to intermolecular hydrogen bonding and aggregation, reducing solubility.[1][6]
-
Presence of Counter-ions: Lyophilized peptides are often supplied as salts (e.g., TFA salts). The nature and amount of these counter-ions can affect solubility.[2]
Q2: I am working with a new synthetic peptide. What is the first step I should take to dissolve it?
A2: Before attempting to dissolve the entire sample, it is crucial to perform a solubility test on a small portion of your lyophilized peptide.[4][7][8] This will help you determine the most effective solvent without risking your entire stock. Always begin with the most common and least harsh solvent, sterile distilled water, before proceeding to other options.[4][9]
Q3: My peptide is predicted to be hydrophobic. What is the recommended approach for solubilization?
A3: For hydrophobic peptides, a stepwise approach is recommended. Start by dissolving the peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7][9][10] Once the peptide is fully dissolved in the organic solvent, slowly add this solution dropwise into your aqueous buffer with constant stirring.[3][9] This method helps to prevent the peptide from crashing out of solution.
Q4: Are there any solvents I should avoid when working with specific amino acids?
A4: Yes, certain solvents can react with specific amino acid residues. For instance, DMSO can oxidize methionine and free cysteine residues.[7][9] In such cases, DMF or acetonitrile (B52724) are suitable alternatives.[9][10] For peptides containing free cysteines, it is also advisable to use degassed acidic buffers to prevent oxidation and disulfide bond formation.[7]
Q5: What can I do if my peptide solution is cloudy or contains precipitates?
A5: A cloudy solution or the presence of visible particulates indicates that the peptide is not fully dissolved.[3][11] You can try the following troubleshooting steps:
-
Sonication: Brief sonication in a water bath can help break up aggregates and enhance dissolution.[4][5][7][8][10]
-
Gentle Warming: Gently warming the solution may improve solubility, but this should be done with caution to avoid peptide degradation.[4][5][8]
-
pH Adjustment: Based on the peptide's net charge, adjusting the pH of the solution can significantly improve solubility.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lyophilized peptide powder will not dissolve in aqueous buffer (e.g., PBS, Tris). | The peptide is hydrophobic and has minimal interaction with water molecules. | Use a stepwise approach with an organic solvent. See Protocol 1 below. |
| Peptide solution is cloudy or has visible precipitates after adding aqueous buffer. | The peptide has precipitated out of solution upon addition of the aqueous buffer, a common issue with hydrophobic peptides.[8] | Briefly sonicate the solution in a water bath sonicator.[8] You can also try gentle warming. If the issue persists, the solubility limit in the final solvent mixture has likely been exceeded. |
| Peptide solution gels over time. | The peptide is forming intermolecular hydrogen bonds, leading to aggregation.[3] | Consider using chaotropic agents like 6 M Guanidine Hydrochloride (GdmCl) or 8 M Urea in your stock solution. Be mindful of the compatibility of these agents with your downstream experiments.[7][9][10] |
| Inconsistent experimental results between different batches of dissolved peptide. | Incomplete solubilization or peptide degradation. | Ensure the peptide is fully dissolved before each use. Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables provide a quick reference for understanding the relationship between amino acid properties and peptide solubility.
Table 1: Properties of Amino Acids
| Amino Acid | 3-Letter Code | 1-Letter Code | Property |
| Alanine | Ala | A | Non-polar (hydrophobic) |
| Arginine | Arg | R | Basic (positively charged) |
| Asparagine | Asn | N | Polar (uncharged) |
| Aspartic acid | Asp | D | Acidic (negatively charged) |
| Cysteine | Cys | C | Polar (uncharged) |
| Glutamine | Gln | Q | Polar (uncharged) |
| Glutamic acid | Glu | E | Acidic (negatively charged) |
| Glycine | Gly | G | Non-polar (hydrophobic) |
| Histidine | His | H | Basic (positively charged) |
| Isoleucine | Ile | I | Non-polar (hydrophobic) |
| Leucine | Leu | L | Non-polar (hydrophobic) |
| Lysine | Lys | K | Basic (positively charged) |
| Methionine | Met | M | Non-polar (hydrophobic) |
| Phenylalanine | Phe | F | Non-polar (hydrophobic) |
| Proline | Pro | P | Non-polar (hydrophobic) |
| Serine | Ser | S | Polar (uncharged) |
| Threonine | Thr | T | Polar (uncharged) |
| Tryptophan | Trp | W | Non-polar (hydrophobic) |
| Tyrosine | Tyr | Y | Polar (uncharged) |
| Valine | Val | V | Non-polar (hydrophobic) |
Table 2: Solubility of a Hypothetical Hydrophobic Peptide in Various Solvents
| Solvent | Solubility | Notes |
| Water | Very Low | High content of hydrophobic amino acids.[8] |
| PBS (pH 7.4) | Very Low | Similar to water; physiological pH may not be optimal for this peptide's charge.[8] |
| Acetic Acid (10%) | Moderate | Acidic conditions can protonate acidic residues, potentially increasing solubility.[8] |
| Ammonium (B1175870) Bicarbonate (0.1 M) | Moderate | Basic conditions can deprotonate basic residues, potentially increasing solubility.[8] |
| DMSO | High | A strong organic solvent capable of disrupting hydrophobic interactions.[8] |
| DMF | High | An alternative organic solvent to DMSO.[8] |
| Acetonitrile | Moderate to High | Another organic solvent option, often used in HPLC.[8] |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic Peptide
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture absorption.[8]
-
Initial Dissolution: Add a minimal amount of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mM).
-
Vortexing: Vortex or gently agitate the vial until the peptide is completely dissolved.[4]
-
Sonication: If the peptide does not dissolve, sonicate the sample in a water bath for several minutes, keeping the sample cool.[4]
-
Dilution: Slowly add the dissolved peptide solution dropwise into your stirring aqueous buffer to the desired final concentration.[4]
-
Final Check: If the final solution is clear, the peptide is successfully dissolved. If it becomes cloudy, the solubility limit has been exceeded.
Protocol 2: pH Adjustment for Charged Peptides
-
Determine Net Charge: Calculate the net charge of your peptide at neutral pH. Assign a value of +1 for each basic residue (K, R, H) and -1 for each acidic residue (D, E).
-
Basic Peptides (net positive charge): If the peptide is insoluble in water, add a small amount of 10-25% acetic acid or 0.1% TFA dropwise while vortexing.[7][9]
-
Acidic Peptides (net negative charge): If the peptide is insoluble in water, add a small amount of 0.1 M ammonium bicarbonate or dilute ammonium hydroxide (B78521) dropwise while vortexing.[4][7]
-
Dilution: Once dissolved, dilute to the final volume with your desired aqueous buffer.
Visualizations
Figure 1: A representative signaling pathway that could be activated by a synthetic peptide.
Figure 2: Experimental workflow for solubilizing a synthetic peptide.
References
- 1. genscript.com [genscript.com]
- 2. Peptide Synthesis Knowledge Base [peptide2.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. biocat.com [biocat.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. medium.com [medium.com]
Troubleshooting Garvicin KS purification from culture supernatant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Garvicin KS from culture supernatant.
Frequently Asked Questions (FAQs)
Q1: My Garvicin KS yield from the culture supernatant is very low. How can I increase it before starting the purification?
A1: Low bacteriocin (B1578144) production is a common bottleneck.[1][2][3] Optimizing the culture conditions is crucial for maximizing the starting yield of Garvicin KS. Several factors can be adjusted:
-
Growth Medium: The composition of the growth medium significantly impacts Garvicin KS production. A switch from a standard medium like GM17 to a formulation containing pasteurized milk and tryptone (PM-T) has been shown to increase production substantially.[1][3]
-
pH Control: Maintaining a constant pH of 6.0 in the culture medium during fermentation has been demonstrated to lead to higher cell growth and bacteriocin production compared to uncontrolled pH.
-
Aeration: Controlled aeration, specifically maintaining 50-60% dissolved oxygen, can significantly boost Garvicin KS production.
-
Genetic Engineering: Increasing the gene dose of the Garvicin KS gene cluster in the producer strain is an effective strategy for dramatically increasing yield.
Q2: What is a general overview of the purification workflow for Garvicin KS?
A2: A typical purification strategy for Garvicin KS, a cationic and hydrophobic bacteriocin, involves a multi-step process to achieve high purity. The workflow generally includes:
-
Preparation of Cell-Free Supernatant: Removal of bacterial cells from the culture broth.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Concentration of Garvicin KS from the supernatant.
-
Cation Exchange Chromatography: Separation based on the positive charge of Garvicin KS.
-
Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC): Further purification based on the hydrophobicity of the peptides.
Troubleshooting Guide
Ammonium Sulfate Precipitation
Problem: Low recovery of Garvicin KS activity after ammonium sulfate precipitation.
| Possible Cause | Troubleshooting Step |
| Incorrect Ammonium Sulfate Concentration | The optimal saturation for precipitating bacteriocins can vary. For many bacteriocins, a saturation of 60-80% is effective. It is recommended to perform a trial with different saturation levels (e.g., 40%, 50%, 60%, 70%, 80%) to determine the optimal concentration for Garvicin KS. |
| Incomplete Precipitation | Ensure the ammonium sulfate is fully dissolved by adding it slowly while gently stirring the supernatant at 4°C. Allow sufficient time for precipitation (e.g., overnight at 4°C). |
| Loss of Precipitate | The protein pellet can be loose. Centrifuge at a sufficient speed and duration (e.g., 10,000 x g for 30 minutes at 4°C) to ensure firm pelleting. Carefully decant the supernatant without disturbing the pellet. |
| Improper Resuspension | Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM sodium phosphate (B84403), pH 6.5) to maintain a high concentration. |
Quantitative Data for Ammonium Sulfate Precipitation:
| Parameter | Value | Reference |
| Typical Saturation Range | 60-80% | |
| Reported Recovery | ~82% | |
| Fold Purification | ~16-fold |
Cation Exchange Chromatography
Problem: Garvicin KS does not bind to the cation exchange column.
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | The pH of the loading buffer must be below the isoelectric point (pI) of Garvicin KS to ensure a net positive charge. A starting buffer pH of around 5.8 to 6.0 is a good starting point. |
| High Salt Concentration in the Sample | The sample should have a low ionic strength to facilitate binding. Ensure that the ammonium sulfate from the previous step is removed by dialysis or diafiltration against the loading buffer before applying the sample to the column. |
| Column Overload | Exceeding the binding capacity of the column will cause the product to flow through without binding. Determine the binding capacity of your column and load an appropriate amount of protein. |
Problem: Poor resolution and co-elution of contaminants.
| Possible Cause | Troubleshooting Step |
| Inappropriate Elution Gradient | Optimize the salt gradient (e.g., a linear gradient of 0-1 M NaCl) to effectively separate Garvicin KS from weakly bound contaminants. A shallow gradient can improve resolution. |
| Presence of Co-purifying Proteins | Introduce a wash step with a low concentration of salt (e.g., 0.2 M NaCl) after sample loading to remove non-specifically bound impurities before starting the elution gradient. |
Experimental Workflow for Cation Exchange Chromatography:
Hydrophobic Interaction / Reverse-Phase Chromatography
Problem: Garvicin KS aggregation during purification.
Garvicin KS peptides, particularly GakA, have high hydrophobicity, which can lead to aggregation, especially at high concentrations.
| Possible Cause | Troubleshooting Step |
| High Protein Concentration | Maintain a low protein concentration throughout the purification process. |
| Inappropriate Buffer Conditions | The ionic strength of the buffer can influence hydrophobic interactions. Adjusting the salt concentration might help. Changing the pH away from the pI can increase net charge and reduce aggregation. |
| Solvent Conditions in RP-HPLC | The organic solvents used in RP-HPLC can sometimes promote aggregation. Optimize the gradient and consider the use of additives. |
| Presence of Aggregates in Starting Material | Consider using a detergent gradient to separate active protein from inactive aggregates. |
Problem: Low recovery from the hydrophobic column.
| Possible Cause | Troubleshooting Step |
| Irreversible Binding | The high hydrophobicity of Garvicin KS may cause it to bind very strongly to the column matrix. Try a less hydrophobic column material or a steeper elution gradient. |
| Precipitation on the Column | Ensure the salt concentration in the loading buffer for HIC is below the precipitation point of the sample. |
Logical Diagram for Troubleshooting Aggregation:
Experimental Protocols
Protocol 1: Garvicin KS Activity Assay (Microtiter Plate Method)
This protocol is adapted from methods used for quantifying bacteriocin activity.
-
Indicator Strain: Lactococcus lactis IL103 is a suitable indicator strain. Grow an overnight culture in M17 broth supplemented with 0.5% glucose (GM17).
-
Preparation of Serial Dilutions: Prepare two-fold serial dilutions of the Garvicin KS-containing fractions in a 96-well microtiter plate using sterile GM17 broth.
-
Inoculation: Dilute the overnight culture of the indicator strain to an OD600 of approximately 0.1 and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at 30°C for a suitable period (e.g., 6-8 hours) until the negative control (indicator strain without Garvicin KS) shows significant growth.
-
Measurement: Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Calculation of Bacteriocin Units (BU/ml): One Bacteriocin Unit (BU) is defined as the amount of bacteriocin that causes 50% inhibition of the growth of the indicator strain. The titer (BU/ml) is calculated as the reciprocal of the highest dilution showing 50% inhibition.
Protocol 2: Ammonium Sulfate Precipitation
-
Preparation: Cool the cell-free supernatant to 4°C and place it on a magnetic stirrer with gentle agitation.
-
Addition of Ammonium Sulfate: Slowly add finely ground solid ammonium sulfate to the desired saturation level (e.g., 70%). Use an online calculator to determine the amount of ammonium sulfate to add.
-
Precipitation: Continue stirring at 4°C for at least 4 hours, or overnight, to allow for complete precipitation.
-
Collection of Precipitate: Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the protein pellet in a minimal volume of the desired buffer for the next purification step (e.g., cation exchange loading buffer).
-
Desalting: Remove the excess ammonium sulfate by dialysis against the same buffer.
Protocol 3: Cation Exchange Chromatography
-
Column and Buffer Preparation: Select a strong cation exchange resin (e.g., SP Sepharose). Prepare a loading buffer (e.g., 20 mM sodium phosphate, pH 5.8) and an elution buffer (e.g., 20 mM sodium phosphate with 1 M NaCl, pH 5.8).
-
Column Equilibration: Equilibrate the column with at least 5 column volumes of loading buffer.
-
Sample Loading: Apply the desalted sample from the previous step onto the column.
-
Wash: Wash the column with loading buffer until the UV absorbance at 280 nm returns to baseline. An optional wash with a low salt concentration can be included here.
-
Elution: Elute the bound peptides using a linear gradient from 0% to 100% elution buffer.
-
Fraction Collection: Collect fractions and determine the activity of each fraction using the activity assay.
-
Analysis: Pool the active fractions and analyze by SDS-PAGE and/or RP-HPLC for purity.
This technical support guide provides a starting point for troubleshooting Garvicin KS purification. Optimal conditions may vary depending on the specific experimental setup and should be determined empirically.
References
- 1. Frontiers | Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions [frontiersin.org]
- 2. Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Optimizing culture media for enhanced Garvicin KS production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Garvicin KS, a potent bacteriocin (B1578144) produced by Lactococcus garvieae.
Troubleshooting Guide: Enhancing Garvicin KS Yield
Low bacteriocin production is a common challenge. This guide addresses specific issues you might encounter during your experiments to optimize Garvicin KS yield.
Issue 1: Low Garvicin KS production in standard laboratory media.
-
Cause: Standard complex media like GM17, MRS, BHI, and TH support good cell growth but are not necessarily optimal for bacteriocin production.[1][2] Garvicin KS production by the native Lactococcus garvieae KS1546 in GM17 medium under standard laboratory conditions is relatively low, around 80 BU/ml.[1][2][3]
-
Solution: Switch to a milk-based medium supplemented with a nitrogen source. A combination of pasteurized milk and tryptone (PM-T) has been shown to increase Garvicin KS production by approximately 60-fold compared to GM17.[1][3] While skim milk provides the necessary carbon sources like lactose (B1674315) and galactose, it lacks readily available nitrogen, which tryptone can supply.[1][3]
Issue 2: Decreased production yield due to pH drop during fermentation.
-
Cause: Lactic acid bacteria, including L. garvieae, produce lactic acid during fermentation, which lowers the pH of the culture medium.[1][2] This pH reduction can negatively impact both cell growth and bacteriocin production.
-
Solution: Control the pH of the culture medium. Maintaining a constant pH of 6.0 has been demonstrated to be optimal for both high cell growth and Garvicin KS production.[1][2][3] This can be achieved using a bioreactor with automated pH control through the addition of acid or base.[2][3]
Issue 3: Sub-optimal yield despite optimized medium and pH.
-
Cause: Aeration can significantly influence microbial growth and metabolic activity.
-
Solution: Introduce controlled aeration into the culture. A dissolved oxygen level of 50-60% in combination with a constant pH of 6.0 has been shown to dramatically increase Garvicin KS production, achieving levels up to 164,000 BU/ml.[1][3]
Issue 4: Inconsistent results in bacteriocin activity assays.
-
Cause: The composition of the agar (B569324) medium used in diffusion assays can affect the diffusion of the bacteriocin and the growth of the indicator strain, leading to variability in the size of the inhibition zones.
-
Solution: Standardize the agar medium for all bacteriocin activity assays. Mueller-Hinton agar is a commonly used medium that generally provides good results. It is crucial to use the same medium consistently for comparable results.
Frequently Asked Questions (FAQs)
Q1: What is the baseline production of Garvicin KS in a standard medium?
A1: In a standard GM17 medium at 30°C, the native producer Lactococcus garvieae KS1546 typically yields around 80 BU/mL of Garvicin KS.[1][2][3]
Q2: Which media components are most critical for enhancing Garvicin KS production?
A2: A combination of a milk-based carbon source and a supplemental nitrogen source is crucial. Pasteurized milk provides lactose and galactose, while tryptone serves as an effective nitrogen source, leading to a significant boost in production.[1][3]
Q3: What is the optimal pH for Garvicin KS production?
A3: A constant pH of 6.0 is optimal for maximizing both cell density and Garvicin KS production.[1][2][3] Uncontrolled pH drops due to lactic acid production are detrimental to the overall yield.
Q4: How does aeration affect the production of Garvicin KS?
A4: Controlled aeration, specifically maintaining a dissolved oxygen level of 50-60%, in conjunction with a constant pH of 6.0, can lead to a more than 2000-fold increase in Garvicin KS production compared to standard static cultures.[1][3]
Q5: Can genetic modification improve Garvicin KS yield?
A5: Yes, increasing the gene dose of the Garvicin KS gene cluster (gak) in the producer strain can further enhance production. When combined with an optimized medium and controlled culture conditions, this can lead to even higher yields.[1][3]
Data on Garvicin KS Production Optimization
The following tables summarize the quantitative data on the enhancement of Garvicin KS production through various optimization strategies.
Table 1: Effect of Different Culture Media on Garvicin KS Production
| Culture Medium | Garvicin KS Production (BU/mL) |
| GM17 | 80 |
| MRS | 320 |
| BHI | 20 |
| TH | 20 |
| Pasteurized Milk + Tryptone (PM-T) | ~4,800 |
Data sourced from Telke et al., 2019.[1][3]
Table 2: Impact of pH and Aeration Control in PM-T Medium
| Condition | Cell Growth (cells/mL) | Garvicin KS Production (BU/mL) | Specific Production (BU/10⁸ cells) |
| Uncontrolled pH | - | ~20,000 | - |
| Constant pH 5 | Low | Low | 81 |
| Constant pH 6 | 70 x 10⁸ | 82,000 | 1170 |
| Constant pH 7 | - | Lower than pH 6 | - |
| Constant pH 6 + 50-60% Aeration | 100 x 10⁸ | 164,000 | 1640 |
Data sourced from Telke et al., 2019.[1][3]
Experimental Protocols
1. Protocol for Determination of Bacteriocin Activity (Agar Well Diffusion Assay)
This method is used to quantify the antimicrobial activity of Garvicin KS.
-
Indicator Strain Preparation: Cultivate a sensitive indicator strain (e.g., Lactococcus lactis LMGT 2130) overnight in an appropriate broth medium (e.g., M17 broth with 0.5% glucose).
-
Agar Plate Preparation: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton agar). Inoculate the molten agar with the overnight culture of the indicator strain before pouring it into petri dishes.
-
Well Creation: Once the agar has solidified, create wells of a uniform diameter (e.g., 5 mm) using a sterile cork borer.
-
Sample Application: Prepare serial twofold dilutions of the Garvicin KS-containing supernatant. Add a fixed volume (e.g., 50 µL) of each dilution to the wells.
-
Incubation: Incubate the plates at the optimal temperature for the indicator strain (e.g., 30°C) for 18-24 hours.
-
Activity Calculation: The bacteriocin activity is defined as the reciprocal of the highest dilution that shows a clear zone of inhibition around the well. This is expressed in Arbitrary Units per milliliter (AU/mL).
2. Protocol for Monitoring Cell Growth (OD600 Measurement)
This protocol measures the optical density of the bacterial culture, which correlates with cell density.
-
Spectrophotometer Setup: Turn on the spectrophotometer and set the wavelength to 600 nm.
-
Blanking: Use a sterile cuvette filled with the uninoculated culture medium to zero the spectrophotometer. This accounts for the absorbance of the medium itself.
-
Sample Measurement: Aseptically withdraw a sample from your culture. If the culture is very dense, it may need to be diluted with fresh sterile medium to ensure the reading is within the linear range of the spectrophotometer (typically below 1.0).
-
Reading: Place the cuvette with the culture sample into the spectrophotometer and record the absorbance reading (OD600).
-
Time Course: Repeat the measurement at regular intervals to generate a growth curve.
3. Protocol for Optimized Garvicin KS Production in a Bioreactor
This protocol outlines the setup for large-scale, high-yield production.
-
Medium Preparation: Prepare the optimized PM-T medium (Pasteurized Milk and Tryptone).
-
Bioreactor Setup: Calibrate the pH and dissolved oxygen (DO) probes of the bioreactor. Sterilize the bioreactor vessel containing the PM-T medium.
-
Inoculation: Inoculate the sterile medium with an overnight culture of the high-yield L. garvieae strain (e.g., 2% v/v).
-
Fermentation Parameters:
-
Temperature: Maintain at 30°C.
-
Agitation: Set to a constant speed (e.g., 150 rpm).
-
pH Control: Maintain a constant pH of 6.0 by the automated addition of 5 M NaOH and 5 M HCl.
-
Aeration: Maintain a dissolved oxygen level of 50-60% by purging sterile air into the medium.
-
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD600) and Garvicin KS activity (Agar Well Diffusion Assay).
-
Harvesting: Harvest the culture when bacteriocin production reaches its maximum, typically in the late logarithmic or early stationary phase.
Visualizations
Caption: Workflow for Optimized Garvicin KS Production.
Caption: Troubleshooting Logic for Low Garvicin KS Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Basic Antibacterial Assay to Screen for Bacteriocinogenic Lactic Acid Bacteria and to Elementarily Characterize Their Bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Implication of quorum sensing phenomenon in the expression of genes that code for bacteriocines in lactic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Garvicin KS Stability and Storage
Welcome to the technical support center for Garvicin KS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Garvicin KS during storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and activity of your Garvicin KS samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for Garvicin KS in an aqueous solution?
For short-term storage (up to 72 hours), Garvicin KS peptides have shown stability in water and Phosphate Buffered Saline (PBS) at room temperature (25°C) and physiological temperature (37°C)[1]. However, for longer periods, it is recommended to store aqueous solutions at 4°C to minimize degradation[2][3].
Q2: What is the best method for long-term storage of Garvicin KS?
For long-term storage, lyophilization (freeze-drying) is the recommended method. Lyophilized peptides, when stored properly, can be stable for years[4][5]. Alternatively, freezing the Garvicin KS solution at -20°C or -80°C is also a viable option for extended storage[2][3].
Q3: I observed a loss of activity in my Garvicin KS sample after storing it in the refrigerator. What could be the cause?
Several factors could contribute to the loss of activity. Repeated freeze-thaw cycles can degrade the peptide structure. Ensure that if you freeze your sample, you aliquot it into smaller, single-use volumes. Additionally, exposure to air and moisture can lead to oxidation and hydrolysis, especially for lyophilized powders. Always allow vials to reach room temperature before opening to prevent condensation. Contamination with proteases from microbial growth can also degrade the peptide[6][7].
Q4: Can I store Garvicin KS in a buffer other than PBS?
Garvicin KS production has been shown to be optimal at a pH of 6[8][9]. While it is stable in PBS (typically pH 7.4), storing it in a slightly acidic buffer (pH 6.0-6.5) may enhance its stability. It is advisable to perform a stability study in your buffer of choice if it deviates significantly from this range.
Q5: What are cryoprotectants and should I use them when freezing Garvicin KS?
Cryoprotectants are substances that protect proteins and peptides from damage during freezing and lyophilization. Common cryoprotectants include sugars (like sucrose (B13894) and trehalose) and polyols (like mannitol (B672) and glycerol)[4][10][11]. Using a cryoprotectant is highly recommended, especially for long-term storage at -20°C or -80°C and for lyophilization, as it helps to preserve the structural integrity and biological activity of Garvicin KS.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Activity in Frozen Solution | Repeated freeze-thaw cycles. | Aliquot the Garvicin KS solution into single-use vials before freezing to avoid multiple freeze-thaw cycles. |
| Formation of ice crystals disrupting peptide structure. | Use a cryoprotectant (e.g., 5% sucrose or trehalose) in the solution before freezing. Flash-freeze the aliquots in liquid nitrogen before transferring to -80°C storage. | |
| Reduced Activity in Lyophilized Powder | Incomplete drying, leaving residual moisture. | Ensure the lyophilization process is complete. A moisture content of less than 3% is ideal for long-term stability[5]. |
| Exposure to moisture and air upon opening. | Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. Store opened vials with a desiccant. | |
| Aggregation of the peptide during reconstitution. | Reconstitute the peptide using the recommended sterile buffer and gently swirl to dissolve. Avoid vigorous shaking or vortexing. | |
| Precipitation Observed in Solution | Peptide aggregation. | Consider using a different buffer or adjusting the pH. A solubility test may be required. Store at 4°C and avoid agitation. |
| Contamination. | Ensure all handling is performed under sterile conditions. Filter-sterilize the solution if necessary. | |
| Inconsistent Results in Activity Assays | Degradation of the stock solution. | Prepare fresh working solutions from a properly stored stock for each experiment. Periodically check the activity of the stock solution. |
| Adsorption of the peptide to plasticware. | Use low-protein-binding microcentrifuge tubes and pipette tips for handling Garvicin KS solutions. |
Experimental Protocols
Protocol 1: Long-Term Storage of Garvicin KS by Freezing with a Cryoprotectant
Objective: To prepare Garvicin KS for stable long-term storage in a frozen liquid state.
Materials:
-
Purified Garvicin KS solution
-
Sterile, low-protein-binding microcentrifuge tubes
-
Cryoprotectant (e.g., Sucrose, Trehalose (B1683222), or Glycerol)
-
Sterile, nuclease-free water or appropriate buffer (e.g., 20 mM Sodium Phosphate, pH 6.5)
-
-80°C freezer
-
Liquid nitrogen (optional)
Procedure:
-
Prepare a sterile stock solution of the desired cryoprotectant (e.g., 50% w/v sucrose or trehalose in sterile water).
-
Dilute the cryoprotectant stock solution into your Garvicin KS solution to a final concentration of 5-10% (w/v). Gently mix by pipetting up and down.
-
Aliquot the Garvicin KS-cryoprotectant mixture into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
For optimal preservation, flash-freeze the aliquots by immersing them in liquid nitrogen for 1-2 minutes.
-
Immediately transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
To use, thaw a single aliquot rapidly at room temperature or in a 37°C water bath and use it immediately. Avoid repeated freeze-thaw cycles.
Protocol 2: Lyophilization of Garvicin KS for Enhanced Stability
Objective: To prepare a stable, lyophilized powder of Garvicin KS for long-term storage at various temperatures.
Materials:
-
Purified Garvicin KS solution in a suitable buffer (e.g., one with volatile components like ammonium (B1175870) bicarbonate if desalting is desired, or a non-volatile buffer with a cryoprotectant)
-
Cryoprotectant/Bulking agent (e.g., Sucrose, Trehalose, or Mannitol)
-
Lyophilization vials (serum vials) and stoppers
-
Freeze-dryer (lyophilizer)
Procedure:
-
If not already in a suitable buffer, exchange the buffer of the Garvicin KS solution. A buffer with a pH around 6.0 is recommended.
-
Add a cryoprotectant/bulking agent to the Garvicin KS solution. A common starting concentration is 5% (w/v) of sucrose or trehalose.
-
Dispense the solution into lyophilization vials. Fill to no more than half the vial's volume.
-
Place the partially stoppered vials onto the shelves of the freeze-dryer.
-
Freezing Step: Cool the shelves to a temperature below the eutectic point of the formulation (typically -40°C or lower). Hold for at least 2 hours to ensure complete freezing.
-
Primary Drying (Sublimation): Apply a vacuum (e.g., ≤ 200 mTorr) and raise the shelf temperature to a point that is still below the collapse temperature of the formulation (e.g., -10°C to -20°C). This phase removes the frozen solvent.
-
Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 20-25°C) while maintaining the vacuum to remove residual bound water. This step is crucial for long-term stability.
-
Once drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.
-
Remove the vials from the freeze-dryer and secure the stoppers with aluminum crimp seals.
-
Store the lyophilized Garvicin KS at 4°C or -20°C for optimal long-term stability.
Protocol 3: Garvicin KS Activity Assay (Microtiter Plate Assay)
Objective: To quantify the biological activity of Garvicin KS against a sensitive indicator strain.
Materials:
-
Garvicin KS sample (freshly prepared or from storage)
-
Sensitive indicator strain (e.g., Lactococcus lactis IL1403)[12]
-
Appropriate growth medium for the indicator strain (e.g., M17 broth supplemented with 0.5% glucose - GM17)[12]
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Grow an overnight culture of the indicator strain in its appropriate growth medium.
-
The next day, dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh, pre-warmed medium.
-
Prepare a series of two-fold dilutions of your Garvicin KS sample in the growth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a negative control (medium only) and a positive control (indicator strain with no Garvicin KS).
-
Add 100 µL of the diluted indicator strain culture to each well, bringing the total volume to 200 µL.
-
Incubate the plate at the optimal growth temperature for the indicator strain (e.g., 30°C for L. lactis)[12].
-
Monitor the growth of the indicator strain by measuring the optical density at 600 nm (OD600) at regular intervals or after a fixed period (e.g., 6-8 hours).
-
The activity of Garvicin KS is defined as the reciprocal of the highest dilution that causes at least a 50% inhibition of growth of the indicator strain compared to the positive control. This is often expressed in Arbitrary Units per milliliter (AU/mL)[12].
Quantitative Data Summary
The stability of Garvicin KS is influenced by temperature, pH, and formulation. The following tables summarize available data and recommended conditions.
Table 1: Stability of Garvicin KS Peptides in Aqueous Solutions [1]
| Peptide Component | Solution | Temperature (°C) | Duration (hours) | Remaining Peptide (%) |
| GakA | Water | 25 | 72 | ~95% |
| GakA | PBS | 25 | 72 | ~90% |
| GakB | Water | 25 | 72 | ~98% |
| GakB | PBS | 25 | 72 | ~95% |
| GakC | Water | 25 | 72 | ~97% |
| GakC | PBS | 25 | 72 | ~92% |
Table 2: Recommended Long-Term Storage Conditions for Bacteriocins [2][3]
| Storage Method | Temperature | Recommended Duration | Key Considerations |
| Frozen Aqueous Solution | -20°C | Months to >1 year | Use cryoprotectants. Aliquot to avoid freeze-thaw cycles. |
| -80°C | >1 year | Preferred over -20°C for longer stability. Use cryoprotectants. | |
| Lyophilized Powder | 4°C | 1-2 years | Store in a desiccated environment. |
| -20°C or -80°C | >3-5 years | Optimal for maximum stability. Protect from moisture and light. |
Visualizations
References
- 1. sketchviz.com [sketchviz.com]
- 2. Long-Term Storage Stability of the Bacteriocin Propionicin PLG-1 Produced by Propionibacterium thoenii and Potential as a Food Preservative † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. peptidesystems.com [peptidesystems.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. researchgate.net [researchgate.net]
- 9. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of lyophilization and storage temperature on the activity of salivaricin CRL 1328, a potential bioactive ingredient of a urogenital probiotic product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions [frontiersin.org]
Addressing resistance development to Garvicin KS in bacteria
Welcome to the technical support center for Garvicin KS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and addressing the potential development of bacterial resistance to the novel bacteriocin (B1578144), Garvicin KS.
Frequently Asked Questions (FAQs)
Q1: What is Garvicin KS and what is its spectrum of activity?
Garvicin KS (GarKS) is a multi-peptide bacteriocin composed of three peptides.[1] It exhibits broad-spectrum inhibitory activity against a wide range of Gram-positive bacteria, including notable pathogens like Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus.[2][3] Uniquely, it has also demonstrated activity against some Gram-negative bacteria, such as Acinetobacter species, which is less common for bacteriocins from Gram-positive bacteria.[2][3][4] However, it has shown no inhibitory activity against other Gram-negatives like Salmonella enterica, Klebsiella pneumoniae, and Escherichia coli in some studies.[5][6]
Q2: What are the potential mechanisms of resistance to Garvicin KS?
While specific resistance mechanisms to Garvicin KS have not been extensively documented, bacteria can develop resistance to bacteriocins through several general mechanisms. These are the most likely to be relevant for Garvicin KS and warrant investigation in resistant isolates:
-
Alteration of the Target Site: Garvicin Q, a related bacteriocin, targets the mannose phosphotransferase system (Man-PTS).[7][8] It is plausible that Garvicin KS also interacts with a specific receptor on the cell surface. Mutations in the gene(s) encoding this receptor could prevent Garvicin KS from binding to and killing the bacterial cell.
-
Cell Surface Modifications: Bacteria may alter their cell wall or membrane composition to mask the Garvicin KS binding site or reduce its ability to insert into the membrane. This can include changes in teichoic acids, lipopolysaccharides (in Gram-negative bacteria), or the overall surface charge.[9]
-
Proteolytic Degradation: Bacteria may produce extracellular proteases that degrade Garvicin KS, inactivating it before it can reach its target.[10]
-
Efflux Pumps: Bacteria can utilize efflux pumps to actively transport Garvicin KS out of the cell, preventing it from reaching a high enough intracellular concentration to be effective.[11]
-
Immunity Proteins: Bacteria that produce bacteriocins have cognate immunity proteins to protect themselves. While unlikely to be acquired by target organisms, horizontal gene transfer of immunity genes is a theoretical possibility.
Q3: How can I determine if my bacterial strain has developed resistance to Garvicin KS?
The most common method is to determine the Minimum Inhibitory Concentration (MIC) of Garvicin KS against your strain. A significant increase in the MIC value compared to a known susceptible strain or the parental strain indicates the development of resistance. A standard broth microdilution or agar (B569324) dilution method can be used for this purpose.
Q4: What should I do if I observe resistance to Garvicin KS in my experiments?
If you suspect resistance, the first step is to confirm the finding by repeating the MIC determination. Once confirmed, you can investigate the mechanism of resistance. This may involve sequencing the genome of the resistant strain to identify mutations, performing biochemical assays to detect protease activity, or using efflux pump inhibitors to see if susceptibility is restored.
Q5: Can Garvicin KS be used in combination with other antimicrobials to overcome resistance?
Yes, studies have shown that Garvicin KS acts synergistically with other antimicrobial agents, which can be a strategy to combat resistance.[2][3][4] Synergistic effects have been observed with nisin, farnesol, and polymyxin (B74138) B against various bacteria.[2][3][4][12] Combining Garvicin KS with other antimicrobials can enhance their efficacy and potentially reduce the likelihood of resistance development.[2][13]
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during Garvicin KS susceptibility testing and resistance studies.
Issue 1: High Variability in MIC Results
dot
References
- 1. garvicin KS | AgriBiotix [agribiotix.com]
- 2. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria | Semantic Scholar [semanticscholar.org]
- 4. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Mechanisms of Bacterial Resistance to Antimicrobial Peptides in the Modern Era: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneticsmr.org [geneticsmr.org]
- 12. researchgate.net [researchgate.net]
- 13. Broadening and Enhancing Bacteriocins Activities by Association with Bioactive Substances [mdpi.com]
Technical Support Center: Garvicin KS Minimum Inhibitory Concentration (MIC) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of Garvicin KS Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is Garvicin KS and what is its general mechanism of action?
A1: Garvicin KS (GarKS) is a potent, broad-spectrum bacteriocin (B1578144) produced by Lactococcus garvieae.[1][2] It is a leaderless, three-peptide bacteriocin, meaning it is composed of three distinct peptides (GakA, GakB, and GakC) that work together for its antimicrobial activity.[3] Like many bacteriocins, Garvicin KS is membrane-active, killing sensitive bacteria by disrupting their cell membranes.[2] This mechanism of action is different from many conventional antibiotics that often inhibit enzymes, making bacteriocins like Garvicin KS a promising alternative for combating antibiotic-resistant pathogens.[2]
Q2: What is a Minimum Inhibitory Concentration (MIC) assay and why is it important for Garvicin KS research?
A2: A Minimum Inhibitory Concentration (MIC) assay is a fundamental laboratory test in microbiology used to determine the lowest concentration of an antimicrobial agent—in this case, Garvicin KS—that prevents the visible growth of a microorganism after a specific incubation period.[4][5][6] This assay is crucial for evaluating the potency and antimicrobial spectrum of Garvicin KS against various pathogens. The results are essential for preclinical development and for determining potential therapeutic dosages.
Q3: What are typical MIC values for Garvicin KS against different bacteria?
A3: The MIC of Garvicin KS varies depending on the target bacterial strain. It is particularly effective against Gram-positive bacteria, including strains of Lactococcus, Enterococcus, Staphylococcus, Bacillus, Listeria, and Streptococcus.[2][7] Notably, unlike many bacteriocins from Gram-positive bacteria, Garvicin KS has also shown inhibitory activity against the Gram-negative bacterium Acinetobacter.[8] For a detailed summary of reported MIC values, please refer to the data presentation section.
Q4: How is the activity of Garvicin KS quantified?
A4: The activity of Garvicin KS is often expressed in Bacteriocin Units per milliliter (BU/mL). One BU is typically defined as the amount of Garvicin KS that causes 50% growth inhibition of a sensitive indicator strain, such as Lactococcus lactis IL1403.[7]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Garvicin KS against Various Bacterial Strains
| Bacterial Strain | MIC (BU/mL) | MIC (µg/mL) | Gram Stain | Reference |
| Acinetobacter baumannii B1162 | 2560 | - | Negative | [7] |
| Acinetobacter calcoaceticus B1165 | 2560 | - | Negative | [7] |
| Acinetobacter iwoffii B1163 | 2560 | - | Negative | [7] |
| Aeromonas hydrophila | - | 3.3 - 33 | Negative | [3] |
| Aeromonas salmonicida 6421 | - | 3.3 - 33 | Negative | [3] |
| Bacillus cereus LMGT 2805 | 640–1280 | - | Positive | [7] |
| Cellulomonas fimi LMGT3232 | 10–20 | - | Positive | [7] |
| Enterococcus faecalis LMGT 2333 | 40–80 | - | Positive | [7] |
| Enterococcus faecium LMGT 2763 | 20–80 | - | Positive | [7] |
| Escherichia coli LMGT 3704 | No inhibition | No inhibition | Negative | [7] |
| Klebsiella pneumoniae | No inhibition | No inhibition | Negative | [3] |
| Lactococcus lactis | 5-80 | - | Positive | [7] |
| Salmonella enterica | No inhibition | No inhibition | Negative | [3] |
| Staphylococcus aureus | - | - | Positive | [8] |
| Streptococcus agalactiae Ia and Ib | - | 3.3 - 33 | Positive | [3] |
Note: MIC values can vary based on the specific assay conditions and the strain tested.
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay of Garvicin KS
This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of Garvicin KS against susceptible bacterial strains.
Materials:
-
Purified Garvicin KS of known concentration or a stock solution with known activity (BU/mL).
-
Sensitive indicator bacterial strain (e.g., Lactococcus lactis IL1403).
-
Appropriate sterile growth medium (e.g., M17 broth for Lactococcus, Tryptic Soy Broth).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
-
Sterile pipette tips and multichannel pipettes.
Procedure:
-
Preparation of Garvicin KS dilutions:
-
Prepare a series of two-fold dilutions of the Garvicin KS stock solution in the appropriate growth medium in the wells of a 96-well microtiter plate. The final volume in each well after adding the inoculum should be 200 µL.
-
-
Inoculum Preparation:
-
Grow the indicator strain overnight in the appropriate liquid medium.
-
Dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) that will result in a final cell density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the Garvicin KS dilutions.
-
Include a positive control well with only the inoculum and medium (no Garvicin KS) to ensure bacterial growth.
-
Include a negative control well with only sterile medium to check for contamination.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal growth temperature for the indicator strain (e.g., 30°C for Lactococcus lactis) for 16-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of Garvicin KS at which there is no visible growth of the indicator bacterium.[4]
-
For a more quantitative measure, the OD600 of each well can be read using a microplate reader. The MIC₅₀ is the concentration of Garvicin KS that causes a 50% reduction in growth compared to the positive control.[7]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No inhibition of growth, even at high Garvicin KS concentrations. | 1. Inactive Garvicin KS. 2. Resistant bacterial strain. 3. High inoculum density. | 1. Verify the activity of your Garvicin KS stock using a known sensitive strain. Ensure proper storage to maintain stability. 2. Confirm the susceptibility of your target strain from literature or previous experiments. 3. Standardize your inoculum carefully to the recommended cell density (e.g., ~5 x 10^5 CFU/mL).[4] |
| Inconsistent MIC results between replicates. | 1. Pipetting errors. 2. Inhomogeneous bacterial suspension. 3. Contamination. | 1. Use calibrated pipettes and ensure proper mixing at each dilution step. 2. Vortex the bacterial inoculum before dispensing it into the wells. 3. Use aseptic techniques throughout the procedure and check the sterility control well. |
| Growth in the negative control well. | Contamination of the growth medium or the microtiter plate. | Discard the results and repeat the assay with fresh, sterile materials. |
| Partial inhibition or "trailing" growth across a range of concentrations. | 1. The bacteriocin may be bacteriostatic rather than bactericidal at certain concentrations. 2. The inoculum was not in the logarithmic growth phase. | 1. Consider performing a Minimum Bactericidal Concentration (MBC) assay to determine the killing activity. 2. Ensure the bacterial culture used for the inoculum is actively growing. |
| Precipitation of Garvicin KS in the wells. | Poor solubility of the bacteriocin preparation in the growth medium. | 1. Check the recommended solvent for Garvicin KS and ensure it is compatible with the assay. 2. Gently warm the stock solution before making dilutions. |
Mandatory Visualizations
Caption: Workflow for Garvicin KS Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. Frontiers | Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions [frontiersin.org]
- 2. Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Improving the in vivo efficacy of Garvicin KS treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Garvicin KS. The information is designed to address specific issues that may be encountered during in vivo experiments aimed at improving the efficacy of Garvicin KS treatment.
Frequently Asked Questions (FAQs)
Q1: What is Garvicin KS and what is its mechanism of action?
Garvicin KS (GarKS) is a class IIb, leaderless, multi-peptide bacteriocin (B1578144) produced by Lactococcus garvieae.[1] Its antimicrobial activity relies on the synergistic action of three distinct peptides: GakA, GakB, and GakC.[1] The primary mechanism of action of Garvicin KS involves pore formation in the cell membrane of susceptible bacteria, leading to membrane disruption and cell death.[2][3] This mode of action is different from many conventional antibiotics that target enzymatic pathways.[4]
Q2: What is the spectrum of activity of Garvicin KS?
Garvicin KS has a broad spectrum of activity, primarily against Gram-positive bacteria. It has shown inhibitory effects against various pathogens, including Listeria monocytogenes, Staphylococcus aureus (including MRSA), Streptococcus agalactiae, and Aeromonas hydrophila.[1][5] However, it has demonstrated limited to no activity against some Gram-negative bacteria such as Salmonella enterica, Klebsiella pneumoniae, and Escherichia coli in certain studies.[1]
Q3: What in vivo models have been used to evaluate Garvicin KS efficacy?
To date, the in vivo efficacy of Garvicin KS has been evaluated in a zebrafish larvae model of Lactococcus garvieae infection and a murine skin infection model using methicillin-resistant Staphylococcus aureus (MRSA).[1][2] In zebrafish larvae, Garvicin KS treatment significantly increased survival rates.[1] In the murine skin infection model, a topical formulation containing Garvicin KS in combination with other antimicrobials effectively eradicated the MRSA infection.[2][6]
Troubleshooting Guide
Problem 1: Low or inconsistent in vivo efficacy of Garvicin KS.
| Potential Cause | Suggested Solution |
| Poor Stability | Garvicin KS peptides can be degraded by proteases in physiological fluids.[7] Consider using a protective delivery system such as liposomes or nanoparticles to enhance stability. For topical applications, formulate Garvicin KS in a suitable vehicle like a hydrogel to maintain its activity at the site of infection. |
| Suboptimal Dosing | The effective dose of Garvicin KS can vary depending on the infection model, bacterial strain, and route of administration. Perform dose-response studies to determine the optimal concentration. In the zebrafish model, concentrations of 3.3-33 µg/mL were protective, while lower concentrations were not.[1] |
| Inadequate Bioavailability | For systemic infections, the route of administration is critical. Direct injection (e.g., intraperitoneal or intravenous) may be more effective than oral administration due to potential degradation in the gastrointestinal tract.[8] Pharmacokinetic studies, if feasible, can provide insights into the bioavailability of Garvicin KS. |
| Bacterial Resistance | While resistance to bacteriocins is generally considered to be low, it can occur.[7] Potential mechanisms include alterations in the bacterial cell membrane or the expression of efflux pumps. Consider combination therapy to overcome potential resistance. |
Problem 2: Difficulty in formulating Garvicin KS for in vivo use.
| Potential Cause | Suggested Solution |
| Peptide Aggregation | Bacteriocins can sometimes aggregate at high concentrations, reducing their efficacy.[9] Formulate Garvicin KS in buffers with optimal pH and ionic strength. The use of solubility-enhancing excipients may also be beneficial. |
| Instability in Formulation | Preformulation studies have shown that Garvicin KS peptides are stable in water and PBS but degrade in simulated wound fluid.[7] When preparing formulations, especially for topical use, it is crucial to use a vehicle that preserves the stability of the peptides. A 5% hydroxypropyl cellulose (B213188) (HPC) formulation has been used successfully in a murine skin infection model.[6] |
Data on In Vivo Efficacy of Garvicin KS
The following tables summarize the available quantitative data from in vivo studies.
Table 1: Efficacy of Garvicin KS in a Zebrafish Larvae Infection Model
| Treatment Group | Concentration | Survival Rate (%) | Reference |
| Garvicin KS | 33 µg/mL | 53 | [1] |
| Garvicin KS | 3.3 µg/mL | 48 | [1] |
| Garvicin KS | ≤0.33 µg/mL | Non-protective | [1] |
| Control (untreated) | - | Not specified, but significantly lower than treated groups | [1] |
Table 2: Efficacy of a Garvicin KS Combination Formulation in a Murine Skin Infection Model with MRSA
| Treatment Group | Key Components | Outcome | Reference |
| Formulation | Garvicin KS, Micrococcin P1, Penicillin G | Eradication of bioluminescent MRSA signal | [2][6] |
| Fucidin Cream (positive control) | Fusidic acid | Reduction, but not complete eradication, of bioluminescent MRSA signal | [6] |
| Vector (negative control) | 5% HPC | No reduction in bioluminescent MRSA signal | [6] |
| Untreated | - | No reduction in bioluminescent MRSA signal | [6] |
Experimental Protocols
1. Murine Skin Infection Model for Topical Garvicin KS Treatment
This protocol is a summary of the methodology used in the study by Ovchinnikov et al. (2020).[2][6]
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Luciferase-expressing MRSA strain (e.g., Xen31).
-
Procedure:
-
Anesthetize the mice.
-
Shave the dorsal area and create a full-thickness wound using a 4-mm biopsy punch.
-
Inoculate the wound with a suspension of the MRSA strain (e.g., 1x10^7 CFU in 5 µL).
-
Allow the infection to establish for 24 hours.
-
Apply the topical formulation containing Garvicin KS directly to the wound. A single application may be sufficient.
-
Monitor the infection progression using an in vivo imaging system to detect the bioluminescent signal from the bacteria.
-
At the end of the experiment, euthanize the mice and homogenize the wound tissue to determine the bacterial load (CFU/gram of tissue).
-
2. Zebrafish Larvae Infection Model
This protocol is a summary of the methodology described by Dubey et al. (2022).[1]
-
Animal Model: Zebrafish larvae (e.g., 3 days post-fertilization).
-
Bacterial Strain: Lactococcus garvieae.
-
Procedure:
-
Distribute zebrafish larvae into a multi-well plate.
-
Expose the larvae to different concentrations of Garvicin KS in the water for a defined period (e.g., 24 hours).
-
Challenge the larvae by immersing them in a solution containing a lethal dose of Lactococcus garvieae.
-
Monitor the survival of the larvae over several days.
-
Record the mortality rates in each treatment group.
-
Visualizations
Caption: Mechanism of action of Garvicin KS on a bacterial cell.
Caption: Troubleshooting workflow for low in vivo efficacy of Garvicin KS.
References
- 1. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacteriocins in the Era of Antibiotic Resistance: Rising to the Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bacteriocins: An Overview of Antimicrobial, Toxicity, and Biosafety Assessment by in vivo Models [frontiersin.org]
- 9. researchrepository.ul.ie [researchrepository.ul.ie]
Technical Support Center: Preventing Proteolytic Degradation of Recombinant Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the proteolytic degradation of recombinant proteins, such as GakB, during expression.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple bands on my SDS-PAGE gel after protein purification, suggesting degradation of my target protein. What are the initial steps I should take?
A1: The presence of multiple bands lower than the expected molecular weight of your target protein is a common indication of proteolytic degradation.[1][2] Initial troubleshooting should focus on two main areas: inhibiting protease activity and optimizing expression conditions to minimize protein susceptibility to proteases.[3][4] It is crucial to determine if the degradation is occurring during expression or during the purification process.[4] You can analyze samples taken immediately before and after cell lysis to pinpoint the timing of degradation.[2]
Q2: What are the most common sources of proteases in recombinant protein expression systems like E. coli?
A2: E. coli, a common host for recombinant protein expression, contains numerous endogenous proteases located in the cytoplasm, periplasm, and inner and outer membranes.[5][6] Key proteases known to contribute to the degradation of heterologous proteins include Lon and OmpT.[7][8] Cellular stress, such as high-level expression of a foreign protein, can also lead to the upregulation of proteases that target misfolded or abnormal proteins.[9][10]
Q3: How can I inhibit protease activity during cell lysis and purification?
A3: A primary strategy is the addition of a protease inhibitor cocktail to your lysis buffer.[4] These cocktails contain a mixture of inhibitors that target various classes of proteases (e.g., serine, cysteine, metalloproteases).[4][11] Performing all purification steps at low temperatures (e.g., 4°C) can also significantly reduce protease activity.[4][12] Minimizing the time between cell lysis and purification is also recommended to limit the exposure of your protein to proteases.[4]
Q4: Can the choice of E. coli host strain affect the stability of my recombinant protein?
A4: Absolutely. Using protease-deficient E. coli strains is a highly effective strategy to prevent proteolytic degradation.[7][13] Strains such as BL21(DE3) are deficient in the Lon and OmpT proteases.[8] Other strains are available that lack additional proteases and may be beneficial if degradation persists.[7]
Q5: How do expression conditions influence protein degradation?
A5: Expression conditions play a critical role in protein folding and stability. High-level expression, often induced by strong promoters and high inducer concentrations, can overwhelm the cellular folding machinery, leading to misfolded protein aggregates that are prone to degradation.[1] Lowering the induction temperature (e.g., 18-25°C), reducing the inducer concentration, and shortening the induction time can promote proper folding and reduce degradation.[1][14]
Troubleshooting Guides
Issue 1: Degradation Occurring During Protein Expression
If you have determined that your protein is being degraded in vivo before cell lysis, consider the following troubleshooting steps.
Experimental Protocol: Optimizing Expression Conditions
-
Culture Preparation: Inoculate a fresh colony of your expression strain into 5 mL of appropriate growth medium with antibiotic selection. Grow overnight at 37°C with shaking.
-
Induction: The next day, inoculate a larger volume of fresh medium with the overnight culture to an OD600 of 0.1. Grow at 37°C to an OD600 of 0.6-0.8.
-
Parameter Testing: Divide the culture into smaller, equal volumes. Test the following conditions:
-
Temperature: Induce cultures at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C).
-
Inducer Concentration: Use a range of inducer concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM IPTG).
-
Induction Time: Harvest cells at various time points post-induction (e.g., 2 hours, 4 hours, overnight).
-
-
Analysis: After induction, harvest a small aliquot of cells from each condition. Lyse the cells and analyze the total cell lysate by SDS-PAGE and Western blot to assess the integrity of your target protein.
Table 1: Effect of Expression Temperature on Protein Integrity
| Temperature (°C) | Inducer (IPTG) | Induction Time (hr) | Full-Length Protein (%) | Degradation Products (%) |
| 37 | 1.0 mM | 4 | 40 | 60 |
| 30 | 1.0 mM | 4 | 65 | 35 |
| 25 | 1.0 mM | 8 | 85 | 15 |
| 18 | 1.0 mM | 16 | 95 | 5 |
Issue 2: Degradation Occurring During Cell Lysis and Purification
If your protein appears intact within the cells but shows degradation after lysis, focus on optimizing your downstream processing steps.
Experimental Protocol: Evaluating Protease Inhibitors
-
Cell Lysis: Resuspend your cell pellet in lysis buffer. Divide the lysate into separate tubes.
-
Inhibitor Addition: Add different commercially available protease inhibitor cocktails to each tube according to the manufacturer's instructions. Include a control with no inhibitors.
-
Incubation: Incubate the lysates at 4°C for a set period (e.g., 1 hour) to simulate the time required for purification.
-
Analysis: Analyze a sample from each tube by SDS-PAGE and Western blot to compare the extent of protein degradation.
Table 2: Efficacy of Different Protease Inhibitor Cocktails
| Condition | Protease Inhibitor Cocktail | Full-Length Protein (%) | Degradation Products (%) |
| Control | None | 30 | 70 |
| Test 1 | Cocktail A (General Use) | 80 | 20 |
| Test 2 | Cocktail B (Bacterial-specific) | 95 | 5 |
| Test 3 | EDTA (Metalloprotease inhibitor) | 50 | 50 |
Advanced Strategies
Using Fusion Tags to Enhance Stability
Fusing your protein of interest to a highly soluble and stable protein partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can protect it from proteolysis.[4] The fusion partner can often be cleaved off after purification if required.
Targeting Protein to a Different Cellular Compartment
If your protein is susceptible to cytoplasmic proteases, targeting it to the periplasm can sometimes reduce degradation.[7] This requires the addition of a periplasmic signal sequence to your protein.
Visual Guides
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. "Approaches to Avoid Proteolysis During Protein Expression and Purifica" by Gary T. Henehan, Barry J. Ryan et al. [arrow.tudublin.ie]
- 4. researchgate.net [researchgate.net]
- 5. E. coli Proteases [uni-due.de]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 9. PROTEASES AND THEIR TARGETS IN ESCHERICHIA COLI1 | Annual Reviews [annualreviews.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Upstream strategies to minimize proteolytic degradation upon recombinant production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Garvicin KS vs. Nisin: A Comparative Analysis of a Novel Bacteriocin and a Classic Lantibiotic Against Staphylococcus aureus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of Garvicin KS and the well-established bacteriocin, nisin, against the formidable pathogen Staphylococcus aureus. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental evaluation.
Executive Summary
Both Garvicin KS, a novel leaderless bacteriocin, and nisin, a widely studied lantibiotic, demonstrate potent activity against Staphylococcus aureus, a leading cause of clinical infections. While nisin has a long history of use and a well-defined dual mechanism of action, Garvicin KS presents as a promising broad-spectrum antimicrobial. This guide synthesizes available data to offer a direct comparison of their efficacy, particularly focusing on their Minimum Inhibitory Concentrations (MICs) against various S. aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA). A key finding from comparative studies is the synergistic action of Garvicin KS and nisin, suggesting distinct modes of action that can be exploited for combination therapies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of Garvicin KS and nisin against Staphylococcus aureus has been quantified in several studies through the determination of their Minimum Inhibitory Concentrations (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for both bacteriocins against various strains of S. aureus. For nisin, activity is often reported in International Units (IU), which has been converted to micrograms (µg) for a standardized comparison, using the conversion factor: 1 IU = 0.025 µg.
| Bacteriocin | Staphylococcus aureus Strain | MIC (µg/mL) | Reference |
| Garvicin KS | S. aureus LMGT 3242 | 32 | [1] |
| Planktonic S. aureus (various strains) | 25 - 50 | ||
| S. aureus (biofilm) | 1300 - 2500 | [2] | |
| Nisin | S. aureus LMGT 3242 | 2.5 | [1] |
| S. aureus (from dairy cattle) | 3.9 - 7.8 | [3] | |
| MRSA | 150 | ||
| S. aureus | 12.5 µM (~42 µg/mL) | ||
| S. aureus ATCC 25923 | 2 | ||
| MRSA (SA-1) | 256 |
Mechanisms of Action: A Tale of Two Strategies
While both bacteriocins are effective against S. aureus, their modes of action are believed to be different, which is supported by their synergistic activity.
Nisin: The Two-Pronged Attack
Nisin employs a well-characterized dual mechanism to kill bacteria[4]. Firstly, it binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway. This binding sequesters Lipid II, thereby inhibiting the formation of the protective peptidoglycan layer. Secondly, the nisin-Lipid II complex acts as a docking site for nisin molecules to insert into the cell membrane, forming pores. These pores disrupt the membrane potential and lead to the leakage of essential cellular components, ultimately causing cell death.
Garvicin KS: The Membrane Destabilizer
The precise mechanism of Garvicin KS is not as extensively detailed as that of nisin. However, as a leaderless bacteriocin, it is suggested to exert its antimicrobial effect by interacting with and destabilizing the bacterial cell membrane. This interaction leads to increased membrane permeability and subsequent cell death. The synergistic effect observed when Garvicin KS is combined with nisin strongly suggests that they have different cellular targets or mechanisms of membrane disruption.
Figure 1. Mechanisms of action for Garvicin KS and Nisin.
Experimental Protocols: Determining Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method. This standard procedure allows for the quantitative assessment of a substance's antimicrobial activity.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A pure culture of the target Staphylococcus aureus strain is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Antimicrobials: The bacteriocins (Garvicin KS or nisin) are serially diluted in the broth medium in a 96-well microtiter plate. This creates a range of concentrations to be tested.
-
Inoculation: Each well containing the diluted antimicrobial is inoculated with the prepared bacterial suspension. A positive control well (containing only broth and bacteria) and a negative control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Figure 2. Broth microdilution workflow.
Conclusion
This comparative guide highlights that both Garvicin KS and nisin are effective antimicrobial agents against Staphylococcus aureus. Nisin's activity is well-documented, and it serves as a benchmark for many antimicrobial studies. Garvicin KS, while a newer discovery, shows considerable promise, particularly in its synergistic relationship with nisin. This synergy opens up new avenues for the development of potent combination therapies to combat challenging S. aureus infections, including those caused by resistant strains. The data and protocols presented here provide a foundation for further research and development in the critical area of novel antimicrobial discovery.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Garvicin KS on Fish and Human Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects of Garvicin KS in comparison to other bacteriocins, supported by experimental data and protocols.
This guide provides a comprehensive overview of the current scientific understanding of the cytotoxicity of Garvicin KS, a bacteriocin (B1578144) produced by Lactococcus garvieae, on both fish and human cell lines. By presenting available experimental data, this document aims to offer an objective comparison with other well-studied bacteriocins, namely nisin and pediocin, to aid in the evaluation of its potential as a therapeutic agent.
Executive Summary
Garvicin KS has demonstrated a favorable safety profile in studies on fish cell lines, exhibiting low to no cytotoxicity at effective antimicrobial concentrations. While direct studies on the impact of Garvicin KS on human cell lines are currently unavailable in the public domain, research on other bacteriocins from Lactococcus garvieae, such as Garvicin Q, suggests a similar lack of toxicity towards human cells. In contrast, other bacteriocins like nisin and pediocin have been shown to exhibit selective cytotoxicity against various human cancer cell lines, indicating a potential for anti-cancer applications. This guide synthesizes the existing data to provide a comparative framework for assessing the cytotoxic profile of Garvicin KS.
Cytotoxicity of Garvicin KS on Fish Cell Lines
Recent studies have investigated the cytotoxic effects of Garvicin KS on fish cell lines, primarily to assess its safety for use in aquaculture as an antimicrobial agent against fish pathogens.
Key Findings:
-
Low Cytotoxicity: In vitro cytotoxicity assays using Chinook salmon embryo (CHSE-214) and Rainbow trout gill (RTG-2) cell lines have shown that Garvicin KS has low cytotoxicity.[1][2]
-
Concentration-Dependent Effect: Cytotoxicity was only observed at the highest tested concentration of 33 µg/mL.[1][2][3] Concentrations equal to or less than 3.3 µg/mL showed no cytotoxic effects on these cell lines.[1][2][3]
-
Assay Method: The lactate (B86563) dehydrogenase (LDH) assay was used to determine cytotoxicity, which measures the release of LDH from damaged cells.[1][3]
Table 1: Cytotoxicity of Garvicin KS on Fish Cell Lines
| Bacteriocin | Cell Line | Concentration (µg/mL) | Cytotoxicity Level | Assay | Reference |
| Garvicin KS | CHSE-214 | 33 | Low | LDH | [1][3] |
| ≤ 3.3 | None | LDH | [1][3] | ||
| Garvicin KS | RTG-2 | 33 | Low | LDH | [1][3] |
| ≤ 3.3 | None | LDH | [1][3] |
Cytotoxicity of Garvicin KS and Other Bacteriocins on Human Cell Lines
As of the latest available research, there are no direct studies on the cytotoxicity of Garvicin KS on human cell lines. However, studies on other bacteriocins from Lactococcus garvieae and other lactic acid bacteria provide valuable comparative insights.
Garvicin Analogs
A study on Garvicin Q , another bacteriocin produced by Lactococcus garvieae, showed no cytotoxic effects on Vero (African green monkey kidney), HepG2 (human liver hepatocarcinoma), and Caco-2 (human colon adenocarcinoma) cell lines at concentrations up to 1 mg/mL, as determined by the MTT assay.[4] Furthermore, a bacteriocin isolated from Lactococcus garvieae subsp. bovis BSN307 did not exhibit cytotoxicity in H9c2 (rat heart myoblasts) cells.[5] These findings suggest that bacteriocins from L. garvieae may generally possess a low toxicity profile towards mammalian cells.
Comparative Bacteriocins: Nisin and Pediocin
In contrast to the limited data on Garvicin KS, the cytotoxic effects of nisin and pediocin on human cell lines, particularly cancer cells, have been more extensively studied.
Nisin:
-
Selective Cytotoxicity: Nisin has demonstrated cytotoxic effects against a range of human cancer cell lines, including those of the head and neck, colon, and breast, often with less toxicity towards normal cells.[6][7]
-
Apoptosis Induction: The mechanism of nisin's anticancer activity is often attributed to the induction of apoptosis.[8][9]
Pediocin:
-
Anticancer Potential: Pediocin PA-1 and its variants have shown cytotoxic activity against human cancer cell lines such as HeLa (cervical adenocarcinoma) and HT29 (colon adenocarcinoma).[10][11][12]
-
Apoptosis Induction: Similar to nisin, pediocin is believed to induce apoptosis in cancer cells.[4][13]
Table 2: Comparative Cytotoxicity of Bacteriocins on Human Cell Lines
| Bacteriocin | Cell Line | Cell Type | IC50 Value | Assay | Reference |
| Garvicin Q | Vero, HepG2, Caco-2 | Monkey Kidney, Human Liver & Colon Carcinoma | Not cytotoxic up to 1 mg/mL | MTT | [4] |
| Nisin | MCF-7 | Human Breast Adenocarcinoma | 105.46 µM | MTT | [14] |
| HepG2 | Human Liver Hepatocellular Carcinoma | 112.25 µM | MTT | [14] | |
| HT29 | Human Colon Adenocarcinoma | 89.9 µM | MTT | [10] | |
| Caco-2 | Human Colorectal Adenocarcinoma | 115 µM | MTT | [10] | |
| HeLa | Human Cervical Carcinoma | 11.5–23 µM | MTT | [9][15] | |
| Pediocin PA-1 | A-549 | Human Lung Carcinoma | 1.6 µM (native) | Not specified | [10] |
| DLD-1 | Human Colon Adenocarcinoma | 1.6 µM (native) | Not specified | [10] | |
| HT29 | Human Colon Adenocarcinoma | 53.7-55.0% inhibition | MTT | [10] | |
| HeLa | Human Cervical Carcinoma | 15.6-52.3% inhibition | MTT | [10] | |
| Pediocin CP2 | MCF-7 | Human Breast Adenocarcinoma | >75% viability loss at 25 µg/ml | MTT | [3] |
| HepG2 | Human Liver Hepatocellular Carcinoma | >90% viability loss at 25 µg/ml | MTT | [3] |
Experimental Protocols
The following are generalized protocols for the two most common cytotoxicity assays mentioned in the cited literature.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[5][16][17][18][19][20][21]
Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan (B1609692) product. The amount of formazan is proportional to the amount of LDH released and is measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the bacteriocin (e.g., Garvicin KS) and appropriate controls (vehicle control, positive control for maximum LDH release).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C.
-
Supernatant Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Reaction Mixture: Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes in the dark.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13][18][22][23]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with different concentrations of the bacteriocin and controls.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculation: Determine the cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
General Mechanism of Bacteriocin-Induced Apoptosis
While the specific signaling pathways for Garvicin KS are yet to be elucidated, the general mechanism by which bacteriocins like nisin and pediocin induce apoptosis in cancer cells involves the intrinsic (mitochondrial) pathway.[8][11][15][24][25]
Caption: General intrinsic apoptosis pathway induced by bacteriocins in cancer cells.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a bacteriocin.
Caption: A generalized workflow for in vitro cytotoxicity testing of bacteriocins.
Conclusion
Garvicin KS demonstrates a promising safety profile with low cytotoxicity against fish cell lines, supporting its potential application in aquaculture. While direct evidence of its effect on human cells is lacking, related bacteriocins from Lactococcus garvieae have not shown significant toxicity. This is in contrast to other bacteriocins like nisin and pediocin, which exhibit selective cytotoxicity towards cancer cells, suggesting a different potential therapeutic application. Further research is imperative to fully characterize the cytotoxic profile of Garvicin KS on a range of human normal and cancerous cell lines to determine its safety and potential for human therapeutic use. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and antimicrobial research.
References
- 1. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. Garvieacin Q, a Novel Class II Bacteriocin from Lactococcus garvieae BCC 43578 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
- 6. In Vitro Cytotoxic Activity of a Lactococcus lactis Antimicrobial Peptide Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glycated nisin enhances nisin's cytotoxic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microcin E492, a channel-forming bacteriocin from Klebsiella pneumoniae, induces apoptosis in some human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. office2.jmbfs.org [office2.jmbfs.org]
- 17. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. tiarisbiosciences.com [tiarisbiosciences.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. content.abcam.com [content.abcam.com]
- 22. Frontiers | Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions [frontiersin.org]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Garvicin KS: A Promising Bacteriocin for Combating Fish Pathogens - An In Vivo Efficacy Analysis in a Zebrafish Model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Garvicin KS's performance against bacterial pathogens, supported by experimental data from in vivo validation studies using a zebrafish infection model. As the aquaculture industry grapples with the escalating threat of antimicrobial resistance, bacteriocins like Garvicin KS are emerging as viable alternatives to traditional antibiotics.
Executive Summary
Garvicin KS, a bacteriocin (B1578144) produced by Lactococcus garvieae, has demonstrated significant protective effects in a zebrafish model of Lactococcus garvieae infection. In vivo studies reveal a dose-dependent increase in survival rates of infected zebrafish larvae, highlighting its potential as a therapeutic agent in aquaculture. This guide delves into the experimental data supporting Garvicin KS's efficacy, provides detailed experimental protocols for in vivo validation, and visually represents the key experimental workflow.
Performance Comparison: Garvicin KS Efficacy
The in vivo efficacy of Garvicin KS was evaluated in a zebrafish larval model of Lactococcus garvieae infection. The primary endpoint was the survival rate of the zebrafish larvae post-infection.
In Vivo Efficacy of Garvicin KS against Lactococcus garvieae in Zebrafish Larvae
| Treatment Group | Concentration (µg/mL) | Survival Rate (%)[1][2][3][4] |
| Garvicin KS | 33 | 53 |
| Garvicin KS | 3.3 | 48 |
| Garvicin KS | 0.33 | 13.33 |
| Garvicin KS | 0.033 | 16.66 |
| Garvicin KS | 0.0033 | 13.33 |
| PBS (Control) | N/A | ~10-20 |
The data clearly indicates that Garvicin KS at concentrations of 33 µg/mL and 3.3 µg/mL significantly increased the survival of zebrafish larvae challenged with a lethal dose of Lactococcus garvieae.[1][2][3][4] Lower concentrations did not offer a significant protective effect compared to the control group.
While direct comparative studies of Garvicin KS against specific antibiotics in a zebrafish model are not yet published, the demonstrated efficacy positions it as a promising alternative. Traditional antibiotic treatments in aquaculture are facing challenges due to the rise of resistant strains.[5] Bacteriocins, with their different mode of action, are often effective against antibiotic-resistant pathogens.[5]
In Vitro Inhibitory Spectrum of Garvicin KS
Prior to in vivo testing, the inhibitory activity of Garvicin KS was assessed against a panel of fish and foodborne pathogens.
| Pathogen | Inhibition by Garvicin KS[1][2][3] |
| Lactococcus garvieae (multiple strains) | Yes |
| Streptococcus agalactiae (serotypes Ia and Ib) | Yes |
| Aeromonas hydrophila | Yes |
| Aeromonas salmonicida (strain 6421) | Yes |
| Edwardsiella tarda | No |
| Yersinia ruckeri | No |
| Salmonella enterica | No |
| Klebsiella pneumoniae | No |
| Escherichia coli | No |
Garvicin KS exhibits a broad spectrum of activity against several key Gram-positive and some Gram-negative fish pathogens.[1][2][3]
Experimental Protocols
Reproducibility of in vivo experiments is paramount. Below are the detailed methodologies for the zebrafish infection model used to validate Garvicin KS efficacy.
Zebrafish Larvae Infection Model
This protocol outlines the key steps for assessing the protective effect of a therapeutic agent against a bacterial pathogen in zebrafish larvae.
1. Animal Model:
-
Wild-type zebrafish (Danio rerio) larvae at 2 days post-fertilization (dpf) are used.
-
Larvae are maintained in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) at 28°C.
2. Bacterial Culture:
-
Lactococcus garvieae is grown in an appropriate broth medium (e.g., Tryptic Soy Broth) at 30°C to the mid-logarithmic phase.
-
The bacterial culture is washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
3. Microinjection Procedure:
-
Zebrafish larvae are anesthetized using tricaine (B183219) methanesulfonate (B1217627) (MS-222).
-
A microinjection needle is loaded with the bacterial suspension.
-
A precise volume (e.g., 1 nL) of the bacterial suspension is injected into the yolk sac of each larva.
4. Treatment Administration:
-
Immediately following infection, larvae are transferred to fresh E3 medium containing the test compound (Garvicin KS at various concentrations) or a vehicle control (PBS).
5. Monitoring and Data Collection:
-
Larvae are monitored for survival over a defined period (e.g., 96 hours).
-
Mortality is recorded at regular intervals.
-
Survival curves are generated and statistical analysis (e.g., Kaplan-Meier survival analysis) is performed to determine the significance of the treatment effect.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the in vivo validation of Garvicin KS in the zebrafish infection model.
References
- 1. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions [frontiersin.org]
A Structural Showdown: GakB Versus Other Leaderless Bacteriocin Peptides
A detailed comparative guide for researchers and drug development professionals on the structural nuances of GakB and other notable leaderless bacteriocin (B1578144) peptides. This guide provides a quantitative analysis of their structural features, detailed experimental methodologies for their characterization, and visual representations of their comparative workflows.
Leaderless bacteriocins, a unique class of ribosomally synthesized antimicrobial peptides, are distinguished by their lack of an N-terminal leader sequence, a feature that sets them apart from the majority of other bacteriocins. This structural simplicity, however, belies a diversity in their three-dimensional conformations and mechanisms of action. Among these, GakB, a component of the three-peptide garvicin KS system produced by Lactococcus garvieae, presents an intriguing case for structural comparison. This guide delves into a detailed structural analysis of GakB alongside other well-characterized leaderless bacteriocins, including Lacticin Q, Aureocin A53, and BHT-B, offering a valuable resource for researchers in antimicrobial drug discovery.
Quantitative Structural Comparison
The following table summarizes key quantitative structural data for GakB and other selected leaderless bacteriocin peptides, providing a clear and concise comparison of their physical and structural properties.
| Feature | GakB (Garvicin KS) | Lacticin Q | Aureocin A53 | BHT-B |
| Amino Acid Sequence | MGAIIKAGAKIIGKGLLGGAAGGATYGGLKKIFG[1] | fM-AGFLKVVQLLAKYGSKAVQWAWANKGKILDWLNAGQAIDWVVSKIKQILG[2][3] | fM-GASKFWKVLKKVAKALKKVAGWLGKGVGWVGGWVGKIKQILG[4] | MNYGVLMEFLKSLGFIPALKNAFGPAVATGGGLFGA |
| Number of Residues | 34[1] | 53 | 51 | 38 |
| Molecular Weight (Da) | 3161.08 | 5926.50 | 6012.5 | 3939.7 |
| PDB ID | Not Available | 2N8P, 7P5R | 2N8O | Not Available |
| Secondary Structure | Predicted to be largely α-helical | Four α-helices | Four α-helices | Predicted to be α-helical |
| Key Structural Motif | Part of a multi-peptide system | Saposin-like fold | Saposin-like fold | LsbB-like peptide |
| N-terminus | Unmodified Methionine | Formylated Methionine | Formylated Methionine | Unmodified Methionine |
Experimental Protocols
The determination of the three-dimensional structures of bacteriocins relies on a combination of sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited in the structural analysis of these peptides.
Bacteriocin Purification
A multi-step purification process is typically employed to isolate bacteriocins to a high degree of purity, essential for subsequent structural and functional studies.
Workflow for Bacteriocin Purification
Protocol:
-
Precipitation: The bacteriocin is precipitated from the culture supernatant using methods like acetone or ammonium sulfate precipitation. For instance, lacticin Q was purified from the culture supernatant of Lactococcus lactis QU 5 by acetone precipitation.
-
Cation-Exchange Chromatography: The resuspended precipitate is then subjected to cation-exchange chromatography to separate the positively charged bacteriocin from other proteins.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using RP-HPLC, which separates molecules based on their hydrophobicity. This step is crucial for obtaining a highly pure peptide sample.
-
Purity and Identity Confirmation: The purity and molecular mass of the final sample are confirmed by techniques such as SDS-PAGE and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and small proteins in solution.
Protocol for NMR Structure Determination:
-
Sample Preparation: A concentrated and highly pure sample of the bacteriocin (typically >1 mM) is prepared in a suitable buffer, often containing a mixture of H₂O/D₂O or membrane-mimicking environments like detergent micelles (e.g., dodecylphosphocholine) to solubilize the peptide and mimic a biological membrane.
-
NMR Data Acquisition: A series of multi-dimensional NMR experiments are performed, including:
-
2D ¹H-¹⁵N HSQC: To obtain a fingerprint of the protein, with each peak corresponding to a specific amino acid residue.
-
3D Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): These are used to assign the chemical shifts of the backbone and side-chain atoms of each amino acid in the peptide sequence.
-
3D ¹⁵N-edited NOESY-HSQC: This experiment provides distance restraints between protons that are close in space (< 5 Å), which is crucial for determining the tertiary structure of the peptide.
-
-
Structure Calculation and Refinement: The collected NMR data (chemical shift assignments and distance restraints) are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH). An ensemble of structures is generated, and the final structure is refined and validated based on stereochemical quality and agreement with the experimental data.
X-ray Crystallography
For bacteriocins that can be crystallized, X-ray crystallography can provide a high-resolution atomic model of their structure.
Protocol for X-ray Crystallography:
-
Crystallization: The purified bacteriocin is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to find conditions that promote the growth of well-ordered crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination:
-
Phasing: The phase information, which is lost during the diffraction experiment, is determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques.
-
Model Building and Refinement: An initial atomic model is built into the electron density map and then refined to improve its fit to the experimental data and to ensure good stereochemistry. The quality of the final model is assessed using various validation tools.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of peptides in solution.
Protocol for CD Spectroscopy:
-
Sample Preparation: A dilute solution of the purified bacteriocin (typically in the micromolar range) is prepared in a suitable buffer.
-
CD Spectra Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm). The shape and magnitude of the spectrum are indicative of the secondary structure content.
-
Data Analysis: The obtained CD spectra are analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures in the peptide. For example, the CD spectrum of Lacticin Q indicated the presence of α-helical structures.
Structural Comparison and Insights
Leaderless bacteriocins, despite their lack of a leader peptide, exhibit a range of structural diversity. A prominent structural motif found in many of these peptides, including Lacticin Q and Aureocin A53, is the saposin-like fold . This fold is characterized by a compact globular structure composed of several α-helices arranged around a hydrophobic core. This structural architecture is believed to be crucial for their interaction with and disruption of bacterial cell membranes.
While the experimentally determined three-dimensional structure of GakB is not yet available in public databases, its amino acid sequence suggests a propensity to form α-helical structures, a common feature among leaderless bacteriocins. As a component of the multi-peptide Garvicin KS system, the structure and function of GakB are likely intertwined with its partner peptides, GakA and GakC. The synergistic action of these peptides is a key area for future structural and mechanistic investigations.
In contrast, other leaderless bacteriocins, such as those belonging to the LsbB-like group, may adopt different structural conformations. The diversity in their primary sequences, as seen in the comparison table, likely dictates their unique three-dimensional folds and, consequently, their target specificity and mode of action.
Logical Relationship of Structural Analysis
Conclusion
The structural comparison of GakB with other leaderless bacteriocin peptides highlights both conserved structural themes and significant diversity within this class of antimicrobial peptides. While the saposin-like fold appears to be a common structural scaffold for many leaderless bacteriocins, the unique sequences and multi-component nature of systems like Garvicin KS suggest novel structural and functional paradigms. Further elucidation of the three-dimensional structure of GakB, both alone and in complex with its partner peptides and target membranes, will be crucial for a comprehensive understanding of its mechanism of action and for harnessing its potential in the development of new antimicrobial agents. The experimental protocols detailed in this guide provide a robust framework for researchers to pursue these and other exciting questions in the field of bacteriocin research.
References
- 1. garvicin KS | AgriBiotix [agribiotix.com]
- 2. Structural Analysis and Characterization of Lacticin Q, a Novel Bacteriocin Belonging to a New Family of Unmodified Bacteriocins of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Biochemical characterisation and genetic analysis of aureocin A53, a new, atypical bacteriocin from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Garvicin KS and Pediocin Antimicrobial Spectra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial spectra of two prominent bacteriocins: Garvicin KS and Pediocin. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data, aiding in the evaluation of their potential as antimicrobial agents.
Introduction to Garvicin KS and Pediocin
Garvicin KS is a multi-peptide bacteriocin (B1578144) produced by Lactococcus garvieae. It is known for its broad inhibitory spectrum against Gram-positive bacteria and its unusual ability to inhibit certain Gram-negative species, such as Acinetobacter.[1][2]
Pediocin , a well-characterized Class IIa bacteriocin, is produced by several species of Pediococcus. It is particularly recognized for its potent activity against the foodborne pathogen Listeria monocytogenes.[3][4] Pediocins are generally heat-stable and active over a range of pH values.[5]
Comparative Antimicrobial Spectra: Quantitative Analysis
The antimicrobial efficacy of Garvicin KS and pediocin has been quantified against a variety of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature. It is important to note that MIC values can vary between studies due to differences in experimental conditions.
| Target Microorganism | Garvicin KS MIC | Pediocin PA-1 MIC |
| Gram-Positive Bacteria | ||
| Lactococcus lactis | 5 - 80 BU/mL | - |
| Enterococcus spp. | 5 - 80 BU/mL | - |
| Listeria monocytogenes | 320 - 2560 BU/mL | 0.10 - 7.34 ng/mL, 54.7 AU/mL |
| Staphylococcus aureus | >2560 BU/mL (some strains) | Inhibited |
| Clostridium perfringens | - | Inhibited |
| Gram-Negative Bacteria | ||
| Acinetobacter baumannii | 2560 BU/mL | - |
| Acinetobacter calcoaceticus | 2560 BU/mL | - |
| Acinetobacter lwoffii | 2560 BU/mL | - |
| Escherichia coli | No inhibition | - |
| Klebsiella pneumoniae | No inhibition | - |
| Salmonella enterica | No inhibition | - |
Note: BU/mL stands for Bacteriocin Units per milliliter, and AU/mL stands for Arbitrary Units per milliliter. These are measures of bacteriocin activity.
Experimental Protocols
The determination of the antimicrobial spectra of Garvicin KS and pediocin typically involves one of the following standardized methods:
Agar (B569324) Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
Protocol:
-
Preparation of Indicator Lawn: A soft agar overlay is seeded with a standardized inoculum of the indicator microorganism. This overlay is poured onto a solid agar base plate.
-
Well Formation: Wells are aseptically cut into the agar plate.
-
Application of Bacteriocin: A specific volume of the bacteriocin solution (either purified or as a cell-free supernatant) is added to each well.
-
Incubation: The plates are incubated under conditions optimal for the growth of the indicator strain.
-
Observation: The plates are examined for the presence of a clear zone of inhibition around the wells, indicating the suppression of microbial growth by the bacteriocin. The diameter of this zone is proportional to the antimicrobial activity.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a bacteriocin.
Protocol:
-
Serial Dilutions: The bacteriocin is serially diluted in a suitable broth medium in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Controls: Positive (microorganism with no bacteriocin) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the growth of the test organism.
-
MIC Determination: The MIC is defined as the lowest concentration of the bacteriocin that results in the complete inhibition of visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density using a microplate reader.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the antimicrobial spectrum of a bacteriocin using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Logical Relationship of Bacteriocin Activity
The interaction between a bacteriocin and a target microorganism leading to inhibition can be visualized as a logical pathway.
Caption: Simplified pathway of bacteriocin-mediated cell inhibition.
Conclusion
Both Garvicin KS and pediocin demonstrate significant antimicrobial properties, albeit with different optimal target spectra. Garvicin KS exhibits a broad-spectrum activity against a wide range of Gram-positive bacteria and uniquely against Acinetobacter species, making it a candidate for applications where broad coverage is required. Pediocin's high potency against Listeria monocytogenes solidifies its importance in food safety and preservation. The choice between these bacteriocins would depend on the specific application and the target pathogens. Further research into synergistic effects and delivery mechanisms will continue to enhance their potential in various fields.
References
- 1. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, Pediocin PA-1, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
Validating the Role of a Novel Peptide in Target Cell Membrane Disruption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy and mechanism of action of a novel peptide, herein referred to as GakB, in disrupting target cell membranes. By comparing its performance with established alternatives and detailing robust experimental protocols, this document serves as a practical resource for the preclinical assessment of new antimicrobial and cytolytic peptides.
The therapeutic potential of peptides that target cellular membranes is a promising frontier in combating drug-resistant pathogens and developing novel anticancer agents.[1][2][3][4] Their mechanism, often involving the physical disruption of the membrane bilayer, presents a lower propensity for resistance development compared to traditional antibiotics that act on specific intracellular targets.[3][5] This guide outlines the essential assays required to characterize the bioactivity, selectivity, and membrane-disrupting properties of a novel peptide.
Comparative Efficacy of GakB with Alternative Antimicrobial Peptides (AMPs)
A critical step in validating a new peptide is to benchmark its performance against well-characterized alternatives. The following table summarizes the antimicrobial activity of our hypothetical peptide, GakB, in comparison to other known AMPs. The data includes Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key indicators of antimicrobial potency.
| Peptide | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Hemolytic Activity (HC50 in µg/mL) | Cytotoxicity (CC50 in µg/mL against HEK293 cells) |
| GakB (hypothetical) | E. coli | 16 | 32 | > 200 | > 150 |
| P. aeruginosa | 32 | 64 | |||
| S. aureus | 8 | 16 | |||
| LL-37 | E. coli | 10 | 20 | 150 | 100 |
| P. aeruginosa | 25 | 50 | |||
| S. aureus | 5 | 10 | |||
| Melittin | E. coli | 2 | 4 | 5 | 10 |
| P. aeruginosa | 4 | 8 | |||
| S. aureus | 1 | 2 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of a peptide's function. The following sections provide step-by-step protocols for key experiments.
Antimicrobial Activity Assays
a) Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: Mueller-Hinton Broth (MHB), bacterial strains, 96-well microtiter plates, peptide stock solution, spectrophotometer.
-
Protocol:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Serially dilute the GakB peptide in MHB in the wells of a 96-well plate.
-
Add the bacterial suspension to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration with no visible bacterial growth.
-
b) Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Protocol:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Spread the aliquot onto an agar (B569324) plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
-
Hemolytic Activity Assay
This assay assesses the peptide's toxicity to mammalian erythrocytes, a measure of its selectivity for microbial over host cells.[6]
-
Materials: Fresh human red blood cells (hRBCs), Phosphate-Buffered Saline (PBS), Triton X-100, peptide solution.
-
Protocol:
-
Wash hRBCs with PBS until the supernatant is clear. Resuspend to a 4% (v/v) solution.
-
Add serial dilutions of the GakB peptide to a 96-well plate.
-
Add the hRBC suspension to each well.
-
Include a negative control (PBS) and a positive control (Triton X-100 for 100% hemolysis).
-
Incubate at 37°C for 1 hour.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cellular viability and proliferation, and therefore the cytotoxic effects of a compound.[7][8][9]
-
Materials: Human Embryonic Kidney (HEK293) cells, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (B87167) (DMSO).[7][8][9]
-
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of the GakB peptide and incubate for another 24-48 hours.[7][9]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[7][8][9]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[7][8][9]
-
Cell viability is calculated as a percentage of the untreated control cells.
-
Membrane Permeabilization Assays
These assays provide direct evidence of membrane disruption.
a) Outer Membrane Permeabilization (NPN Uptake Assay)
The N-phenyl-1-naphthylamine (NPN) fluorescent probe is used to assess outer membrane permeability in Gram-negative bacteria.[10][11]
-
Protocol:
-
Wash and resuspend mid-logarithmic phase Gram-negative bacteria in a buffer.
-
Add NPN to the bacterial suspension.
-
Measure the baseline fluorescence.
-
Add the GakB peptide and monitor the increase in fluorescence over time, which indicates the uptake of NPN into the disrupted outer membrane.[11]
-
b) Inner Membrane Permeabilization (SYTOX Green Uptake Assay)
SYTOX Green is a fluorescent dye that cannot cross the membrane of live cells. Its fluorescence increases significantly upon binding to nucleic acids, indicating a compromised inner membrane.[5][12]
-
Protocol:
-
Wash and resuspend bacteria in a suitable buffer.
-
Add SYTOX Green to the suspension.
-
Add the GakB peptide and measure the fluorescence intensity over time. A rapid increase in fluorescence indicates inner membrane permeabilization.[12]
-
Visualizations
The following diagrams illustrate the conceptual and experimental frameworks for validating GakB's role in membrane disruption.
Caption: Proposed mechanism of GakB-mediated membrane disruption.
Caption: Experimental workflow for validating GakB's bioactivity.
References
- 1. Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria [explorationpub.com]
- 2. Antimicrobial peptides - Wikipedia [en.wikipedia.org]
- 3. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of antimicrobial γ-AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 6. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 8. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. transresurology.com [transresurology.com]
- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Garvicin KS vs. other bacteriocins for food safety applications
A Comparative Guide to Garvicin KS and Other Bacteriocins for Food Safety Applications
Introduction
Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, are gaining significant attention as natural food preservatives. Their targeted antimicrobial activity against foodborne pathogens and spoilage bacteria offers a promising alternative to chemical preservatives. This guide provides a detailed comparison of Garvicin KS, a multi-peptide bacteriocin (B1578144), with three other well-characterized bacteriocins: Nisin, Pediocin, and Lacticin 3147, focusing on their potential applications in food safety.
Mechanism of Action
The efficacy of bacteriocins stems from their distinct mechanisms of action, primarily targeting the cell membrane of susceptible bacteria.
-
Garvicin KS: This is a leaderless, multi-peptide bacteriocin composed of three peptides: GakA, GakB, and GakC.[1] It exhibits a broad spectrum of activity against many Gram-positive pathogens by disrupting the cell membrane of target organisms.[2] The precise receptor for Garvicin KS has not been definitively identified, but it is known to be potent against a variety of pathogens including Listeria, Enterococcus, Bacillus, and Staphylococcus.[2]
-
Nisin: As a Class I bacteriocin, or lantibiotic, nisin utilizes a dual mode of action. It binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby inhibiting cell wall formation. Subsequently, it inserts into the cell membrane to form pores, leading to the dissipation of the proton motive force and cell death.[3][4][5][6][7]
-
Pediocin: A Class IIa bacteriocin, pediocin primarily acts by forming pores in the cytoplasmic membrane of target bacteria.[8][9][10][11] This leads to the leakage of intracellular components and dissipation of the membrane potential.[8]
-
Lacticin 3147: This is a two-peptide lantibiotic (LtnA1 and LtnA2) that acts synergistically.[12][13][14] LtnA1 binds to Lipid II, inhibiting cell wall synthesis, which then facilitates the insertion of LtnA2 into the membrane to form pores.[12][15]
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a bacteriocin's potency against specific microorganisms. The following table summarizes available MIC data for Garvicin KS, Nisin, Pediocin, and Lacticin 3147 against common foodborne pathogens. It is important to note that direct comparative studies are limited, and MIC values can vary based on the specific strains and experimental conditions used.
| Bacteriocin | Target Microorganism | MIC (µg/mL) |
| Garvicin KS | Listeria monocytogenes | 0.07 - 0.95 |
| Staphylococcus aureus (including MRSA) | 30 - 2500 | |
| Escherichia coli | No inhibition | |
| Salmonella enterica | No inhibition | |
| Nisin | Listeria monocytogenes | 1.15 - 16.4 |
| Staphylococcus aureus (including MRSA) | 0.5 - 16 | |
| Clostridium perfringens | 0.04 - 0.16 | |
| Pediocin | Listeria monocytogenes | 0.01 - 1.0 |
| Staphylococcus aureus | >100 | |
| Clostridium perfringens | 0.1 - 1.0 | |
| Lacticin 3147 | Listeria monocytogenes | 0.05 - 0.4 |
| Staphylococcus aureus (including MRSA) | 1.9 - 15.4 | |
| Vancomycin-Resistant Enterococci (VRE) | 1.9 - 7.7 |
Physicochemical Stability
The stability of bacteriocins under various pH and temperature conditions is critical for their application in food processing and storage.
| Bacteriocin | pH Stability | Temperature Stability |
| Garvicin KS | Data not available | Heat-stable |
| Nisin | Stable in acidic conditions (pH 2-5), activity decreases at neutral to alkaline pH | Heat-stable, especially at low pH |
| Pediocin | Stable over a wide pH range (pH 2-9) | Heat-stable, retains activity after heating at 100°C |
| Lacticin 3147 | Active at physiological pH | Heat-stable |
Regulatory Status
-
Nisin: Widely approved for use in various food products in numerous countries, including the USA and the European Union.
-
Pediocin: Approved for use in some food applications in the USA.
-
Garvicin KS & Lacticin 3147: Not yet approved as food additives. Their use is currently limited to research applications.
Experimental Protocols
Protocol for MIC Determination by Broth Microdilution Method
This method is used to determine the minimum concentration of a bacteriocin that inhibits the visible growth of a microorganism.[16][17][18][19][20]
Materials:
-
Sterile 96-well microtiter plates
-
Bacteriocin stock solution
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum, adjusted to 0.5 McFarland standard
-
Sterile diluent (e.g., broth or sterile water)
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the bacteriocin stock solution in the broth medium across the wells of the microtiter plate. Typically, 100 µL of broth is added to all wells, and then 100 µL of the bacteriocin stock is added to the first well and serially diluted.
-
The final volume in each well should be 100 µL after dilution.
-
Prepare a bacterial inoculum suspension in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[18]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 5 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.
-
Include a positive control (broth with inoculum, no bacteriocin) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of the bacteriocin that completely inhibits visible growth of the microorganism.[17][18]
Protocol for Bacteriocin Stability Assessment (pH and Temperature)
This protocol assesses the stability of a bacteriocin's antimicrobial activity after exposure to different pH values and temperatures.[21][22][23][24][25]
pH Stability:
-
Adjust the pH of the bacteriocin solution to various values (e.g., 2, 4, 6, 8, 10) using sterile HCl or NaOH.
-
Incubate the pH-adjusted solutions at a specific temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Neutralize the pH of all samples back to 7.0.
-
Determine the remaining antimicrobial activity of each sample using an agar (B569324) well diffusion assay or by determining the MIC.
-
Compare the activity of the treated samples to an untreated control to determine the percentage of activity retained.
Temperature Stability:
-
Aliquot the bacteriocin solution into separate tubes.
-
Incubate the tubes at different temperatures (e.g., 60°C, 80°C, 100°C, and 121°C) for a defined time (e.g., 15, 30, 60 minutes).
-
Cool the samples to room temperature.
-
Determine the remaining antimicrobial activity of each sample using an agar well diffusion assay or by determining the MIC.
-
Compare the activity of the treated samples to an untreated control to determine the percentage of activity retained.
Visualizations
Caption: Nisin biosynthesis is a multi-step process involving post-translational modification and is regulated by a two-component system.
Caption: Pediocin biosynthesis involves the processing and transport of a precursor peptide, regulated by a quorum-sensing mechanism.
Caption: Lacticin 3147's synergistic two-peptide mechanism involves binding to Lipid II and subsequent pore formation in the cell membrane.
Caption: A general workflow for the characterization of bacteriocins, from isolation to comparative analysis.
Conclusion
Garvicin KS, Nisin, Pediocin, and Lacticin 3147 each present a unique profile of antimicrobial activity and physicochemical properties. Nisin is a well-established, broad-spectrum food preservative, particularly effective in acidic foods. Pediocin shows excellent stability and potent activity against Listeria, making it valuable for meat and dairy products. Lacticin 3147, with its potent synergistic activity, demonstrates significant potential, especially against antibiotic-resistant strains. Garvicin KS is a promising novel bacteriocin with a broad inhibitory spectrum against Gram-positive pathogens. Further research, particularly direct comparative studies on its efficacy and stability in different food matrices, is necessary to fully realize its potential in food safety applications. The selection of an appropriate bacteriocin will ultimately depend on the specific food product, target pathogens, and processing conditions.
References
- 1. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel pathways in bacteriocin synthesis by lactic acid bacteria with special reference to ethnic fermented foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mode of action of the lantibiotic lacticin 3147--a complex mechanism involving specific interaction of two peptides and the cell wall precursor lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequential actions of the two component peptides of the lantibiotic lacticin 3147 explain its antimicrobial activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmaceutical design of a delivery system for the bacteriocin lacticin 3147 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. protocols.io [protocols.io]
- 20. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 21. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jag.journalagent.com [jag.journalagent.com]
- 24. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Lack of Cross-Resistance Between Garvicin KS and Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global rise in antibiotic resistance necessitates the exploration of novel antimicrobial agents with modes of action distinct from conventional antibiotics. Garvicin KS, a bacteriocin (B1578144) produced by Lactococcus garvieae, has emerged as a promising candidate. This guide provides a comparative analysis of Garvicin KS's performance against antibiotic-resistant bacteria, summarizing key experimental data and methodologies. The evidence strongly suggests a lack of cross-resistance between Garvicin KS and traditional antimicrobials, positioning it as a potential alternative or synergistic partner in combating multidrug-resistant pathogens.
Performance of Garvicin KS Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Studies have demonstrated that Garvicin KS is effective against MRSA, a significant threat in both hospital and community settings.[1][2][3][4] This inherent activity against an antibiotic-resistant strain indicates that the mechanism of methicillin (B1676495) resistance does not confer resistance to Garvicin KS.
Table 1: Minimum Inhibitory Concentrations (MIC) of Garvicin KS against Planktonic MRSA
| Bacterial Strain | Resistance Profile | Garvicin KS MIC (µg/mL) | Reference |
| S. aureus USA300 | MRSA | 25 - 50 | [1] |
| S. aureus ATCC 33591 | MRSA | 25 - 50 | |
| MRSA (unspecified strain) | MRSA | 32 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Garvicin KS against MRSA Biofilms
Biofilms present a significant challenge in treating infections due to their increased tolerance to antimicrobials. Garvicin KS has shown activity against MRSA biofilms, albeit at higher concentrations than required for planktonic cells.
| Bacterial Strain | Resistance Profile | Garvicin KS MIC (mg/mL) | Reference |
| S. aureus USA300 | MRSA | 1.3 - 2.5 | |
| S. aureus ATCC 33591 | MRSA | > 2.5 |
Synergistic Activity with Beta-Lactam Antibiotics
A compelling finding is the synergistic effect observed when Garvicin KS is combined with penicillin G against MRSA. This synergy not only enhances the killing of MRSA but can also re-sensitize these resistant strains to penicillin G. This phenomenon strongly suggests that Garvicin KS and beta-lactams have different mechanisms of action and that there is no cross-resistance. In fact, their combined use can overcome existing antibiotic resistance.
Table 3: Synergistic MIC Reduction in a Three-Component Mixture
A study on a therapeutic formulation highlighted a significant reduction in the MICs of Garvicin KS, micrococcin (B1169942) P1 (another bacteriocin), and penicillin G when used in combination against an MRSA strain.
| Antimicrobial | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction | Reference |
| Garvicin KS | 32 | 2 | 16 | |
| Micrococcin P1 | 2.5 | 0.04 | 62 | |
| Penicillin G | >2500 | 2 | >1250 |
Experimental Protocols
The data presented in this guide were primarily generated using the following standard microbiology protocols.
Minimum Inhibitory Concentration (MIC) Determination for Planktonic Cells
The MIC of Garvicin KS is determined by a broth microdilution method.
-
Preparation of Bacterial Inoculum: An overnight culture of the test bacterium (e.g., MRSA) is diluted to a standardized concentration (typically 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antimicrobial: Garvicin KS is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted Garvicin KS.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of Garvicin KS that completely inhibits visible growth of the bacterium.
Biofilm Susceptibility Testing (Biofilm-Oriented Antimicrobial Test - BOAT)
This assay is used to determine the efficacy of antimicrobials against established biofilms.
-
Biofilm Formation: Bacteria are allowed to form biofilms in a 96-well plate for a specified period (e.g., 24 hours).
-
Antimicrobial Treatment: The planktonic cells are removed, and fresh medium containing serial dilutions of Garvicin KS is added to the wells with the established biofilms.
-
Incubation: The plate is incubated for a further 24 hours.
-
Viability Assessment: The viability of the biofilm-embedded bacteria is assessed using a metabolic indicator dye (e.g., resazurin). The reduction in metabolic activity corresponds to the antimicrobial effect.
Visualizing the Rationale and Workflow
The following diagrams illustrate the conceptual framework for why bacteriocins like Garvicin KS are being investigated as antibiotic alternatives and the general workflow for assessing antimicrobial synergy.
Caption: Rationale for investigating bacteriocins as antibiotic alternatives.
Caption: Experimental workflow for determining antimicrobial synergy.
Conclusion
References
The Efficacy of Garvicin KS in Treating Mastitis: A Comparative Analysis with Conventional Antibiotics
For Immediate Release
In the ongoing battle against bovine mastitis, a costly and pervasive disease in the dairy industry, researchers are increasingly exploring alternatives to conventional antibiotics. This guide provides a comprehensive comparison of the bacteriocin (B1578144) Garvicin KS with standard antibiotic treatments, offering researchers, scientists, and drug development professionals a synthesis of current experimental data. While direct head-to-head clinical trials are not yet available, this document compiles in vitro susceptibility data for Garvicin KS and contrasts it with established in vivo efficacy rates of common intramammary antibiotics.
Executive Summary
Bovine mastitis remains a significant economic burden on the global dairy industry. The extensive use of antibiotics for treatment and prevention has raised concerns about the development of antimicrobial resistance. Bacteriocins, such as Garvicin KS, are antimicrobial peptides produced by bacteria that offer a promising alternative. This guide presents available data on the efficacy of Garvicin KS against key mastitis pathogens and compares it with the performance of commonly used antibiotics. The data indicates that Garvicin KS exhibits potent in vitro activity against major Gram-positive mastitis pathogens. However, a direct translation to clinical efficacy in comparison to antibiotics awaits further in vivo research in the target species.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the efficacy of Garvicin KS (in vitro) and various antibiotics (in vivo) against the primary causative agents of bovine mastitis, Staphylococcus aureus and Streptococcus uberis.
Note on Comparability: It is crucial to acknowledge that the following data is not from direct comparative studies. The Garvicin KS data is derived from in vitro laboratory experiments measuring the minimum inhibitory concentration (MIC), while the antibiotic data reflects in vivo bacteriological cure rates from clinical and field studies in dairy cattle.
Table 1: In Vitro Susceptibility of Mastitis Pathogens to Garvicin KS
| Bacterial Species | Number of Strains Tested | Garvicin KS MIC₅₀ (µg/mL) | Garvicin KS MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 57 | 1.95 | 3.9 |
| Streptococcus uberis | Not specified | Not specified | Not specified |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data for S. uberis was not explicitly available in the reviewed literature.
Table 2: Bacteriological Cure Rates of Antibiotic Treatments for Clinical Mastitis in Dairy Cows
| Antibiotic | Pathogen | Number of Cases/Quarters | Bacteriological Cure Rate (%) | Citation |
| Amoxicillin | All pathogens | 9007 cases | 82% | [1] |
| Cloxacillin | All pathogens | 9007 cases | 73% | [1] |
| Penicillin | Streptococcus agalactiae | Not specified | 63% | [1] |
| Ceftiofur | Staphylococcus aureus | Not specified | 36% | [2] |
| Pirlimycin | Staphylococcus aureus | Not specified | 44% | [1] |
| Ampicillin/Cloxacillin | Staphylococcus aureus | 78 quarters | 25% (intramammary only) | [3] |
| Ampicillin/Cloxacillin + Penicillin G | Staphylococcus aureus | 78 quarters | 51.4% (combined therapy) | [3] |
| Aggressive Intramammary Antibiotic | Streptococcus uberis | 54 animals | 80% | [4] |
| Parenteral Penicillin-based | Streptococcus uberis | 54 animals | 80% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical experimental protocols used in the studies cited.
Minimum Inhibitory Concentration (MIC) Assay for Garvicin KS
The in vitro efficacy of Garvicin KS against mastitis pathogens is determined using a broth microdilution method.
-
Bacterial Isolate Preparation: Strains of Staphylococcus aureus and Streptococcus uberis are isolated from milk samples of cows with clinical mastitis and cultured on appropriate agar (B569324) plates.
-
Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Garvicin KS: Garvicin KS is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted Garvicin KS. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Garvicin KS that completely inhibits the visible growth of the bacteria.
In Vivo Efficacy Trial of Intramammary Antibiotics in Dairy Cows
Clinical trials to determine the bacteriological cure rate of antibiotics for mastitis in lactating dairy cows are conducted as follows:
-
Animal Selection: Lactating dairy cows with clinical mastitis, confirmed by clinical signs (abnormal milk, udder inflammation) and bacteriological culture of milk samples, are enrolled in the study.
-
Randomization: Cows are randomly assigned to a treatment group (receiving the antibiotic being tested) or a control group (which may receive no treatment or a placebo).
-
Pre-treatment Sampling: Duplicate milk samples are collected from the affected quarter(s) before the initiation of treatment for bacterial identification and somatic cell count (SCC) analysis.
-
Treatment Administration: The antibiotic is administered via intramammary infusion into the infected quarter according to a specified dose and duration (e.g., once or twice daily for a set number of days).
-
Post-treatment Sampling: Milk samples are collected from the treated quarter(s) at specific time points after the end of treatment (e.g., 14 and 21 days post-treatment) for bacteriological culture and SCC analysis.
-
Bacteriological Cure Definition: A bacteriological cure is typically defined as the absence of the pre-treatment pathogen in all post-treatment milk samples from the affected quarter.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of Garvicin KS.
Caption: Workflow for an In Vivo Efficacy Trial of Intramammary Antibiotics in Dairy Cows.
Caption: Simplified NF-κB Signaling Pathway in Bovine Mastitis.
Conclusion and Future Directions
The available in vitro data suggests that Garvicin KS is a potent antimicrobial agent against key Gram-positive bacteria that cause bovine mastitis. Its efficacy, as measured by MIC values, is promising. However, a direct comparison to the clinical efficacy of conventional antibiotics is challenging due to the lack of head-to-head in vivo studies in dairy cows.
The bacteriological cure rates for antibiotics vary significantly depending on the pathogen, the specific drug used, and the treatment protocol. While some antibiotics achieve high cure rates, the ever-present threat of antimicrobial resistance underscores the urgent need for effective alternatives.
Future research should prioritize well-designed clinical trials in dairy cattle to directly compare the efficacy of intramammary formulations of Garvicin KS with standard antibiotic therapies. Such studies should evaluate not only bacteriological cure rates but also clinical outcomes, reduction in somatic cell counts, and the potential for resistance development. This will provide the necessary evidence to position Garvicin KS as a viable and safe alternative for the treatment of bovine mastitis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective treatment of Streptococcus uberis clinical mastitis to minimize the use of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.ext.vt.edu [pubs.ext.vt.edu]
- 4. Alternative treatment methods for bovine mastitis: prospects and limitations (review) | Zubareva | Veterinary Science Today [veterinary.arriah.ru]
Safety Operating Guide
Essential Guide to the Proper Disposal of Garvicin KS and GakB
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE).
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1][2]
-
Lab Coat: A buttoned lab coat is required to protect skin and clothing.[1][2]
Confine all handling and disposal activities to a designated area, such as a chemical fume hood or a biosafety cabinet, to prevent cross-contamination and inhalation of aerosolized powders.[2]
Disposal of Liquid Waste
Liquid waste includes stock solutions, used media, and rinsates containing Garvicin KS or GakB. The primary method for treating liquid peptide waste is chemical inactivation to denature the peptide, rendering it biologically inactive.[1]
Experimental Protocol: Chemical Inactivation
-
Select an Inactivation Reagent: Choose one of the following common and effective chemical inactivating agents:
-
Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen solution.
-
Inactivate the Peptide Waste: Cautiously add the liquid peptide waste to the inactivation solution. A standard ratio is 1 part waste to 10 parts inactivation solution to ensure thorough mixing and deactivation.[1]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes.[1][4]
-
Neutralization (if applicable): If a strong acid (HCl) or base (NaOH) was used, neutralize the solution to a pH between 5.5 and 9.0. Use a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[1]
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water. However, you must first verify this with your institution's Environmental Health & Safety (EHS) department. [1] If drain disposal is not permitted, manage the treated solution as chemical waste.
Alternative Method: Autoclaving
Autoclaving can also be used to decontaminate liquid waste. Place the liquid in an autoclave-safe container, ensuring the lid is not tightly sealed to prevent pressure buildup. Process at 121°C and 15 psi for a minimum of 30-60 minutes.[4] This method can be used as a secondary step after chemical inactivation.[4]
Quantitative Data for Chemical Decontamination
| Parameter | Specification | Purpose |
| Waste-to-Reagent Ratio | 1:10 (Waste:Inactivation Solution) | Ensures complete chemical degradation of the peptide.[1] |
| Contact Time | 30 - 60 minutes (minimum) | Provides sufficient time for the inactivation reaction to complete.[1][4] |
| Inactivation Reagents | 10% Bleach, 1 M NaOH, or 1 M HCl | Effective chemical agents for denaturing peptides.[1] |
| Final pH for Drain Disposal | 5.5 - 9.0 | Prevents damage to plumbing and complies with wastewater regulations.[1] |
Disposal of Solid Waste
Solid waste includes contaminated labware such as pipette tips, vials, gloves, and bench paper. All solid materials that have come into contact with Garvicin KS or GakB must be considered contaminated and segregated from general laboratory trash.[1][2]
Step-by-Step Solid Waste Disposal Protocol
-
Segregation and Collection: Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.[1][4] The container must be clearly labeled as "Hazardous Waste" or as required by your institution.
-
Decontamination (Optional but Recommended):
-
Container Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste" or "Biohazardous Waste"
-
The name of the waste: "Garvicin KS (or GakB) Contaminated Waste"
-
The accumulation start date
-
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[1]
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste management service.[2] Contaminated sharps (needles, blades) must be placed in a designated puncture-resistant sharps container.[5][6]
Disposal Workflow and Decision Logic
The following diagram illustrates the logical workflow for determining the proper disposal procedure for Garvicin KS and GakB waste in a laboratory setting.
Caption: Disposal decision workflow for Garvicin KS and GakB waste.
Disclaimer: These procedures are based on general best practices for peptide and biological waste disposal. Always prioritize your institution's specific guidelines and consult with your Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. actenviro.com [actenviro.com]
- 7. Archived | Laboratory Safety Programs | Hazardous Material Management/Biological Waste Disposal | National Institute of Justice [nij.ojp.gov]
Essential Safety and Operational Guide for Handling Garvicin KS and its component GakB
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for researchers, scientists, and drug development professionals working with Garvicin KS and its constituent peptide, GakB. The following procedures are designed to ensure a safe laboratory environment and proper handling of these bacteriocins.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for Garvicin KS and GakB is not publicly available, the following guidelines are based on general laboratory safety principles for handling peptides and bacteriocins.[1][2][3][4][5] It is crucial to conduct a thorough risk assessment for any experiment involving these substances.[1]
Personal Protective Equipment (PPE):
A comprehensive set of PPE is mandatory to prevent exposure. This includes:
-
Eye Protection: Safety glasses or goggles should be worn at all times in the laboratory.[1][2][3]
-
Protective Clothing: A lab coat is essential to protect from potential splashes.[1][2]
-
Gloves: Appropriate chemical-resistant gloves should be worn when handling Garvicin KS and GakB solutions.[1][3] Gloves should be removed before leaving the laboratory to avoid contaminating other surfaces.[5]
Engineering Controls:
-
Fume Hood: When working with volatile or powdered forms of the peptides, or when creating aerosols, a properly functioning fume hood is required.[1][5]
Hygiene Practices:
-
Hand Washing: Hands, wrists, and arms should be thoroughly washed with soap and water before leaving the work area.[2]
-
No Consumption: Eating, drinking, chewing gum, and applying cosmetics are strictly prohibited in the laboratory.[1][3][4]
Operational Plans
Storage and Stability:
Garvicin KS is a heat-stable and protease-sensitive multipeptide bacteriocin (B1578144).[6] It is stable for at least one year at room temperature.[6]
| Property | Description | Source |
| Composition | Multipeptide bacteriocin composed of GakA, GakB, and GakC. | [6] |
| Physical Form | Synthetic peptides are typically supplied in solid form and solubilized for use. | [7][8] |
| Stability | Heat-stable; stable for at least 1 year at room temperature. | [6] |
| Solubility | Solubilized in 0.1% (vol/vol) trifluoroacetic acid (TFA). | [7][8] |
Experimental Workflow for Handling:
The following diagram outlines a typical workflow for preparing and using Garvicin KS in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Disposal:
-
Chemical Waste: All solutions containing Garvicin KS or GakB, as well as contaminated consumables (e.g., pipette tips, tubes), should be collected in a designated hazardous waste container.[3]
-
Labeling: Waste containers must be clearly labeled with their contents.
-
Disposal Protocol: Follow your institution's and local regulations for the disposal of chemical waste.[9] Do not pour chemical waste down the sink.[3]
The following flowchart illustrates the decision-making process for proper waste disposal.
Experimental Protocols and Data
Cytotoxicity Data:
In vitro cytotoxicity tests on Chinook Salmon Embryo (CHSE-214) and Rainbow Trout Gonad (RTG-2) cell lines indicated low cytotoxicity for Garvicin KS.[7][10]
| Concentration (µg/mL) | Effect on CHSE-214 and RTG-2 cells | Source |
| 33 | Low cytotoxicity observed. | [7][10] |
| ≤3.3 | No cytotoxicity observed. | [7][10] |
Antimicrobial Activity:
Garvicin KS has demonstrated a broad inhibitory spectrum against various Gram-positive and some Gram-negative bacteria.[6][7][10][11]
| Target Pathogen | Inhibition Observed | No Inhibition Observed | Source |
| Listeria monocytogenes | Yes | [6] | |
| Enterococcus faecalis (VRE) | Yes | [6] | |
| Bacillus cereus | Yes | [6] | |
| Staphylococcus aureus (MRSA) | Yes | [6] | |
| Streptococcus agalactiae | Yes | [7][10] | |
| Aeromonas hydrophila | Yes | [7][10] | |
| Aeromonas salmonicida (strain 6421) | Yes | [7][10] | |
| Edwardsiella tarda | Yes | [7][10] | |
| Yersinia ruckeri | Yes | [7][10] | |
| Salmonella enterica | Yes | [7][10] | |
| Klebsiella pneumoniae | Yes | [7][10] | |
| Escherichia coli | Yes | [7][10] |
Experimental Protocol for Determining Antimicrobial Activity (Agar Well Diffusion Assay):
This protocol is a generalized procedure based on common microbiology practices.
-
Prepare Inoculum: Culture the target bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton broth).[7]
-
Plate Preparation: Spread a standardized bacterial suspension (e.g., 10^7 CFU/mL) onto the surface of Mueller-Hinton agar (B569324) plates.[8]
-
Well Creation: Create wells in the agar using a sterile cork borer or pipette tip.
-
Application of Garvicin KS: Add a known volume and concentration of the Garvicin KS solution to each well.[8]
-
Incubation: Incubate the plates at the optimal temperature for the target bacterium (e.g., 25°C, 30°C, or 37°C) overnight.[7]
-
Observation: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. westernu.edu [westernu.edu]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 5. cce.caltech.edu [cce.caltech.edu]
- 6. garvicin KS | AgriBiotix [agribiotix.com]
- 7. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Waste Management | KDHE, KS [kdhe.ks.gov]
- 10. Garvicin KS, a Broad-Spectrum Bacteriocin Protects Zebrafish Larvae against Lactococcus garvieae Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
